molecular formula C20H24N10O13P2 B12311458 2',3'-cGAMP

2',3'-cGAMP

Cat. No.: B12311458
M. Wt: 674.4 g/mol
InChI Key: XRILCFTWUCUKJR-UHFFFAOYSA-N
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Description

2',3'-cGAMP is a useful research compound. Its molecular formula is C20H24N10O13P2 and its molecular weight is 674.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N10O13P2

Molecular Weight

674.4 g/mol

IUPAC Name

2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)

InChI Key

XRILCFTWUCUKJR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Dawn of a New Era in Innate Immunity: An In-depth Guide to the Early Research on the cGAS-STING Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A critical function of this system is the ability to detect foreign or misplaced nucleic acids, which serve as a universal danger signal. For decades, the precise mechanism by which cytosolic DNA triggers a robust type I interferon response remained a puzzle. The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway marked a paradigm shift in our understanding of innate immunity. This technical guide provides a comprehensive overview of the foundational research that elucidated this pivotal pathway, from the initial identification of its core components to the characterization of their functions. We will delve into the key experiments, present the quantitative data that underpinned these discoveries, and visualize the intricate signaling and experimental workflows.

The Initial Breakthrough: Identification of STING

Long before the full pathway was known, researchers had observed that the presence of DNA in the cytoplasm of a cell triggered the production of type I interferons, key antiviral cytokines. The central question was how this signal was relayed. Between 2008 and 2009, several independent research groups converged on a single, crucial adaptor protein. This protein, located on the endoplasmic reticulum (ER), was variously named STING (Stimulator of Interferon Genes), MITA (Mediator of IRF3 Activation), ERIS (Endoplasmic Reticulum Interferon Stimulator), or MPYS.

It was established that STING was essential for the interferon response to cytosolic DNA. Early studies also revealed that STING could be directly activated by cyclic dinucleotides (CDNs) like c-di-GMP and c-di-AMP, which are second messengers produced by bacteria. This positioned STING as a central hub for both pathogenic bacterial and viral defense. However, the endogenous ligand produced by mammalian cells in response to cytosolic DNA remained elusive.

The Hunt for the Sensor: Unmasking cGAS and its Product, cGAMP

The discovery of STING clarified the downstream signaling events but left a critical gap upstream: what was the direct sensor for cytosolic DNA? The breakthrough came from the laboratory of Zhijian "James" Chen. Through a combination of ingenious biochemical fractionation and quantitative mass spectrometry, they solved the mystery.

Their work, published in 2012 and 2013, first identified the second messenger before the sensor. They demonstrated that when mammalian cells were challenged with cytosolic DNA, they produced a novel, potent signaling molecule that could directly bind to and activate STING. Mass spectrometry identified this molecule as cyclic GMP-AMP (cGAMP). Crucially, this was not a previously known bacterial CDN, but a unique metazoan cyclic dinucleotide, later identified as 2'3'-cGAMP, featuring both 2'-5' and 3'-5' phosphodiester bonds.

With the ligand identified, the next step was to find the enzyme that produced it. Using cytosolic DNA as bait, the Chen group purified the associated proteins and, through mass spectrometry, identified a previously uncharacterized protein they named cyclic GMP-AMP synthase (cGAS). Subsequent gain- and loss-of-function experiments firmly established cGAS as the primary, indispensable cytosolic DNA sensor that synthesizes cGAMP, which in turn activates the STING-dependent interferon response.

The Core Signaling Cascade

The culmination of this early research established a clear, linear signaling pathway that has become a textbook example of innate immune activation.

  • DNA Sensing: Double-stranded DNA (dsDNA) from viruses, bacteria, or damaged host cells enters the cytoplasm. cGAS directly binds to this dsDNA in a sequence-independent manner.

  • cGAS Activation & cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes dimerization and a conformational change, which activates its enzymatic nucleotidyltransferase domain. Using ATP and GTP as substrates, activated cGAS synthesizes the second messenger, 2'3'-cGAMP.

  • STING Activation and Translocation: cGAMP diffuses through the cytoplasm and binds to STING dimers residing on the ER membrane. This binding event induces a significant conformational change in STING, triggering its translocation from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.

  • TBK1 Recruitment and IRF3 Phosphorylation: During its translocation, the activated STING polymer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

  • Gene Transcription: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus. Inside the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, or Host) cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER Binds STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I Interferon Genes (e.g., IFN-β) pIRF3->IFN_Genes Drives Transcription caption Fig. 1: The core cGAS-STING signaling pathway. Exp1_Workflow node_stim 1. Stimulate L929 Cells (Transfect with poly(dA:dT)) node_extract 2. Prepare Cytoplasmic Extract (Boil and Centrifuge) node_stim->node_extract node_fractionate 3. Biochemical Fractionation (Anion-Exchange & Reverse-Phase HPLC) node_extract->node_fractionate node_assay 4. Activity Assay (Test fractions for IRF3 dimerization in permeabilized cells) node_fractionate->node_assay Test Fractions node_id 5. Identification of Active Fraction (Mass Spectrometry & NMR) node_fractionate->node_id Purified Factor node_assay->node_fractionate Guide Purification caption Fig. 2: Workflow for the identification of cGAMP. Exp2_Workflow cluster_discovery Discovery cluster_validation Validation node_pull 1. Affinity Purification (dsDNA pulldown from cell lysate) node_ms 2. Protein Identification (Mass Spectrometry) node_pull->node_ms node_invitro 3. In Vitro Assay (Recombinant cGAS + DNA + ATP/GTP -> Measure cGAMP production) node_ms->node_invitro Identifies cGAS as Candidate node_kockdown 4. Loss-of-Function (cGAS knockdown cells + dsDNA -> Measure IFN-β) node_gain 5. Gain-of-Function (Reconstitute HEK293T with cGAS/STING -> Measure IFN-β reporter) caption Fig. 3: Experimental workflow for identifying cGAS.

The Unconventional 2'-5' Linkage: Unraveling the Structure of cGAMP, a Key Innate Immunity Messenger

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Structural Discovery of 2'-5' Phosphodiester Linkage in Cyclic GMP-AMP (cGAMP)

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger in the innate immune system has revolutionized our understanding of how cells detect foreign or misplaced DNA. A key feature that distinguishes metazoan cGAMP from its bacterial counterparts is the presence of a unique 2'-5' phosphodiester linkage, in addition to the canonical 3'-5' linkage. This unconventional bond is critical for its high-affinity binding to the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This in-depth technical guide provides a comprehensive overview of the pivotal experiments and structural analyses that led to the elucidation of this unique molecular architecture, offering valuable insights for researchers and professionals in drug development targeting the cGAS-STING pathway.

The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of cGAMP from ATP and GTP. This cGAMP molecule then acts as a potent second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. STING activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other cytokines that orchestrate an anti-pathogen and anti-tumor immune response.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates & initiates Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway.

Deciphering the Atypical Linkage: A Multi-faceted Experimental Approach

The definitive structural elucidation of 2'3'-cGAMP was the result of a convergence of multiple advanced analytical techniques. Initial mass spectrometry analysis of the product of the cGAS-catalyzed reaction revealed a cyclic dinucleotide composed of one GMP and one AMP molecule. However, the exact nature of the phosphodiester linkages remained ambiguous. The concerted application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and the chemical synthesis of cGAMP isomers was instrumental in resolving this structural puzzle.

experimental_workflow cluster_structural_elucidation Structural Elucidation start Discovery of cGAS as a dsDNA sensor cgas_reaction In vitro cGAS enzymatic reaction (ATP + GTP + dsDNA) start->cgas_reaction purification Purification of the enzymatic product cgas_reaction->purification ms_analysis Mass Spectrometry (Composition: c[GAMP]) purification->ms_analysis linkage_question Ambiguity of phosphodiester linkages ms_analysis->linkage_question synthesis Chemical Synthesis of cGAMP Isomers (2'3', 3'3', 2'2', 3'2') linkage_question->synthesis nmr NMR Spectroscopy linkage_question->nmr xray X-ray Crystallography (STING-cGAMP complex) linkage_question->xray comparison Comparative Analysis synthesis->comparison nmr->comparison xray->comparison conclusion Confirmation of the 2'-5' and 3'-5' mixed linkage in endogenous cGAMP comparison->conclusion

Figure 2: Experimental workflow for the structural discovery of 2'3'-cGAMP.

Quantitative Structural Data of 2'3'-cGAMP

The precise atomic arrangement of 2'3'-cGAMP, particularly the unconventional 2'-5' phosphodiester bond, has been determined with high resolution through X-ray crystallography of its complex with the C-terminal domain of STING (PDB ID: 4KSY)[1]. Nuclear Magnetic Resonance (NMR) spectroscopy has further corroborated this structure in solution. The following tables summarize key quantitative data derived from these structural studies.

Table 1: Key Bond Lengths in 2'3'-cGAMP (from PDB: 4KSY)

Atom 1Atom 2Bond Length (Å)
P(G)O5'(G)1.60
P(G)O3'(A)1.61
P(A)O5'(A)1.60
P(A)O2'(G)1.61
C5'(G)O5'(G)1.44
C3'(A)O3'(A)1.43
C5'(A)O5'(A)1.44
C2'(G)O2'(G)1.42

Table 2: Key Bond Angles in 2'3'-cGAMP (from PDB: 4KSY)

Atom 1Atom 2Atom 3Bond Angle (°)
O5'(G)P(G)O3'(A)103.9
O5'(A)P(A)O2'(G)104.1
C5'(G)O5'(G)P(G)120.9
C3'(A)O3'(A)P(G)120.7
C5'(A)O5'(A)P(A)121.2
C2'(G)O2'(G)P(A)121.5

Table 3: NMR Spectroscopic Data for 2'3'-cGAMP

NucleusChemical Shift (ppm)J-coupling (Hz)
Guanosine
H1'~5.9
H2'~4.7
Adenosine
H1'~6.1
H2'~4.8
H3'~4.9
Phosphorus
P(G)~-1.0
P(A)~-1.2

Note: NMR data can vary slightly depending on experimental conditions. The provided values are approximate.

Detailed Experimental Protocols

The successful identification and characterization of the 2'-5' phosphodiester linkage in cGAMP relied on a series of meticulously executed experiments. Below are detailed methodologies for the key experiments cited in the discovery.

Expression and Purification of Recombinant cGAS and STING

Objective: To produce pure, active cGAS for enzymatic synthesis of cGAMP and the C-terminal domain (CTD) of STING for structural and binding studies.

Protocol:

  • Gene Cloning: The cDNA encoding human cGAS (e.g., residues 157-522) and the C-terminal domain of human STING (e.g., residues 139-379) are cloned into an E. coli expression vector, typically containing an N-terminal His-tag or GST-tag for affinity purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose affinity column. The column is washed extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or PreScission protease) to remove the tag.

  • Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 75 or Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and any remaining impurities. Protein purity is assessed by SDS-PAGE.

In Vitro cGAS Enzymatic Assay and cGAMP Purification

Objective: To synthesize 2'3'-cGAMP using purified cGAS and purify it for structural and functional studies.

Protocol:

  • Enzymatic Reaction: A reaction mixture is prepared containing purified cGAS (e.g., 1 µM), dsDNA (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide), ATP (e.g., 1 mM), GTP (e.g., 1 mM), and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). The reaction is incubated at 37°C for several hours or overnight.

  • Enzyme Inactivation: The reaction is stopped by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg²⁺.

  • Purification by HPLC: The reaction mixture is filtered and injected onto a reverse-phase C18 high-performance liquid chromatography (HPLC) column. A gradient of an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to separate cGAMP from the unreacted nucleotides and other reaction components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by UV absorbance at 260 nm. The fractions corresponding to the cGAMP peak are pooled, lyophilized, and the concentration is determined by UV-Vis spectrophotometry.

X-ray Crystallography of the STING-cGAMP Complex

Objective: To determine the three-dimensional structure of STING in complex with cGAMP at atomic resolution.

Protocol:

  • Complex Formation: Purified STING-CTD is mixed with a molar excess of purified 2'3'-cGAMP and incubated on ice to allow complex formation.

  • Crystallization Screening: The STING-cGAMP complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of STING as a search model. The model is then refined against the diffraction data, and the cGAMP molecule is built into the electron density map. The final structure is validated for its geometric quality.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between STING and different cGAMP isomers.

Protocol:

  • Sample Preparation: Purified STING-CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The cGAMP isomers are dissolved in the same buffer. The concentrations of the protein and ligands are accurately determined.

  • ITC Experiment: The STING protein solution is loaded into the sample cell of the ITC instrument, and the cGAMP isomer solution is loaded into the titration syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution while the heat change upon binding is measured.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat released or absorbed per injection. These data are then fit to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cell-Based STING Activation Assays

Objective: To assess the ability of different cGAMP isomers to activate the STING pathway in a cellular context.

Protocol (Luciferase Reporter Assay):

  • Cell Culture and Transfection: A reporter cell line (e.g., HEK293T cells) is co-transfected with a plasmid encoding an IFN-β promoter-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Stimulation: The transfected cells are stimulated with different concentrations of cGAMP isomers, typically delivered into the cells using a transfection reagent or by digitonin (B1670571) permeabilization.

  • Cell Lysis and Luciferase Measurement: After an incubation period (e.g., 18-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of the IFN-β promoter is then calculated relative to unstimulated cells.

Conclusion

The structural discovery of the 2'-5' phosphodiester linkage in cGAMP was a landmark achievement in the field of innate immunity. It highlighted a novel molecular mechanism for high-affinity ligand recognition and provided a structural basis for the potent activation of the STING pathway. The detailed experimental methodologies outlined in this guide provide a roadmap for researchers seeking to further investigate the intricacies of cGAS-STING signaling and to develop novel therapeutics that modulate this critical immune pathway. A thorough understanding of the unique structural features of 2'3'-cGAMP and the techniques used to elucidate them is paramount for the rational design of agonists and antagonists with potential applications in infectious diseases, autoimmune disorders, and cancer immunotherapy.

References

Initial Enzymatic Synthesis of 2',3'-cGAMP by cGAS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The discovery of cyclic GMP-AMP synthase (cGAS) as a cytosolic DNA sensor and its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), revolutionized our understanding of innate immunity. This technical guide provides an in-depth overview of the initial studies that elucidated the enzymatic synthesis of this compound by cGAS. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational experiments in this field. This document details the core signaling pathway, presents key quantitative data in structured tables, outlines detailed experimental protocols from seminal publications, and provides visual representations of the critical processes through Graphviz diagrams.

Introduction: The Dawn of a New Signaling Pathway

In 2013, the scientific community gained a pivotal understanding of how cells detect cytosolic DNA, a hallmark of viral infection and cellular damage. Seminal work identified cGAS as the primary sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of a novel second messenger, this compound. This molecule subsequently activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an immune response. This guide revisits the initial biochemical and structural studies that first characterized this enzymatic process.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the recognition of dsDNA in the cytoplasm. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its nucleotidyltransferase activity. Using ATP and GTP as substrates, cGAS synthesizes this compound. This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum membrane, triggering a signaling cascade that culminates in the activation of transcription factors like IRF3 and NF-κB, and the subsequent expression of immune-related genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binding cGAS_active cGAS (active dimer) cGAS->cGAS_active Dimerization & Activation cGAMP This compound cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Type_I_IFN Type I Interferons IRF3_P->Type_I_IFN Nuclear Translocation & Gene Expression

Figure 1: The cGAS-STING signaling pathway.

Quantitative Data from Initial Studies

The initial characterization of cGAS provided key quantitative metrics that are fundamental to understanding its enzymatic function. These include the Michaelis-Menten kinetics for its substrates, ATP and GTP, and its binding affinity for dsDNA.

Table 1: Michaelis-Menten Kinetics of cGAS

This table summarizes the kinetic parameters for the synthesis of this compound by cGAS, as determined in early studies.

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The Evolutionary Odyssey of 2',3'-cGAMP Signaling: From Bacterial Warfare to Vertebrate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity. This signaling axis, pivotal in detecting cytosolic DNA and initiating a robust antiviral response in vertebrates, is orchestrated by the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). However, the evolutionary roots of this sophisticated defense mechanism are not confined to vertebrates; they extend deep into the microbial world. This technical guide explores the evolutionary origins of this compound signaling, tracing its journey from ancient bacterial anti-phage systems to its complex role in metazoan immunity. We will delve into the structural and functional evolution of the key players, cGAS and STING, present quantitative data on their interactions, and provide detailed protocols for their study, offering a comprehensive resource for researchers in immunology and drug development.

Bacterial Origins: The CBASS Connection

The foundation of cGAS-STING signaling can be found in bacteria, within systems known as cyclic oligonucleotide-based antiphage signaling systems (CBASS). These are ancient innate immune mechanisms that protect bacteria from bacteriophage (phage) infection.[1] CBASS operons encode for a cGAS/DncV-like nucleotidyltransferase (CD-NTase), which, upon sensing a phage infection, synthesizes a variety of cyclic dinucleotides (CDNs).[2] These CDNs then act as second messengers to activate effector proteins, ultimately leading to programmed cell death of the infected bacterium to prevent phage propagation.[1][3]

While most bacterial CD-NTases were initially thought to synthesize 3',3'-linked CDNs, recent discoveries have identified bacterial enzymes capable of producing this compound, the very same second messenger utilized in mammalian cells. This finding provides a direct evolutionary link between bacterial anti-phage defense and vertebrate innate immunity.

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cluster_bacterium Bacterial Cell Phage_Infection Phage Infection CD_NTase CD-NTase (cGAS-like enzyme) Phage_Infection->CD_NTase activates CDN Cyclic Dinucleotide (e.g., this compound, 3',3'-CDNs) CD_NTase->CDN synthesizes Effector Effector Protein (e.g., Phospholipase, Nuclease) CDN->Effector activates Cell_Death Programmed Cell Death Effector->Cell_Death induces

Bacterial CBASS anti-phage signaling pathway.

Emergence and Diversification in Metazoans

Homologs of both cGAS and STING have been identified in some of the earliest branching metazoans, including choanoflagellates, the closest living relatives of animals.[4][5] This suggests that the core components of this signaling pathway were present at the dawn of animal life.

Invertebrate cGAS-STING Signaling

In invertebrates, the cGAS-STING pathway has diversified in both its sensory and effector functions. For instance, in the fruit fly Drosophila melanogaster, a cGAS-like receptor (cGLR) has been shown to be activated by double-stranded RNA (dsRNA) rather than DNA, leading to the production of a novel 3',2'-cGAMP isomer.[6][7] This cGAMP variant then activates the fly STING homolog to induce an antimicrobial peptide response via the NF-κB transcription factor Relish.[4][8] This highlights a remarkable plasticity in the evolution of ligand recognition by cGAS-like enzymes.

The downstream signaling from invertebrate STING also differs from that in vertebrates. While vertebrate STING signaling is heavily reliant on the induction of type I interferons, this arm of the pathway is absent in invertebrates. Instead, invertebrate STING appears to primarily mediate autophagy and NF-κB-dependent antimicrobial responses.[4][9]

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cluster_invertebrate Invertebrate Cell (e.g., Drosophila) Viral_RNA Viral dsRNA cGLR cGAS-like Receptor (cGLR) Viral_RNA->cGLR activates cGAMP_isoform 3',2'-cGAMP cGLR->cGAMP_isoform synthesizes STING_inv STING cGAMP_isoform->STING_inv activates Autophagy Autophagy STING_inv->Autophagy Relish Relish (NF-κB) STING_inv->Relish AMPs Antimicrobial Peptides Relish->AMPs induces

Invertebrate cGAS-like receptor signaling pathway.

The Vertebrate Adaptation: A Focus on Antiviral Immunity

In vertebrates, the cGAS-STING pathway has been refined to become a cornerstone of antiviral defense. This is largely attributed to two key evolutionary innovations: the acquisition of a zinc-ribbon domain in cGAS and the addition of a C-terminal tail (CTT) to STING.

The zinc-ribbon domain in vertebrate cGAS enhances its ability to specifically recognize and be activated by double-stranded DNA (dsDNA).[4][10] This adaptation allows for the sensitive detection of viral DNA in the cytoplasm. While invertebrate cGAS homologs may not act as primary DNA sensors, this function is central to the vertebrate pathway.[4]

The C-terminal tail of vertebrate STING is crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3.[11] This leads to the robust production of type I interferons, potent antiviral cytokines that are a hallmark of the vertebrate innate immune system.[12] While the ancestral function of STING appears to be the induction of autophagy, the evolution of the CTT in vertebrates has layered on this potent antiviral signaling cascade.[1][13]

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cluster_vertebrate Vertebrate Cell Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING_vert STING cGAMP->STING_vert activates ER Endoplasmic Reticulum TBK1 TBK1 STING_vert->TBK1 recruits NFkB NF-κB STING_vert->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces

Vertebrate cGAS-STING signaling pathway.

Quantitative Analysis of Ligand Binding and Enzyme Activity

The evolution of the cGAS-STING pathway is reflected in the binding affinities of STING for different cyclic dinucleotides and the enzymatic efficiency of cGAS homologs.

LigandSTING HomologBinding Affinity (Kd)Reference
This compoundHuman STING~4-9.23 nM[8][14]
c-di-GMPHuman STING~5 µM[13]
This compoundMouse STINGNot explicitly found
c-di-GMPMouse STINGNot explicitly found
This compoundN. vectensis STINGIndistinguishable from human STING[15]
3',3'-CDNsN. vectensis STINGBinds[15]
EnzymeSubstrate(s)Kmkcatkcat/KmReference
Human cGASATP393.0 ± 15.3 µM2.4 ± 0.3 min-15.9 x 10-3 µM-1min-1[16]
Human cGASGTP94.2 ± 11.1 µM2.6 ± 0.2 min-12.8 x 10-2 µM-1min-1[16]
Bacterial CD-NTaseVariesNot explicitly foundNot explicitly foundNot explicitly found

Experimental Protocols

In Vitro cGAS Activity Assay (HPLC-based)

This protocol outlines the in vitro assessment of cGAS enzymatic activity by monitoring the production of this compound using high-performance liquid chromatography (HPLC).

Materials:

  • Purified recombinant cGAS protein

  • Double-stranded DNA (e.g., ISD, Herring Test DNA)

  • ATP and GTP solutions

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM ZnCl2)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a defined concentration of cGAS (e.g., 0.2 µM), and the DNA activator (e.g., 3 µM).

  • Initiate the reaction by adding ATP and GTP (e.g., 50 µM each).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 20, 40, 60 minutes), take aliquots of the reaction mixture and stop the reaction by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the samples to pellet any precipitate.

  • Inject the supernatant onto the HPLC system.

  • Separate the nucleotides using a suitable gradient (e.g., a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer).

  • Monitor the elution profile at 254 nm.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Isothermal Titration Calorimetry (ITC) for STING-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified recombinant STING protein (C-terminal domain is often used)

  • Cyclic dinucleotide ligand (e.g., this compound, c-di-GMP)

  • ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). Crucially, the protein and ligand must be in identical buffer to minimize heats of dilution.

  • ITC instrument

Procedure:

  • Prepare the STING protein solution (e.g., 5-50 µM) and the ligand solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) in the same, degassed ITC buffer.

  • Load the STING protein solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the titration syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

  • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model to determine the Kd, ΔH, and n.

dot

cluster_workflow Experimental Workflow: STING-Ligand Binding Analysis Protein_Prep Prepare STING Protein in ITC Buffer ITC_Setup Load Protein into Cell Load Ligand into Syringe Protein_Prep->ITC_Setup Ligand_Prep Prepare CDN Ligand in Identical ITC Buffer Ligand_Prep->ITC_Setup Titration Perform Titration (Inject Ligand into Protein) ITC_Setup->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Data_Analysis Analyze Data (Fit to Binding Model) Data_Acquisition->Data_Analysis Results Determine: - Binding Affinity (Kd) - Enthalpy (ΔH) - Stoichiometry (n) Data_Analysis->Results

Workflow for Isothermal Titration Calorimetry.

Conclusion

The this compound signaling pathway is a remarkable example of evolutionary adaptation, with its origins in ancient bacterial conflicts and its subsequent refinement into a key component of vertebrate antiviral immunity. Understanding this evolutionary trajectory provides crucial insights into the fundamental principles of innate immunity and opens new avenues for therapeutic intervention. By targeting the evolutionarily conserved features of the cGAS-STING pathway, it may be possible to develop novel immunomodulatory drugs for a wide range of diseases, from infectious diseases to cancer and autoimmune disorders. This guide provides a foundational resource for researchers to delve deeper into the fascinating biology of this ancient signaling network.

References

The Seminal Handshake: A Technical Guide to the Foundational Experiments Demonstrating 2',3'-cGAMP Binding to STING

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity. A critical event in this signaling cascade is the direct binding of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) to STING, which triggers a conformational change in STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides an in-depth overview of the foundational experiments that first elucidated and quantified this pivotal molecular interaction, offering a valuable resource for researchers in immunology and drug development.

Core Concepts: The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of this compound from ATP and GTP.[1][2][3] This cyclic dinucleotide then acts as a second messenger, binding directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[3][4][5] The binding of this compound to the STING dimer induces a significant conformational change, leading to STING's trafficking from the ER to the Golgi apparatus.[6] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other immune-stimulatory genes.[5]

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_dimer STING Dimer cGAMP->STING_dimer binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates to nucleus & binds STING_cGAMP_complex STING-cGAMP Complex STING_dimer->STING_cGAMP_complex translocates to STING_cGAMP_complex->TBK1 recruits & activates IFN_expression Type I IFN Production IFN_genes->IFN_expression induces

A diagram of the cGAS-STING signaling pathway.

Foundational Experiments and Quantitative Data

The initial characterization of this compound binding to STING relied on a combination of structural biology, biophysical interaction studies, and cell-based functional assays.

Structural Basis of Interaction: X-ray Crystallography

The co-crystal structure of the C-terminal domain (CTD) of human STING in complex with this compound was a landmark achievement, providing atomic-level insights into the binding mechanism.[7] This structural data revealed that the cyclic dinucleotide binds to a "V-shaped" pocket in the STING dimer, inducing a conformational change that is thought to be essential for its activation.[8]

PDB ID Structure Organism Resolution (Å) Method
4KSYSTING CTD in complex with this compoundHomo sapiens1.88X-ray Diffraction
8T5LSTING CTD in complex with this compoundHomo sapiens2.01X-ray Diffraction
Biophysical Characterization of Binding Affinity

Two primary biophysical techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), were instrumental in quantifying the binding affinity of this compound for STING. These methods demonstrated that this compound binds to STING with high affinity, significantly greater than other cyclic dinucleotides like 3',3'-cGAMP.[5][9][10]

Technique Ligand Analyte Dissociation Constant (Kd) Reference
Isothermal Titration Calorimetry (ITC)This compoundHuman STING (CTD)High Affinity[9]
Surface Plasmon Resonance (SPR)This compoundHuman STING0.543 µM[11]
Cellular Assays for STING Activation

To correlate the binding of this compound to STING with a functional cellular outcome, a variety of cell-based assays were developed. These assays typically measure the downstream consequences of STING activation, such as the production of type I interferons or the activation of interferon-stimulated response elements (ISREs).

Assay Type Cell Line Stimulus Readout EC50 Reference
IFN-β ELISAHuman PBMCsThis compoundIFN-β secretion~70 µM[12]
IFN-β ELISATHP-1 cellsThis compoundIFN-β secretion124 µM[12]
Luciferase Reporter AssayHEK293T-luc2p/ISRE/HygrocGAMP-STINGΔTM complexLuciferase activityNot specified[13]
CXCL10 ELISARAW264.7 and DC2.4cGAMP-STINGΔTM complexCXCL10 secretionNot specified[13]
IFN-β qPCRRAW264.7 and DC2.4cGAMP-STINGΔTM complexIFN-β mRNA levelsNot specified[13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were foundational in demonstrating and characterizing the this compound-STING interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Purify STING Protein (e.g., CTD) load_protein Load STING into Sample Cell protein_prep->load_protein ligand_prep Prepare this compound Solution load_ligand Load this compound into Syringe ligand_prep->load_ligand buffer_prep Prepare Degassed Buffer buffer_prep->load_protein buffer_prep->load_ligand titration Titrate Ligand into Protein Solution load_protein->titration load_ligand->titration measure_heat Measure Heat Change per Injection titration->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_model Fit Data to a Binding Model plot_data->fit_model determine_params Determine Kd, n, and ΔH fit_model->determine_params

Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Protein Purification:

    • Express the C-terminal domain (residues 139-379) of human STING in E. coli.[9]

    • Purify the protein to homogeneity using affinity and size-exclusion chromatography.[14]

  • Sample Preparation:

    • Thoroughly dialyze the purified STING protein against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).[14]

    • Dissolve this compound in the same dialysis buffer.

    • Degas both the protein and ligand solutions to prevent bubble formation during the experiment.[14]

  • ITC Measurement:

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).[14]

    • Load the STING solution into the sample cell and the this compound solution into the titration syringe.[14]

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[14]

    • Record the heat released or absorbed during each injection.[15]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis chip_prep Prepare Sensor Chip (e.g., Streptavidin-coated) protein_immobilization Immobilize Biotinylated STING chip_prep->protein_immobilization equilibration Equilibrate with Running Buffer protein_immobilization->equilibration ligand_prep Prepare Serial Dilutions of this compound association Inject this compound (Association) ligand_prep->association equilibration->association dissociation Flow Running Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgrams association->sensorgram regeneration Regenerate Sensor Surface dissociation->regeneration dissociation->sensorgram regeneration->equilibration fit_kinetics Fit Data to Kinetic Models sensorgram->fit_kinetics determine_params Determine ka, kd, and KD fit_kinetics->determine_params

Workflow for Surface Plasmon Resonance.

Protocol:

  • Protein and Ligand Preparation:

    • Purify and biotinylate the STING protein.

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20, 1% DMSO).[16]

  • SPR Measurement:

    • Immobilize the biotinylated STING protein onto a streptavidin-coated sensor chip.[16]

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of this compound over the surface and monitor the change in the SPR signal, which corresponds to the binding of the ligand to the immobilized protein (association phase).

    • Switch back to the running buffer and monitor the decrease in the SPR signal as the ligand dissociates from the protein (dissociation phase).

    • Regenerate the sensor surface to remove any bound ligand before the next injection.

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular STING Activation Assay (Luciferase Reporter)

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Experimental Workflow:

Luciferase_Workflow Luciferase Reporter Assay Workflow cluster_prep Cell Preparation cluster_treatment Cell Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture Reporter Cells (e.g., HEK293T-ISRE-Luc) cell_seeding Seed Cells in a 96-well Plate cell_culture->cell_seeding transfection Transfect Cells with this compound (using a transfection reagent) cell_seeding->transfection prepare_stimulus Prepare this compound Solution prepare_stimulus->transfection incubation Incubate for 18-24 hours transfection->incubation cell_lysis Lyse Cells incubation->cell_lysis add_substrate Add Luciferase Substrate cell_lysis->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence normalize_data Normalize to Control read_luminescence->normalize_data plot_dose_response Plot Dose-Response Curve normalize_data->plot_dose_response calculate_ec50 Calculate EC50 plot_dose_response->calculate_ec50

Workflow for a Luciferase Reporter Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture a reporter cell line, such as HEK293T cells stably expressing a luciferase gene under the control of an ISRE promoter (e.g., HEK293T-luc2p/ISRE/Hygro).[13]

    • Seed the cells into a 96-well plate at an appropriate density.[13]

  • Cell Stimulation:

    • Prepare a range of concentrations of this compound.

    • Since this compound is not readily cell-permeable, use a transfection reagent (e.g., Lipofectamine) or digitonin (B1670571) permeabilization to deliver it into the cells.[17][18]

    • Treat the cells with the this compound concentrations and incubate for a suitable period (e.g., 18-24 hours) to allow for reporter gene expression.[19]

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to that of untreated control cells.

    • Plot the normalized luminescence against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that induces a half-maximal response.

Conclusion

The foundational experiments detailed in this guide were pivotal in establishing the direct and high-affinity binding of this compound to STING as the critical activation step in the cGAS-STING pathway. The combination of X-ray crystallography, biophysical binding assays, and cellular functional assays provided a comprehensive understanding of this interaction, from the atomic level to the cellular response. These seminal studies have not only illuminated a fundamental mechanism of innate immunity but have also paved the way for the development of novel STING-modulating therapeutics for a range of diseases, including cancer and autoimmune disorders. This guide serves as a technical resource for researchers seeking to build upon this foundational knowledge in their own investigations.

References

preliminary investigations into 2',3'-cGAMP's role in antiviral response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system's defense against pathogens. Central to this pathway is the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS upon detection of cytosolic DNA—a hallmark of viral or bacterial infection and cellular damage. This guide provides a detailed examination of this compound's pivotal role in orchestrating an antiviral response, offering in-depth descriptions of the signaling cascade, quantitative data on its activity, comprehensive experimental protocols for its study, and visualizations of the key processes involved.

Introduction: The cGAS-STING Pathway and the Discovery of this compound

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). The presence of DNA in the cytoplasm is a potent danger signal, indicative of infection by DNA viruses, retroviruses, or certain intracellular bacteria. The cGAS-STING pathway is the primary mechanism for sensing this cytosolic DNA.

Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) undergoes a conformational change and is activated.[1] Activated cGAS utilizes ATP and GTP as substrates to synthesize this compound, a cyclic dinucleotide with a unique phosphodiester linkage configuration (c[G(2',5')pA(3',5')p]).[2][3] This molecule acts as a second messenger, diffusing through the cytoplasm to its direct receptor, the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[4][5] The discovery of this compound as the endogenous high-affinity ligand for STING was a breakthrough in understanding the molecular basis of cytosolic DNA sensing.[2]

The this compound-Mediated Signaling Cascade

The binding of this compound to the STING dimer induces a significant conformational change, leading to its activation and translocation from the ER through the Golgi apparatus.[2][5] This trafficking is a critical step for signal transduction.

  • TBK1 Recruitment and Activation : Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5]

  • IRF3 Phosphorylation : TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]

  • Type I Interferon Production : Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[2][6]

  • NF-κB Activation : The STING pathway can also activate the NF-κB transcription factor, leading to the production of various pro-inflammatory cytokines.[2]

The secreted type I interferons then act in both an autocrine and paracrine manner, binding to their receptors on infected and neighboring cells to establish a broad antiviral state, characterized by the upregulation of hundreds of ISGs that inhibit viral replication at multiple stages.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus DNA Cytosolic dsDNA (Viral or Host-derived) cGAS cGAS DNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING Dimer cGAMP->STING Binds & Activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates STING_act Activated STING (Oligomerized) pTBK1->STING_act Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus STING->STING_act Translocates & Oligomerizes STING_act->TBK1 Recruits Genes Type I IFNs & Pro-inflammatory Genes ISRE->Genes Drives Transcription Antiviral_State Antiviral State Genes->Antiviral_State

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Quantitative Data on this compound Activity

The efficacy of the cGAS-STING pathway is underpinned by the specific and high-affinity interaction between this compound and STING, leading to a potent downstream response. The following tables summarize key quantitative metrics from published literature.

Table 1: Binding Affinity and Agonist Potency

ParameterMoleculeSpecies/Cell LineValueReference
Binding Affinity This compoundHuman STINGBinds with much greater affinity than 3',3'-cGAMP[2][3]
EC50 for IFN-β Induction This compoundHuman PBMCs~70 µM[7]
EC50 for IFN-β Induction This compoundTHP-1 cells124 µM[7]
EC50 for IFN-β Induction 2',3'-cGAM(PS)2 (Rp/Sp)THP-1 cells39.7 µM[7]
EC50 for IFN-β Induction 2',3'-c-di-AM(PS)2 (Rp/Rp)THP-1 cells10.5 µM[7]

Table 2: Quantification and In Vivo Relevance

ParameterContextValueReference
LC-MS/MS LOQ This compound in cell culture media0.3 nM[8]
Concentration in Virions This compound packaged in HIV-12.50 x 10-17 mol / infectious unit[9]

Role in Antiviral Immunity

The cGAS-STING pathway, mediated by this compound, is critical for host defense against a wide range of viruses.

  • DNA Viruses : The pathway is essential for controlling infections by DNA viruses such as Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Vaccinia Virus. These viruses produce cytosolic DNA during their replication cycle, which is directly sensed by cGAS.

  • Retroviruses : Retroviruses like HIV-1 produce a reverse-transcribed DNA intermediate in the cytoplasm, which is a potent trigger for cGAS activation.

  • RNA Viruses : While cGAS is a DNA sensor, the pathway can also be activated during infection with some RNA viruses. This can occur indirectly through mitochondrial stress and subsequent leakage of mitochondrial DNA into the cytoplasm.[10]

  • Intercellular Signaling : this compound can be transferred between cells through gap junctions or packaged into progeny virions.[9] This allows an antiviral signal to spread from an infected cell to its uninfected neighbors, priming them for a rapid response and limiting viral spread.

Key Experimental Protocols

Investigating the role of this compound requires a suite of specialized molecular and cellular biology techniques. Below are detailed protocols for core experiments.

Experimental_Workflow cluster_activation 1. Pathway Activation cluster_analysis 2. Pathway & Response Analysis cluster_data 3. Data Interpretation A1 Treat cells with This compound B1 Quantify intracellular This compound (LC-MS/MS or ELISA) A1->B1 B2 Assess pathway activation (Western Blot for pSTING, pTBK1, pIRF3) A1->B2 B3 Measure IFN-β production (ELISA or Luciferase Reporter Assay) A1->B3 B4 Measure antiviral effect (Viral Plaque Assay) A1->B4 A2 OR Transfect cells with dsDNA (e.g., HT-DNA) A2->B1 A2->B2 A2->B3 A2->B4 A3 OR Infect cells with virus A3->B1 A3->B2 A3->B3 A3->B4 C1 Correlate cGAMP levels with pathway phosphorylation, cytokine output, and viral titer reduction B1->C1 B2->C1 B3->C1 B4->C1

Caption: General experimental workflow for studying this compound's antiviral role.
Protocol 5.1: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation status of key pathway components (STING, TBK1, IRF3) as a direct measure of pathway activation.[6][11][12]

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in 6-well plates to achieve 80-90% confluency.
  • Stimulate cells with a STING agonist (e.g., 1-10 µg/mL this compound) or by transfecting dsDNA (e.g., Herring Testis DNA) using a suitable transfection reagent. Incubate for the desired time (e.g., 1-4 hours). Include an unstimulated control.

2. Protein Extraction:

  • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.
  • Normalize all samples to the same protein concentration with lysis buffer.
  • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.
  • Perform electrophoresis to separate proteins.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5.2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring this compound levels in cell extracts.[13]

1. Sample Preparation:

  • Culture and treat cells as described in Protocol 5.1.
  • After treatment, wash cells with cold PBS and lyse.
  • Perform metabolite extraction from cell lysates using a cold solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).
  • Vortex thoroughly and incubate at -20°C for 30 minutes.
  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
  • Resuspend the dried extract in a suitable volume of LC-MS grade water for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 4000).
  • Column : A reversed-phase or anion exchange column suitable for nucleotide separation (e.g., Biobasic AX LC column).
  • Mobile Phase : Gradient elution using appropriate buffers, such as 100 mM ammonium (B1175870) carbonate and 0.1% formic acid in acetonitrile.
  • Mass Spectrometry : Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound is m/z 675.1 → 476.1.[14]
  • Quantification : Generate a standard curve using a serial dilution of a purified this compound standard. Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Protocol 5.3: Viral Plaque Reduction Assay

This assay quantifies the antiviral effect of this compound by measuring the reduction in infectious virus particles.[15][16][17]

1. Cell Seeding:

  • Seed a susceptible host cell line (e.g., Vero, MRC-5) into 6-well or 24-well plates.
  • Incubate overnight to form a confluent monolayer.

2. Infection and Treatment:

  • Prepare serial dilutions of the antiviral agent (e.g., this compound delivered via a suitable method like permeabilization or packaged in liposomes) in serum-free medium.
  • Prepare a virus inoculum diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
  • Aspirate the culture medium from the cell monolayers.
  • Add the virus inoculum (pre-incubated with or without the different concentrations of this compound) to the respective wells.
  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

3. Overlay and Incubation:

  • Carefully aspirate the inoculum from each well.
  • Gently add a semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) to each well. This restricts viral spread to adjacent cells.
  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

4. Plaque Visualization and Counting:

  • After incubation, fix the cells (e.g., with 10% formalin) for at least 30 minutes.
  • Carefully remove the overlay and fixing solution.
  • Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.
  • Count the number of plaques (clear zones) in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.
  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the drug concentration.

Conclusion and Future Directions

This compound is a critical second messenger that translates the detection of cytosolic DNA into a robust, multi-faceted antiviral response. Its ability to induce type I interferons and pro-inflammatory cytokines makes the cGAS-STING pathway a central hub in innate immunity. The potential for this compound and its synthetic analogs to be used as vaccine adjuvants and immunotherapeutic agents is an area of intense research.[18] A deeper understanding of its regulation, transport, and the mechanisms by which viruses evade its effects will continue to open new avenues for the development of novel antiviral strategies and immunomodulatory drugs.

References

An In-depth Technical Guide on the Core Mechanism of STING Activation by 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Activation of STING orchestrates a potent inflammatory response, primarily through the production of type I interferons (IFN-I) and other cytokines. The endogenous activator of STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to dsDNA. This guide provides a detailed technical overview of the core mechanism of STING activation by this compound, focusing on the molecular interactions, conformational dynamics, and downstream signaling events. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

The STING Activation Cascade: A Step-by-Step Mechanism

The activation of STING is a multi-step process that begins with the synthesis of this compound and culminates in the transcription of inflammatory genes. STING is a transmembrane protein that resides primarily in the endoplasmic reticulum (ER) as a pre-formed homodimer.[1][2]

2.1 Ligand Binding and Initial Conformational Change

In its inactive state, the STING dimer adopts an "open" conformation.[3][4] The process of activation is initiated when this compound, synthesized by cGAS from ATP and GTP in response to cytosolic dsDNA, binds to STING.[1][5] The ligand binds within a deep, V-shaped cleft formed at the interface of the cytoplasmic ligand-binding domains (LBDs) of the STING homodimer.[1]

Binding of a single this compound molecule induces a significant conformational change.[6][7] This involves the two LBDs closing in around the ligand, forming a "lid" composed of a four-stranded β-sheet that seals the binding pocket.[4][6] This transition from an "open" to a "closed" conformation is the first critical step in STING activation.[3][4]

2.2 Major Structural Reorientation and Oligomerization

The ligand-induced closure of the LBD triggers a dramatic, higher-order structural rearrangement. Cryo-electron microscopy studies have revealed that the entire LBD dimer rotates approximately 180° relative to the transmembrane (TM) domain.[6] This large-scale rotation exposes previously buried interfaces on the sides of the STING dimer.[1][6]

These newly exposed surfaces mediate the side-by-side assembly of STING dimers into higher-order oligomers or polymers.[6][8] This oligomerization is a crucial step for signal amplification and the recruitment of downstream signaling partners.[9][10] Some studies suggest this polymerization can be stabilized by disulfide bonds formed via Cysteine 148 (in human STING).[10][11]

2.3 Translocation and Downstream Signaling

Activated, oligomerized STING traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[2][5][12] This translocation is essential for the subsequent signaling steps. In the Golgi, the STING oligomers serve as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][13]

TBK1, once recruited to the C-terminal tail (CTT) of STING, becomes activated and phosphorylates STING on a conserved serine residue (Ser366 in humans).[1][5][14] This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[15][16] STING-bound TBK1 then phosphorylates the recruited IRF3.[16][17]

Phosphorylated IRF3 dissociates from the complex, dimerizes, and translocates to the nucleus, where it drives the transcription of type I interferon genes (e.g., IFN-β).[14][18] Concurrently, the STING pathway can also activate the NF-κB transcription factor, leading to the production of a broader range of pro-inflammatory cytokines.[13][18]

Visualizing the Mechanism

The following diagrams illustrate the key events in the STING activation pathway and a representative experimental workflow.

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes STING_inactive STING Dimer (Inactive 'Open' State) cGAMP->STING_inactive Binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING Oligomer (Active 'Closed' State) STING_inactive->STING_active Conformational Change, Oligomerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 STING_active->IRF3 Recruits TBK1->STING_active Phosphorylates (S366) TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes Translocates & Activates Transcription STING_Conformation cluster_inactive Inactive State cluster_active Active State inactive_dimer STING Dimer ('Open' Conformation) cGAMP_bind + this compound inactive_dimer->cGAMP_bind closed_dimer STING Dimer ('Closed' Conformation) cGAMP_bind->closed_dimer LBD Closure & 180° Rotation oligomer STING Oligomer closed_dimer->oligomer Side-by-side Assembly Exp_Workflow cluster_analysis Downstream Analysis start Seed Cells (e.g., MEFs, THP-1) stim Stimulate Pathway (e.g., dsDNA or This compound transfection) start->stim incubate Incubate (4-24 hours) stim->incubate wb Western Blot (p-STING, p-TBK1, p-IRF3) incubate->wb Harvest Cells/ Supernatant qpcr RT-qPCR (IFNB1 mRNA) incubate->qpcr Harvest Cells/ Supernatant elisa ELISA (Secreted IFN-β) incubate->elisa Harvest Cells/ Supernatant luc Luciferase Assay (IFN-β Reporter) incubate->luc Harvest Cells/ Supernatant

References

The Discovery of 2',3'-cGAMP: The Endogenous Ligand for STING - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A pivotal pathway in this response is the cGAS-STING signaling cascade, which is responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular stress. The discovery of cyclic GMP-AMP synthase (cGAS) as the cytosolic DNA sensor and its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), as the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, represents a landmark achievement in immunology and has opened new avenues for therapeutic intervention in a host of diseases, including infectious diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth exploration of the seminal discoveries that identified this compound as the bona fide STING agonist, detailing the experimental methodologies, presenting key quantitative data, and illustrating the critical signaling and experimental workflows.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a critical component of the innate immune system that senses the presence of DNA in the cytoplasm[1][2]. Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. However, the presence of cytosolic DNA, which can originate from invading pathogens like viruses and bacteria or from damaged host cells, is a potent trigger of an immune response[3][4].

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and is catalytically activated[1][5]. Activated cGAS utilizes cytosolic ATP and GTP to synthesize the second messenger this compound[6][7]. This cyclic dinucleotide is unique in metazoans, featuring a non-canonical phosphodiester linkage between the 2'-hydroxyl of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage between AMP and GMP[6][8].

This compound then binds with high affinity to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein[5][8]. The binding of this compound induces a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus[9][10]. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[11][12]. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines[11][12]. These cytokines are crucial for establishing an antiviral state and orchestrating a broader immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer Binds STING_active STING Dimer (Active) STING_dimer->STING_active Conformational Change & Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes Induces Transcription pIRF3->IFN_genes

Caption: The cGAS-STING signaling pathway.

Key Experiments in the Discovery of this compound

The identification of this compound as the endogenous STING ligand was the culmination of a series of elegant biochemical and structural studies. The following sections detail the pivotal experiments that elucidated this novel second messenger.

Biochemical Purification of the STING Agonist

Initial studies indicated that the cytosolic DNA sensor cGAS produced a soluble second messenger that could activate STING[13]. To identify this molecule, researchers performed biochemical fractionation of cell lysates from cGAS-expressing cells that were stimulated with DNA.

Experimental Protocol: Purification of the cGAS Product

  • Cell Culture and Stimulation: HEK293T cells were transiently transfected with an expression vector for cGAS. Following expression, the cells were lysed.

  • Fractionation: The cell lysate was fractionated using size-exclusion chromatography to isolate low-molecular-weight components.

  • Activity Assay: The resulting fractions were tested for their ability to activate STING. This was often done using a digitonin-permeabilized cell-based reporter assay, where the fractions were added to cells expressing a luciferase reporter gene under the control of the IFN-β promoter[14].

  • HPLC Purification: Active fractions were further purified by reverse-phase high-performance liquid chromatography (RP-HPLC)[6]. The elution profile of the cGAS-dependent product was compared to synthetic cyclic dinucleotides.

Mass Spectrometry and Structural Elucidation

The purified active fraction was then subjected to rigorous biophysical analysis to determine its precise chemical structure.

Experimental Protocol: Mass Spectrometry and NMR Analysis

  • Mass Spectrometry (MS): The purified product was analyzed by liquid chromatography-mass spectrometry (LC-MS/MS)[6][15]. This revealed a molecular mass consistent with a cyclic GMP-AMP dinucleotide. However, the fragmentation pattern differed from that of canonical 3',5'-3',5' cGAMP (3'3'-cGAMP)[6].

  • Enzymatic Digestion: The purified molecule was treated with various phosphodiesterases (PDEs) to probe the nature of its phosphodiester linkages. The resistance or susceptibility to specific PDEs provided clues about the non-canonical linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy was employed to definitively determine the connectivity of the atoms within the molecule[6]. This analysis confirmed the presence of one 2'-5' and one 3'-5' phosphodiester bond, identifying the molecule as c[G(2',5')pA(3',5')p], or this compound[6].

Experimental_Workflow start Start: cGAS-expressing cells stimulated with DNA lysis Cell Lysis start->lysis fractionation Size-Exclusion Chromatography lysis->fractionation activity_assay STING Reporter Assay fractionation->activity_assay Test Fractions hplc Reverse-Phase HPLC activity_assay->hplc Purify Active Fractions ms LC-MS/MS Analysis hplc->ms nmr NMR Spectroscopy ms->nmr Further Characterization structure Identification of This compound nmr->structure

Caption: Experimental workflow for the identification of this compound.
Reconstitution of the cGAS-STING Pathway In Vitro

To confirm that cGAS, DNA, ATP, and GTP were the minimal components required for the production of the STING agonist, in vitro reconstitution experiments were performed.

Experimental Protocol: In Vitro Synthesis of this compound

  • Protein Purification: Recombinant cGAS was expressed and purified from E. coli.

  • In Vitro Reaction: Purified cGAS was incubated with dsDNA (such as herring testis DNA), ATP, and GTP in a reaction buffer containing MgCl2[16].

  • Product Analysis: The reaction product was analyzed by HPLC and its ability to activate STING was confirmed using the reporter assay, demonstrating that cGAS directly synthesizes the STING ligand[6].

Quantitative Analysis of the this compound-STING Interaction

A key aspect of understanding the biological significance of this compound was to quantify its interaction with STING and compare it to other cyclic dinucleotides.

Binding Affinity Measurements

Isothermal titration calorimetry (ITC) was employed to measure the binding affinity of this compound and other cyclic dinucleotides to the C-terminal domain (CTD) of STING.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: The C-terminal domain (residues 139-379) of human STING was expressed and purified.

  • ITC Experiment: A solution of the STING CTD was placed in the sample cell of the calorimeter, and a solution of the cyclic dinucleotide was titrated into the cell. The heat changes upon binding were measured to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Table 1: Binding Affinities of Cyclic Dinucleotides to Human STING

LigandDissociation Constant (Kd)Reference
This compound~10 nM - 3.79 µM[5][8]
3',3'-cGAMPWeaker affinity than this compound[5]
c-di-GMPWeaker affinity than this compound[5][8]

Note: The reported Kd values for this compound binding to STING can vary between studies due to different experimental conditions and STING constructs used.

Cellular Potency

The biological activity of this compound was assessed by measuring its ability to induce type I interferon production in cells.

Experimental Protocol: IFN-β Induction Assay

  • Cell Treatment: Human monocytic THP-1 cells or other suitable cell lines were treated with varying concentrations of different cyclic dinucleotides[17].

  • Gene Expression Analysis: After a period of incubation, the expression of the IFN-β gene was quantified using quantitative real-time PCR (qRT-PCR) or an ELISA for the secreted IFN-β protein[17][18]. The half-maximal effective concentration (EC50) was determined.

Table 2: Potency of Cyclic Dinucleotides in Inducing IFN-β

LigandEC50 for IFN-β InductionReference
This compoundMore potent than 3',3'-cGAMP and c-di-GMP[19]
3',3'-cGAMPLess potent than this compound[19]
c-di-GMPLess potent than this compound[19]

Structural Basis of this compound Recognition by STING

X-ray crystallography provided atomic-level insights into how STING specifically recognizes this compound and how this binding event leads to STING activation.

Experimental Protocol: X-ray Crystallography

  • Protein-Ligand Complex Formation: The purified STING CTD was incubated with an excess of this compound to form a stable complex.

  • Crystallization: The STING-cGAMP complex was subjected to crystallization screening to obtain well-ordered crystals.

  • Data Collection and Structure Determination: The crystals were exposed to X-rays, and the resulting diffraction pattern was used to solve the three-dimensional structure of the complex.

The crystal structure of the STING CTD in complex with this compound revealed that the STING dimer forms a "V"-shaped structure with a deep cleft at the dimer interface where this compound binds[8][20]. The binding of this compound induces a "closed" conformation of the STING dimer, which is thought to be essential for its activation and the recruitment of downstream signaling molecules[9][20]. The extensive network of hydrogen bonds and stacking interactions between this compound and the amino acid residues of STING explains the high-affinity and specific binding[8].

STING_Activation_Mechanism STING_open STING Dimer 'Open' Conformation (Apo) STING_closed STING Dimer 'Closed' Conformation (cGAMP-bound) STING_open->STING_closed Binding of this compound cGAMP This compound Oligomerization Higher-Order Oligomerization STING_closed->Oligomerization Conformational change facilitates Signaling Downstream Signaling (TBK1/IRF3 Activation) Oligomerization->Signaling

Caption: Conformational changes in STING upon this compound binding.

Conclusion and Future Directions

The discovery of this compound as the endogenous ligand for STING has fundamentally advanced our understanding of innate immunity. The detailed experimental approaches outlined in this guide, from biochemical purification to structural biology, exemplify a rigorous scientific investigation that has unveiled a novel signaling paradigm. The quantitative data underscores the specificity and potency of this compound in activating the STING pathway.

This knowledge has profound implications for drug development. The development of STING agonists is being actively pursued for cancer immunotherapy and as vaccine adjuvants, while STING antagonists hold promise for the treatment of autoimmune diseases characterized by aberrant STING activation. The continued exploration of the cGAS-STING pathway will undoubtedly yield further insights into its role in health and disease, paving the way for innovative therapeutic strategies.

References

The Initial Encounter: A Technical Guide to the cGAS-DNA Interaction and 2',3'-cGAMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical initial interaction between cyclic GMP-AMP synthase (cGAS) and double-stranded DNA (dsDNA), a pivotal event that triggers the innate immune response through the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Understanding the quantitative, mechanistic, and structural details of this interaction is paramount for the development of novel therapeutics targeting a range of diseases, from infectious and autoimmune disorders to cancer.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a cornerstone of the innate immune system's defense against pathogens and cellular damage. The pathway is initiated by the detection of cytosolic dsDNA, a danger signal indicating infection or cellular stress.

Upon binding to dsDNA, cGAS undergoes a significant conformational change and dimerization, activating its enzymatic function.[1][2] This activation leads to the catalytic synthesis of this compound from ATP and GTP.[3] The second messenger, this compound, then binds to the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[4] This binding event triggers a downstream signaling cascade, culminating in the production of type I interferons and other inflammatory cytokines that orchestrate an immune response.[1][4]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS (Monomer) dsDNA->cGAS_inactive Binding & Dimerization cGAS_active Active cGAS (Dimer) cGAS_inactive->cGAS_active cGAMP This compound cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive Inactive STING (Dimer) cGAMP->STING_inactive Binding & Activation STING_active Active STING STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p Transcription Transcription IRF3_p->Transcription Translocation IFN_genes Type I Interferon Genes Immune Response Immune Response IFN_genes->Immune Response Transcription->IFN_genes

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon production.

Quantitative Analysis of the cGAS-DNA Interaction

The interaction between cGAS and dsDNA is characterized by specific binding affinities, stoichiometry, and a notable dependence on the length of the DNA ligand. These quantitative parameters are crucial for understanding the activation mechanism and for the design of targeted modulators.

Binding Affinity and Stoichiometry

The affinity of cGAS for dsDNA has been determined using various biophysical techniques. The dissociation constant (Kd) typically falls in the nanomolar to low micromolar range, indicating a strong interaction. Structural and biochemical studies have revealed that cGAS forms a 2:2 complex with two molecules of dsDNA.[5][6] This "ladder-like" oligomerization is essential for enzymatic activation.[7]

ParameterValueMethodSpeciesReference
Binding Affinity (Kd)
dsDNA (45 bp)~10 µMDNA pull-downMouse[5]
dsDNA~90 nMFluorescence AnisotropyNot Specified[5]
ssDNA~1.5 µMFluorescence AnisotropyNot Specified[5]
Stoichiometry
cGAS:dsDNA2:2X-ray CrystallographyMouse, Human[5][6][8]
DNA Length Dependence

A critical feature of cGAS activation is its dependence on the length of the activating dsDNA. While short dsDNA fragments can bind to cGAS, they are generally poor activators of its enzymatic activity. Optimal activation is typically observed with dsDNA molecules of 45 base pairs or longer.[4][9] This length dependence is thought to be a mechanism to prevent aberrant activation by short, endogenous DNA fragments.

DNA LengthcGAS Activation LevelSpeciesReference
< 20 bpMinimal to no activationMouse, Human[4]
20-40 bpPartial activationMouse[4]
> 45 bpRobust activationMouse, Human[4][8]
> 100 bpEnhanced activationHuman[7]

Experimental Protocols for Characterizing the cGAS-DNA Interaction

The following section provides detailed methodologies for key experiments used to characterize the cGAS-DNA interaction and subsequent this compound synthesis.

Recombinant cGAS Expression and Purification

The production of pure, active cGAS is a prerequisite for in vitro studies. The following protocol is adapted for the expression of human cGAS (residues 157-522) in E. coli.

cGAS_Purification_Workflow start Clone cGAS into pET vector (N-terminal 6xHis-SUMO2 fusion) transform Transform into E. coli BL21-RIL DE3 start->transform culture Grow culture in M9ZB media transform->culture induce Induce expression with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells by sonication harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify ni_nta Ni-NTA affinity chromatography clarify->ni_nta sumo_cleavage SUMO protease cleavage ni_nta->sumo_cleavage ion_exchange Ion-exchange chromatography (e.g., HiTrap SP) sumo_cleavage->ion_exchange gel_filtration Size-exclusion chromatography (e.g., Superdex 200) ion_exchange->gel_filtration end Pure, active cGAS gel_filtration->end cGAMP_Synthesis_Assay_Workflow start Prepare reaction mixture: - Purified cGAS - dsDNA (e.g., 45 bp ISD) - ATP, GTP - [α-32P]ATP (tracer) incubate Incubate at 37°C for 30 min start->incubate stop_reaction Stop reaction (e.g., with EDTA) incubate->stop_reaction phosphatase Treat with alkaline phosphatase (to remove unincorporated ATP) stop_reaction->phosphatase tlc Separate products by Thin-Layer Chromatography (TLC) phosphatase->tlc visualize Visualize by autoradiography tlc->visualize quantify Quantify this compound production visualize->quantify end Determine cGAS activity quantify->end

References

An In-depth Technical Guide to the Intercellular Transport of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a potent second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[1][2][3] As the primary activator of the STING (Stimulator of Interferon Genes) pathway, cGAMP is critical for initiating innate immune responses against pathogens and cellular damage.[2] Beyond its intracellular role, a paradigm-shifting concept has emerged: this compound functions as an "immunotransmitter," capable of moving between cells to propagate immune signals in a paracrine fashion.[1][4][5] This intercellular transport allows for the activation of STING in bystander cells, amplifying the immune response independently of direct dsDNA sensing in those cells.[2] Understanding the fundamental principles of cGAMP transport is paramount for developing novel cancer immunotherapies, vaccines, and treatments for autoimmune diseases. This guide provides a detailed overview of the known transport mechanisms, quantitative data, key experimental protocols, and the complex signaling pathways involved.

Core Mechanisms of this compound Intercellular Transport

The transfer of the hydrophilic and negatively charged this compound molecule across lipid membranes is a managed process facilitated by several distinct mechanisms. These can be broadly categorized into direct cytosol-to-cytosol transfer and transport via the extracellular space.

Direct Cytosol-to-Cytosol Transfer: Gap Junctions

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, permitting the passage of ions and small molecules (<1 kDa).[6] This provides a direct and protected route for this compound to spread, avoiding degradation by extracellular nucleases like ENPP1.[4]

  • Connexin Channels: These channels are formed by proteins from the connexin family. Studies have confirmed that connexins 43 (Cx43) and 45 are required for the translocation of this compound to neighboring cells.[4] This mode of transfer has been observed between various cell types, including from virus-infected endothelial cells to macrophages, enhancing the antiviral response.[4]

G cluster_0 Cell 1 (e.g., Infected Cell) cluster_1 Cell 2 (Bystander Cell) cGAS cGAS cGAMP1 This compound cGAS->cGAMP1 synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING1 STING cGAMP1->STING1 activates GapJunction Gap Junction (Connexins) cGAMP1->GapJunction cGAMP2 This compound STING2 STING cGAMP2->STING2 activates Response Immune Response STING2->Response GapJunction->cGAMP2

Extracellular Transport: Exporters, Importers, and Shuttles

This compound can be actively exported from a source cell into the extracellular environment and subsequently imported by a recipient cell. This process is regulated by a suite of transporters and channels.

  • Exporters:

    • ABCC1 (MRP1): The ATP-binding cassette (ABC) transporter ABCC1 has been identified as a dedicated exporter of this compound.[4][7] Its function is ATP-dependent.[7]

    • LRRC8/VRAC: Volume-regulated anion channels (VRACs), composed of LRRC8 protein subunits, are bidirectional transporters.[4][8] Depending on the electrochemical gradient, they can mediate both the efflux and influx of cGAMP.[9]

  • Importers:

    • SLC19A1: Identified through genome-wide CRISPR screens, the solute carrier SLC19A1 (a reduced folate carrier) is a major importer of this compound and other cyclic dinucleotides in human monocytic cell lines.[3][10][11][12] Its activity can be blocked by folate and other antagonists.[12]

    • LRRC8/VRAC: Specific heteromeric combinations of LRRC8 subunits, particularly LRRC8A with LRRC8C and/or LRRC8E, form channels that mediate cGAMP import.[8][9][13] LRRC8D, in contrast, appears to inhibit cGAMP transport.[9]

    • P2X7 Receptor (P2X7R): In the presence of extracellular ATP, the P2X7R channel expands to form a large pore, allowing the passage of molecules like this compound into immune cells, thereby enhancing STING-dependent responses.[4]

  • Extracellular Shuttles & Regulators:

    • LL-37: The human host defense peptide LL-37 can bind to extracellular this compound, protecting it from degradation and facilitating its transfer across the cell membrane.[2][4]

    • ENPP1: The ecto-nucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) is the primary hydrolase that degrades extracellular this compound, thus acting as a key negative regulator of this signaling pathway.[2][14][15]

G cluster_0 Source Cell cluster_1 Recipient Cell cGAMP_in This compound ABCC1 ABCC1 cGAMP_in->ABCC1 VRAC_out LRRC8/VRAC cGAMP_in->VRAC_out cGAMP_out Extracellular This compound ABCC1->cGAMP_out Export VRAC_out->cGAMP_out Export STING STING SLC19A1 SLC19A1 SLC19A1->STING VRAC_in LRRC8/VRAC VRAC_in->STING P2X7R P2X7R P2X7R->STING cGAMP_out->SLC19A1 Import cGAMP_out->VRAC_in Import cGAMP_out->P2X7R Import LL37 LL-37 Shuttle cGAMP_out->LL37 binding ENPP1 ENPP1 Degradation cGAMP_out->ENPP1 hydrolysis ATP ATP ATP->P2X7R gates

Quantitative Data on this compound Transport and Regulation

Precise quantification is essential for modeling transport dynamics and designing therapeutic interventions. The following table summarizes key quantitative data from the literature.

ParameterValueContextReference
cGAMP Export Rate 220 molecules cell⁻¹ s⁻¹Export from 293T cGAS ENPP1⁻/⁻ cells.[16]
ENPP1 Inhibition (IC₅₀) 340 ± 160 nMEfficacy of inhibitor STF-1084 on ENPP1-overexpressing 293T cGAS cells.[17]
LC-MS/MS LLoQ 0.5 nMLower Limit of Quantification for this compound in cell culture media.[16][17]
Biochemical Assay Range 10 nM - 1 µMTypical quantification range for fluorescence or bioluminescent cGAMP assays.[18]

Experimental Protocols

The identification and characterization of cGAMP transport mechanisms rely on a combination of genetic, biochemical, and cell biology approaches.

Protocol: Genome-Wide CRISPR Screen for Transporter Identification

This method was instrumental in identifying SLC19A1 as a key cGAMP importer.[3][10][11][19]

  • Cell Line Selection: Utilize a human monocytic cell line (e.g., THP-1 or U937) that expresses STING and has a functional downstream reporter system (e.g., Luciferase or SEAP under the control of an ISG or NF-κB promoter).

  • Library Transduction: Transduce the reporter cell line with a genome-wide CRISPR interference (CRISPRi) or knockout (CRISPR-KO) library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Stimulation: Treat the library-transduced cell population with a concentration of extracellular this compound known to induce a sub-maximal reporter response.

  • Cell Sorting: Using fluorescence-activated cell sorting (FACS), isolate the population of cells that exhibit a blunted or absent reporter signal. These "non-responder" cells are enriched for knockdowns/knockouts of genes required for cGAMP import or downstream signaling.

  • Sequencing and Analysis: Isolate genomic DNA from the sorted population and the unsorted control population. Amplify the sgRNA-encoding regions via PCR and perform next-generation sequencing. Bioinformatic analysis will identify sgRNAs that are significantly enriched in the non-responder population, pointing to candidate transporter genes.

  • Validation: Validate top hits by generating individual knockout or knockdown cell lines for the candidate gene and confirming their inability to import or respond to extracellular cGAMP.

G start Reporter Cell Line (e.g., THP-1 ISG-Luc) step1 Transduce with Genome-Wide CRISPRi Library start->step1 step2 Stimulate with Extracellular this compound step1->step2 step3 FACS Sort for Low-Reporter (Non-Responding) Cells step2->step3 step4 Isolate gDNA, Amplify & Sequence sgRNAs step3->step4 step5 Identify Enriched sgRNAs (e.g., targeting SLC19A1) step4->step5

Protocol: In Vitro Vesicle Transport Assay

This biochemical assay provides direct evidence of a transporter's ability to move this compound across a membrane. It was used to confirm the activity of ABCC1.[7]

  • Vesicle Preparation: Use an expression system (e.g., Sf9 insect cells) to overexpress the transporter of interest (e.g., human ABCC1). Prepare "inside-out" membrane vesicles from these cells, where the cytosolic domain of the transporter faces the external buffer. Control vesicles should be prepared from cells not expressing the transporter.

  • Reaction Setup: Prepare a reaction buffer containing radiolabeled (e.g., ³²P or ³H) this compound.

  • Initiate Transport: Aliquot vesicles into the reaction buffer. Initiate the transport reaction by adding either ATP (to provide energy for ABC transporters) or a control nucleotide like AMP. For other channels, an appropriate gradient or activator would be used.

  • Time Course and Termination: Incubate the reaction at 37°C. Take samples at various time points (e.g., 0, 5, 10, 20 minutes). Terminate the reaction rapidly by diluting the samples in ice-cold buffer and collecting the vesicles on a filter membrane via vacuum filtration.

  • Quantification: Wash the filters to remove extra-vesicular cGAMP. Measure the amount of radioactivity trapped within the vesicles using a scintillation counter.

  • Data Analysis: Plot the amount of intra-vesicular cGAMP over time. A time-dependent and ATP-dependent increase in radioactivity in vesicles expressing the transporter, compared to controls, demonstrates active transport.

Protocol: Measuring cGAMP Concentration

Accurate measurement of intracellular and extracellular cGAMP is crucial.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for absolute quantification.[18]

    • Sample Preparation: Spike samples (cell lysates or media) with a known amount of a stable isotope-labeled cGAMP internal standard.

    • Extraction: Perform a liquid-liquid or solid-phase extraction to remove proteins and interfering substances.

    • Analysis: Separate cGAMP from other nucleotides using liquid chromatography and detect and quantify it based on its specific mass-to-charge ratio using a tandem mass spectrometer.

  • Immunoassays (ELISA): These assays use a cGAMP-specific antibody for detection and are suitable for higher throughput applications.[20]

  • Bioluminescent/Fluorescent Assays: Commercial kits (e.g., Transcreener® cGAMP Assay) provide a homogeneous, high-throughput method based on competition between cGAMP and a fluorescent tracer for a highly specific antibody.[18][21] These are ideal for enzymatic assays and screening campaigns.[18]

Conclusion and Future Directions

The intercellular transport of this compound adds a critical layer of complexity and opportunity to the cGAS-STING pathway. The identification of multiple transport mechanisms—including direct gap junctions and a network of importers and exporters—highlights the robustness of this paracrine signaling system. For drug development professionals, each transporter represents a potential target for therapeutic modulation. Small molecule inhibitors of exporters like ABCC1 or activators of importers could be developed to either contain or enhance cGAMP-mediated immune responses. Conversely, targeting the extracellular nuclease ENPP1 with inhibitors is a promising strategy to increase the bioavailability of endogenous cGAMP in the tumor microenvironment.[12]

Future research should focus on delineating the cell-type specificity of these transporters in vivo, understanding how their expression is regulated during immune responses, and exploring the potential for vesicular transport mechanisms, such as exosomes, in shuttling cGAMP between distant cells. A deeper, more integrated understanding of the cGAMP transport network will undoubtedly pave the way for a new generation of immunomodulatory therapies.

References

Foundational Knowledge of 2',3'-cGAMP Metabolism and Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA). Its activation of the STING (Stimulator of Interferon Genes) pathway triggers potent anti-viral and anti-tumor immune responses. Consequently, the metabolic pathways governing this compound synthesis and degradation are of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core principles of this compound metabolism, with a focus on its degradation. It includes detailed signaling pathways, quantitative data on key enzymatic processes, and step-by-step experimental protocols for the study of this pivotal molecule.

The cGAS-STING Signaling Pathway: Synthesis of this compound

The cGAS-STING pathway is a cornerstone of innate immunity, responsible for detecting cytosolic dsDNA, a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of this compound from ATP and GTP.[2][3] This second messenger then binds to STING, an endoplasmic reticulum (ER)-resident protein.[1][4] This binding event initiates a signaling cascade involving the translocation of STING to the Golgi apparatus, recruitment and activation of TANK-binding kinase 1 (TBK1), and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[1][4]

cGAS-STING Signaling Pathway cGAS-STING Signaling Pathway for this compound Synthesis and Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP This compound cGAS->cGAMP Synthesizes from ATP_GTP ATP + GTP STING STING cGAMP->STING Binds and Activates STING_active Activated STING STING->STING_active Translocates to TBK1 TBK1 STING_active->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription

Caption: Synthesis of this compound by cGAS and subsequent activation of the STING pathway.

Degradation of this compound: Key Enzymes and Mechanisms

The cellular and extracellular levels of this compound are tightly regulated by specific hydrolases. These enzymes play a crucial role in terminating the STING signal and preventing excessive inflammation. The primary enzymes responsible for this compound degradation are Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and a family of viral and metazoan enzymes known as poxins.

ENPP1: The Dominant Extracellular Hydrolase

ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the primary hydrolase of extracellular this compound.[5][6][7] It hydrolyzes this compound in a two-step process, first cleaving the 2'-5' phosphodiester bond to produce an intermediate, phosphoadenylyl guanosine (B1672433) (pApG), and then hydrolyzing the 3'-5' bond to yield 5'-AMP and 5'-GMP.[8]

ENPP1_Degradation_Pathway This compound Degradation by ENPP1 extracellular_cGAMP Extracellular This compound ENPP1 ENPP1 extracellular_cGAMP->ENPP1 Substrate for pApG pApG (intermediate) ENPP1->pApG Hydrolyzes 2'-5' bond AMP_GMP 5'-AMP + 5'-GMP ENPP1->AMP_GMP Hydrolyzes 3'-5' bond pApG->ENPP1 Substrate for

Caption: The two-step hydrolysis of extracellular this compound by ENPP1.

Poxins: Viral and Metazoan cGAMP-Specific Nucleases

Poxins are a family of enzymes found in poxviruses and some insects that specifically degrade this compound.[9][10] Unlike ENPP1, poxins are intracellular and function as a mechanism of immune evasion by viruses.[9] Poxins cleave the 3'-5' phosphodiester bond of this compound, resulting in a linear product, Gp[2'-5']Ap[3'].[9][10] This cleavage renders this compound unable to activate STING.[9]

Poxin_Degradation_Pathway This compound Degradation by Poxins intracellular_cGAMP Intracellular This compound Poxin Poxin intracellular_cGAMP->Poxin Substrate for linear_product Gp[2'-5']Ap[3'] (linear product) Poxin->linear_product Cleaves 3'-5' bond STING_inactive Inactive STING linear_product->STING_inactive Fails to activate

Caption: Intracellular degradation of this compound by poxin enzymes.

Quantitative Data on this compound Metabolism

Understanding the kinetics of the enzymes involved in this compound metabolism is crucial for the development of targeted therapeutics. The following tables summarize the key kinetic parameters for ENPP1 and poxin enzymes.

Table 1: Kinetic Parameters of ENPP1 for this compound and ATP Hydrolysis

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound1542.7 x 105[11]
ATP20126.0 x 105[11]
ATP0.070 ± 0.0233.3 ± 0.24.7 x 107[12]

Table 2: Kinetic Parameters of Poxin Enzymes for this compound Degradation

EnzymeKM (µM)kcat (min-1)Catalytic Efficiency (kcat/KM) (µM-1min-1)Reference
VACV Poxin0.8393.4112.5[5]
AcNPV Poxin2.43346142.4[5]
T. ni Poxin342.122546.6[5]

Table 3: Inhibitory Potency (IC50) of Small Molecule Inhibitors against ENPP1-mediated cGAMP Hydrolysis

InhibitorIC50 (nM)Assay MethodReference
STF-1084149 ± 20cGAMP-Luciferase Assay[1]
QS11590 ± 70cGAMP-Luciferase Assay[1]

Experimental Protocols for Studying this compound Metabolism

Accurate quantification of this compound and the activity of its metabolizing enzymes are essential for research and drug development. This section provides detailed protocols for key experimental procedures.

Preparation of Cell and Tissue Lysates for this compound Measurement

Lysate_Preparation_Workflow Workflow for Cell and Tissue Lysate Preparation cluster_cell Cultured Cells cluster_tissue Tissues cell_harvest Harvest Cells (e.g., scraping, trypsinization) cell_wash Wash with ice-cold PBS cell_harvest->cell_wash cell_pellet Pellet cells by centrifugation cell_wash->cell_pellet cell_lysis Lyse cells in appropriate buffer (e.g., RIPA, hypotonic) cell_pellet->cell_lysis clarify Clarify lysate by centrifugation (e.g., 14,000 x g for 10 min at 4°C) cell_lysis->clarify tissue_dissect Dissect and wash tissue tissue_homogenize Homogenize in lysis buffer tissue_dissect->tissue_homogenize tissue_homogenize->clarify supernatant Collect supernatant (contains cGAMP) clarify->supernatant protein_quant Determine protein concentration (e.g., BCA assay) supernatant->protein_quant storage Store at -80°C or use immediately supernatant->storage

Caption: General workflow for preparing cell and tissue lysates for this compound analysis.

Protocol:

  • Cell Culture: Culture cells to the desired confluency.

  • Harvesting: For adherent cells, wash with ice-cold PBS and detach using a cell scraper or trypsin. For suspension cells, directly collect the cell suspension.[6]

  • Washing: Transfer cells to a conical tube and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.[6]

  • Lysis: Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer for general protein analysis or a specific buffer for cGAMP extraction).[13] For tissues, homogenize the tissue in lysis buffer.[14]

  • Incubation: Incubate the lysate on ice for 15-30 minutes.[13]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000-17,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[2][14]

  • Collection: Carefully collect the supernatant, which contains the soluble cellular components including this compound.

  • Quantification and Storage: Determine the protein concentration of the lysate using a standard method like the BCA assay. Aliquot the lysate and store at -80°C for future use.[14]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of this compound.

LCMS_Workflow Workflow for this compound Quantification by LC-MS/MS sample_prep Sample Preparation (Lysate or other biological sample) extraction Extraction of cGAMP (e.g., acetonitrile/methanol/water) sample_prep->extraction lc_separation Liquid Chromatography (LC) (e.g., Biobasic® AX column) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification against standard curve) ms_detection->data_analysis result cGAMP Concentration data_analysis->result

Caption: A streamlined workflow for the quantification of this compound using LC-MS/MS.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described in section 4.1.

  • Extraction: Extract this compound from the lysate using a solvent mixture such as acetonitrile/methanol/water (2/2/1, v/v/v).[15]

  • LC Separation: Inject the extracted sample onto an appropriate LC column (e.g., a Biobasic® AX LC column).[10] Use a gradient of solvents, for example, 100 mM ammonium (B1175870) carbonate and 0.1% (v/v) formic acid in acetonitrile, to separate this compound from other molecules in the sample.[10][16]

  • MS/MS Detection: Analyze the eluent from the LC using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10][17] Monitor for the specific precursor-to-product ion transitions of this compound.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard.[10][16] Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

This compound ELISA

Enzyme-linked immunosorbent assay (ELISA) provides a high-throughput and sensitive method for this compound quantification.

ELISA_Workflow Workflow for this compound ELISA plate_prep Prepare Plate (Pre-coated with cGAMP antibody) add_samples Add Standards and Samples plate_prep->add_samples add_tracer Add cGAMP-HRP Tracer add_samples->add_tracer incubation Incubate add_tracer->incubation wash Wash Plate incubation->wash add_substrate Add TMB Substrate wash->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calculate Calculate cGAMP Concentration read_plate->calculate result cGAMP Concentration calculate->result

Caption: A typical workflow for a competitive ELISA to quantify this compound.

Protocol (based on a typical competitive ELISA kit):

  • Reagent Preparation: Prepare all reagents, including standards, samples, tracer (e.g., cGAMP-HRP), and wash buffers according to the kit manufacturer's instructions.[18]

  • Sample/Standard Addition: Add standards and samples to the wells of the antibody-coated microplate.[19]

  • Tracer Addition: Add the cGAMP-HRP tracer to each well.[19]

  • Incubation: Incubate the plate, typically with shaking, to allow for competitive binding of the sample/standard cGAMP and the tracer to the antibody.[20]

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[20]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well.[20]

  • Color Development: Incubate the plate to allow for color development, which is inversely proportional to the amount of cGAMP in the sample.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[20]

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).[18]

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.[20]

cGAMP-Luciferase Coupled Enzyme Assay

This high-throughput assay relies on the enzymatic conversion of this compound to AMP by ENPP1, which is then detected using a luciferase-based system.[3][21]

cGAMP_Luc_Workflow Workflow for cGAMP-Luciferase Coupled Enzyme Assay sample Sample containing cGAMP enpp1_reaction Incubate with ENPP1 (cGAMP -> AMP + GMP) sample->enpp1_reaction amp_detection Add AMP Detection Reagents (e.g., PAP, myokinase, luciferase, luciferin) enpp1_reaction->amp_detection atp_production AMP -> ADP -> ATP amp_detection->atp_production luminescence Measure Luminescence (ATP + Luciferin -> Light) atp_production->luminescence quantification Quantify cGAMP based on light output luminescence->quantification result cGAMP Concentration quantification->result

Caption: The enzymatic cascade of the cGAMP-Luciferase coupled enzyme assay.

Protocol:

  • ENPP1 Reaction: Incubate the sample containing this compound with recombinant ENPP1 to convert this compound to AMP and GMP.[3]

  • AMP Detection: Add a cocktail of enzymes that convert AMP to ATP. This typically involves polyphosphate:AMP phosphotransferase (PAP) to convert AMP to ADP, and myokinase to convert ADP to ATP.[3]

  • Luminescence Measurement: Add a luciferase/luciferin reagent. The luciferase utilizes the generated ATP to produce a luminescent signal.[3]

  • Quantification: Measure the luminescence using a luminometer and quantify the initial this compound concentration by comparing the signal to a standard curve.[1]

ENPP1 and Poxin Enzyme Activity Assays

These assays are used to determine the kinetic parameters of ENPP1 and poxin enzymes and to screen for inhibitors.

Enzyme_Activity_Assay_Workflow General Workflow for ENPP1/Poxin Activity Assay reagents Prepare Reaction Mixture (Buffer, enzyme, inhibitor - optional) initiate_reaction Initiate Reaction (Add radiolabeled or unlabeled cGAMP) reagents->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction product_detection Detect Product Formation (TLC, luminescence, fluorescence polarization) stop_reaction->product_detection data_analysis Data Analysis (Calculate reaction rate, IC50, Km, kcat) product_detection->data_analysis result Enzyme Activity/Inhibition data_analysis->result

Caption: A generalized workflow for assessing the enzymatic activity of ENPP1 or poxins.

Protocol (example using radiolabeled cGAMP and TLC):

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme (ENPP1 or poxin) in an appropriate reaction buffer. For inhibitor screening, pre-incubate the enzyme with the inhibitor.[1]

  • Reaction Initiation: Initiate the reaction by adding radiolabeled [32P]-cGAMP.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding EDTA or by heat inactivation.

  • Product Separation: Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and develop the plate to separate the substrate ([32P]-cGAMP) from the product.[1]

  • Detection and Quantification: Visualize the separated radiolabeled molecules using a phosphorimager and quantify the amount of product formed.[1]

  • Data Analysis: Calculate the reaction rate. For inhibitor studies, determine the IC50 value. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat.[1]

Conclusion

The metabolism and degradation of this compound are central to the regulation of the cGAS-STING pathway and, consequently, to innate immunity. A thorough understanding of the enzymes involved, their kinetic properties, and the methods to study them is paramount for researchers in immunology, oncology, and drug development. This technical guide provides a foundational knowledge base, including detailed pathways, quantitative data, and experimental protocols, to facilitate further research and the development of novel therapeutics targeting this critical signaling network.

References

Methodological & Application

Application Notes and Protocols for 2',3'-cGAMP Detection Using ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system. Specifically, 2',3'-cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage.[1][2][3] This molecule then binds to and activates the STIMULATOR of INTERFERON GENES (STING), triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[1][4] This cGAS-STING pathway is integral to host defense and is also implicated in autoimmune diseases and cancer.[2] Consequently, the accurate quantification of this compound is essential for studying innate immunity, developing novel therapeutics, and understanding disease pathogenesis.

This document provides a detailed protocol for the quantification of this compound in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay. The principle relies on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated this compound for a limited number of binding sites on a this compound-specific antibody.

The microplate wells are pre-coated with an antibody that captures a rabbit polyclonal antibody specific for this compound.[2][3] When the sample, HRP-conjugated this compound, and the specific antibody are added to the wells, a competitive binding reaction occurs.[5] After an incubation period, the wells are washed to remove unbound components. A substrate solution (TMB) is then added, which reacts with the HRP to produce a colored product.[5][6] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5] A standard curve is generated using known concentrations of this compound, and this curve is used to determine the concentration of this compound in the unknown samples.[5]

cGAS-STING Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway, which leads to the production of this compound and subsequent immune responses.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA (Viral, Bacterial, or Self-DNA) cGAS cGAS dsDNA->cGAS Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binds & Activates STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 Translocates & Recruits IRF3 IRF3 STING_TBK1->IRF3 Recruits & Phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Type I IFN Genes (IFN-β, etc.) pIRF3->IFN_genes Translocates & Induces Transcription

Figure 1. Simplified cGAS-STING signaling pathway.

Experimental Workflow

The diagram below outlines the major steps of the this compound competitive ELISA protocol.

ELISA_Workflow start Start prep_reagents Prepare Reagents (Standards, Buffers, Samples) start->prep_reagents add_samples Add Standards & Samples to Coated Plate (50 µL) prep_reagents->add_samples add_conjugate Add this compound-HRP Conjugate (25 µL) add_samples->add_conjugate add_antibody Add this compound Antibody (25 µL) add_conjugate->add_antibody incubate1 Incubate for 2 hours at Room Temperature with Shaking add_antibody->incubate1 wash1 Wash Plate (e.g., 4 times) incubate1->wash1 add_substrate Add TMB Substrate (100 µL) wash1->add_substrate incubate2 Incubate for 30 minutes at Room Temperature in the Dark add_substrate->incubate2 add_stop Add Stop Solution (50 µL) incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Generate Standard Curve, Calculate Concentrations) read_plate->analyze end End analyze->end

Figure 2. Competitive ELISA workflow for this compound detection.

Experimental Protocols

Materials Required but Not Provided
  • A plate reader capable of measuring absorbance at 450 nm.

  • Adjustable pipettes and pipette tips.

  • Deionized or distilled water.

  • Tubes for preparing standards and samples.

  • Plate shaker.

  • Automated plate washer (optional).

Reagent Preparation
  • Wash Buffer (1X): If a concentrate (e.g., 20X) is provided, dilute it with deionized or distilled water to the final working concentration. For example, dilute 15 mL of 20X Wash Buffer Concentrate with 285 mL of water to make 300 mL of 1X Wash Buffer.[7]

  • Assay Buffer (1X): If a concentrate (e.g., 5X) is provided, dilute it with deionized or distilled water. For instance, dilute 10 mL of 5X Assay Buffer Concentrate with 40 mL of water to make 50 mL of 1X Assay Buffer.

  • This compound Standard: Prepare a serial dilution of the provided standard in 1X Assay Buffer. A typical standard curve might range from 0.08 to 20 pmol/mL.[5]

    • Label tubes for each standard concentration.

    • Follow the kit's specific instructions for serial dilutions. For example, to make a 20 pmol/mL standard, you might add 10 µL of a 1,000 pmol/mL stock to 490 µL of 1X Assay Buffer.[7]

    • Perform subsequent serial dilutions by transferring a defined volume to the next tube containing buffer, mixing thoroughly between each step.[7]

    • Use standards within 2 hours of preparation.[7]

Sample Preparation

The appropriate sample preparation method is crucial for accurate results.

  • Cell Lysates:

    • For adherent cells, aspirate the media and wash the cells with PBS.[8][9]

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA, M-PER™).[8]

    • Scrape the cells to ensure complete lysis.[8][9]

    • For suspension cells, pellet the cells and then resuspend in lysis buffer.

    • Incubate on ice as recommended for the lysis buffer.

    • Centrifuge the lysate at ≥600 x g at 4°C for 15 minutes to pellet cell debris.[7][8][9]

    • Collect the supernatant for the assay. Samples may need to be diluted in 1X Assay Buffer.[7]

  • Tissue Homogenates:

    • Homogenize the tissue sample in a suitable lysis buffer on ice.

    • Centrifuge the homogenate to pellet debris.

    • Collect the supernatant for the assay. Dilution in 1X Assay Buffer may be necessary.

  • Plasma/Serum:

    • Collect blood in appropriate tubes (e.g., EDTA for plasma).

    • Centrifuge to separate plasma or serum.

    • Samples may require dilution before use. For instance, EDTA plasma samples may need to be diluted at least 1:5 in 1X Assay Buffer.[7]

  • Tissue Culture Media:

    • Collect the media from the cell culture.

    • Centrifuge to remove any cells or debris.

    • It is recommended to generate the standard curve in the same type of tissue culture medium to account for matrix effects.[7][8][9]

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[10][11]

  • Maximum Binding (B0) and Non-Specific Binding (NSB) Wells:

    • Add 50 µL of 1X Assay Buffer to the B0 (zero standard) wells.[7][8]

    • Add 75 µL of 1X Assay Buffer to the NSB wells.[7][8]

  • Add Conjugate: Add 25 µL of the this compound-HRP conjugate to all wells except the NSB wells.[8]

  • Add Antibody: Add 25 µL of the this compound antibody to all wells except the NSB wells.[7][8]

  • Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a plate shaker.[2][3] Shaking is important as it can significantly increase the signal.[7]

  • Wash: Aspirate the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[5]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis

Calculate Average Absorbance

Calculate the average absorbance for each set of replicate standards, controls, and samples.

Generate the Standard Curve

Subtract the average OD of the blank (or NSB) from all other OD values.[12] For competitive ELISAs, it's common to calculate the percentage of binding (%B/B0).

%B/B0 = [ (Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B0 - Average OD of NSB) ] * 100

Plot the %B/B0 (y-axis) versus the concentration of the standards (x-axis) on a semi-log scale. Use a four-parameter logistic (4-PL) curve fit, which typically provides the best fit for ELISA data.[10][12]

Example Standard Curve Data
Standard Concentration (pmol/mL)Average OD at 450 nm% B/B0
0 (B0)1.850100%
0.0821.62087.6%
0.2051.35073.0%
0.5120.98053.0%
1.280.65035.1%
3.20.38020.5%
80.21011.4%
200.1206.5%
NSB0.0500%

Note: These are example data and should not be used to calculate results.

Calculate Sample Concentrations

Interpolate the %B/B0 value for each sample on the standard curve to determine its concentration.[10]

Important: Remember to multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.[10][12]

Example Sample Calculation
Sample IDAverage OD% B/B0Interpolated Conc. (pmol/mL)Dilution FactorFinal Conc. (pmol/mL)
Lysate 10.82044.3%0.75107.5
Plasma 11.15062.2%0.3551.75

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Reagents not added in the correct order or omitted.Repeat the assay, carefully following the protocol.
Insufficient incubation times or incorrect temperature.Ensure adherence to specified incubation times and temperatures.
Inactive HRP conjugate or substrate.Check expiration dates. Use fresh reagents.
Over-washing of the plate.Avoid excessive washing that can elute bound components.[13]
High Background Insufficient washing.Increase the number of washes or the soaking time between washes.[14][15]
Contaminated reagents or buffers.Use fresh, sterile reagents and buffers.
High concentration of detection antibody or conjugate.Optimize the concentration of detection reagents.[15]
Ineffective blocking.Increase blocking time or try a different blocking buffer.[14]
Poor Standard Curve Improper standard dilution.Double-check calculations and pipetting technique. Prepare fresh standards.[13]
Standard degradation.Ensure proper storage and handling of the standard.[13]
Incorrect curve fitting model used.Use a 4-parameter logistic (4-PL) curve fit for best results.[13]
High Variability (Poor Duplicates) Inconsistent pipetting.Ensure proper pipetting technique. Change tips for each standard and sample.[13]
Inconsistent washing.Ensure uniform washing across all wells, preferably with an automated washer.
Edge effects due to temperature gradients.Ensure the plate is at a uniform temperature during incubations.[13]

References

Application of LC-MS/MS for 2',3'-cGAMP Analysis in Cell Lysates: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation by double-stranded DNA, synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1] This cyclic dinucleotide is a potent activator of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other inflammatory cytokines, thereby playing a critical role in innate immunity, autoimmune diseases, and cancer immunotherapy.[2] Accurate and sensitive quantification of intracellular this compound is crucial for understanding the dynamics of the cGAS-STING pathway and for the development of novel therapeutics targeting this signaling axis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of this compound in complex biological matrices such as cell lysates due to its high selectivity, sensitivity, and specificity.[3][4] This application note provides a detailed protocol for the analysis of this compound in cell lysates using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

cGAS-STING Signaling Pathway

The cGAS-STING signaling pathway is initiated by the recognition of cytosolic DNA by cGAS. This leads to the synthesis of this compound, which then binds to and activates STING, an endoplasmic reticulum-resident protein. Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound from cell lysates involves several key steps, from sample collection to data analysis.

Experimental_Workflow A Cell Culture & Treatment B Cell Harvesting & Washing A->B C Cell Lysis B->C D Protein Precipitation C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Cell Lysis and this compound Extraction

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors.

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 100-200 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Alternatively, sonication can be used for cell lysis. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) and sonicate on ice.

  • Protein Precipitation:

    • Add an equal volume of ice-cold acetonitrile (ACN) to the cell lysate (1:1 v/v).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Supernatant Collection:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled microcentrifuge tube.

    • The supernatant can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS parameters. These should be optimized for the specific instrument and column used.

Liquid Chromatography:

  • Column: A reverse-phase C18 column is commonly used (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute this compound. An example gradient is as follows:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-8 min: 95% B

    • 8.1-10 min: 2% B (re-equilibration)

Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion and product ions for this compound are monitored.

    • Precursor Ion (Q1): m/z 675.1 [M+H]+.[3]

    • Product Ions (Q3): Common product ions include m/z 136.1, 152.1, 312.1, and 524.1.[5] The transition 675.1 -> 312.1 is often used for quantification.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for this compound levels in different cell lines under various conditions, as determined by LC-MS/MS.

Table 1: Basal and Stimulated this compound Levels in Various Cell Lines

Cell LineTreatmentThis compound Concentration (nM)Reference
HEK293TUntreatedNot Detected[6]
HEK293T-cGASUntreated~5[6]
THP-1UntreatedNot Detected
THP-1dsDNA Transfection~10-50[7]
B16-F10 (Melanoma)Untreated~1-2[8]
B16-F10 (Melanoma)Radiation (10 Gy)~5-10[8]

Table 2: LC-MS/MS Method Validation Parameters for this compound Analysis

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1 nM[6]
Linearity (R²)> 0.99[3]
Intra-day Precision (%CV)< 15%[9]
Inter-day Precision (%CV)< 15%[9]
Accuracy (%RE)± 15%[9]

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the accurate quantification of this compound in cell lysates. This powerful analytical technique is indispensable for researchers and drug development professionals investigating the cGAS-STING signaling pathway and its role in health and disease. The provided protocols and data serve as a valuable resource for establishing and validating this compound analysis in various research settings.

References

Application Notes and Protocols: Utilizing 2',3'-cGAMP as a Vaccine Adjuvant for Enhanced T-Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent cyclic dinucleotide (CDN) that functions as a second messenger in mammalian cells, activating the Stimulator of Interferon Genes (STING) pathway.[1][2] This innate immune signaling cascade has emerged as a critical link between the detection of cytosolic DNA—a hallmark of viral infections and cellular damage—and the orchestration of a robust adaptive immune response.[1] When used as a vaccine adjuvant, this compound has demonstrated significant potential in augmenting antigen-specific T-cell responses, particularly cytotoxic CD8+ T cells, which are crucial for clearing virally infected cells and tumors.[3][4] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound to enhance T-cell immunity in preclinical vaccine studies.

The activation of the STING pathway by this compound in antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][5] This cytokine milieu promotes DC maturation and enhances their ability to cross-present antigens to CD8+ T cells, leading to their robust expansion and functional maturation.[3] Studies have consistently shown that vaccination with this compound as an adjuvant elicits potent anti-tumor and anti-viral CD8+ T-cell responses in various mouse models.[3]

Signaling Pathway

The mechanism by which this compound enhances T-cell response is primarily through the activation of the STING pathway in APCs. Upon administration with a vaccine antigen, this compound is internalized by APCs. Inside the cell, it binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus to induce the expression of type I interferons. This signaling also leads to the activation of NF-κB, which drives the production of pro-inflammatory cytokines. The resulting inflammatory environment and matured APCs are highly effective at priming and activating antigen-specific T cells.

STING_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tcell T-Cell Activation Antigen Antigen Antigen_Uptake Antigen Uptake & Processing Antigen->Antigen_Uptake 2_3_cGAMP This compound STING STING (on ER) 2_3_cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits NF_kB NF-κB STING->NF_kB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus pNF_kB p-NF-κB NF_kB->pNF_kB Cytokine_Genes Pro-inflammatory Cytokine Genes pNF_kB->Cytokine_Genes translocates to nucleus Type_I_IFNs Type_I_IFNs IFN_Genes->Type_I_IFNs transcription Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Cytokine_Genes->Pro_inflammatory_Cytokines transcription MHC_I MHC Class I Presentation Antigen_Uptake->MHC_I Naive_T_Cell Naive CD8+ T-Cell MHC_I->Naive_T_Cell Signal 1 Activated_T_Cell Activated Effector CD8+ T-Cell Naive_T_Cell->Activated_T_Cell differentiation & proliferation Type_I_IFNs->Naive_T_Cell Signal 3 Pro_inflammatory_Cytokines->Naive_T_Cell Signal 3

Caption: this compound STING signaling pathway in an APC leading to T-cell activation.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effect of this compound as a vaccine adjuvant on T-cell responses.

Table 1: Antigen-Specific CD8+ T-Cell Frequency

Vaccine FormulationAntigenModelRoute of AdministrationT-Cell Frequency (% of CD8+ T cells)Fold Increase vs. Antigen AloneReference
OVAOvalbumin (OVA)C57BL/6J MiceIntramuscular~0.5%-[3]
OVA + this compoundOvalbumin (OVA)C57BL/6J MiceIntramuscular~2.5%5.0[3]
OVA + AddaVaxOvalbumin (OVA)C57BL/6J MiceIntramuscular~2.5%5.0[3]
NP-p24HIV-1 Gag p24CB6F1 MiceIntranasal~0.2%-[3]
NP-p24 + this compoundHIV-1 Gag p24CB6F1 MiceIntranasal~1.0%5.0[3]

Table 2: Functional Analysis of Antigen-Specific CD8+ T-Cells

Vaccine FormulationAntigenModelAssayReadoutResultReference
OVA + this compoundOvalbumin (OVA)C57BL/6J MiceIFN-γ ELISpotSpot Forming Units / 10^6 splenocytesSignificantly higher than OVA alone[3]
OVA + AddaVaxOvalbumin (OVA)C57BL/6J MiceIFN-γ ELISpotSpot Forming Units / 10^6 splenocytesLower than OVA + this compound[3]
E7GRG + this compound + CpG-CHPV 16 E7C57BL/6 MiceGranzyme B Secretionpg/mLSignificantly increased[6]
cGAMP mRNA LNPsInfluenza H1N1/H3N2MiceIntracellular Cytokine Staining% of IL-4 and IFN-γ secreting cellsIncreased compared to mRNA LNPs alone[7]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Adjuvanted Vaccine

This protocol describes the formulation of a model vaccine containing ovalbumin (OVA) and this compound for intramuscular administration in mice.

Materials:

  • Endotoxin-free Ovalbumin (OVA) protein

  • This compound (VacciGrade™ or equivalent)[2]

  • Sterile, endotoxin-free physiological water or PBS

  • Syringes and needles for administration

Procedure:

  • Reconstitution of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free physiological water to a stock concentration of 1 mg/mL.[8] Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]

  • Vaccine Formulation:

    • On the day of vaccination, thaw an aliquot of the this compound stock solution.

    • Prepare the vaccine formulation by mixing the desired amount of OVA antigen with the desired dose of this compound. A typical dose for mice is 5-10 µg of this compound per animal.[9]

    • Bring the final volume to 50-100 µL per mouse with sterile PBS.

    • Gently mix the solution by pipetting. Do not vortex.

  • Animal Immunization:

    • Administer the vaccine formulation to C57BL/6J mice via intramuscular injection into the tibialis anterior muscle.

    • Include control groups receiving antigen alone, adjuvant alone, and PBS.

    • Boost immunizations can be performed at specified intervals (e.g., 2 weeks) following the same procedure.

Protocol 2: Evaluation of T-Cell Response by IFN-γ ELISpot

This protocol outlines the procedure for measuring the frequency of antigen-specific, IFN-γ-producing T cells from splenocytes of immunized mice.

Materials:

  • Mouse IFN-γ ELISpot kit

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Antigen-specific peptide (e.g., SIINFEKL for OVA)

  • Concanavalin A (positive control)

  • Cell strainer and syringes

  • 96-well ELISpot plates

  • Automated ELISpot reader

Procedure:

  • Splenocyte Isolation:

    • At a specified time point post-vaccination (e.g., 7-10 days after the final boost), euthanize mice and aseptically harvest spleens.

    • Prepare single-cell suspensions by mashing the spleens through a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with RPMI medium and resuspend to a concentration of 5 x 10^6 cells/mL.

  • ELISpot Assay:

    • Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour.

    • Add 2.5 x 10^5 splenocytes per well.

    • Stimulate the cells with the antigen-specific peptide (e.g., 1-5 µg/mL), a positive control (Con A), or medium alone (negative control).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Spot Development and Analysis:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-HRP. Incubate for 1 hour.

    • Wash and add the substrate solution to develop the spots.

    • Stop the reaction by washing with water and allow the plate to dry.

    • Count the spots using an automated ELISpot reader.

Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Function

This protocol details the method for identifying and quantifying antigen-specific T cells producing specific cytokines by flow cytometry.

Materials:

  • Splenocytes from immunized mice (as prepared in Protocol 2)

  • Antigen-specific peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffers

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.

    • Stimulate with the antigen-specific peptide (1-5 µg/mL) in the presence of Brefeldin A and Monensin for 5-6 hours at 37°C.

    • Include unstimulated and positive controls.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers by incubating with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells and fix using a fixation buffer for 20 minutes at room temperature.

    • Wash and permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining:

    • Stain for intracellular cytokines by incubating with a cocktail of fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on T-cell populations and quantify cytokine-producing cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound as a vaccine adjuvant.

Experimental_Workflow Start Start: Vaccine Formulation Immunization Animal Immunization (e.g., Mice) Start->Immunization Booster Booster Immunization (Optional) Immunization->Booster Tissue_Harvest Tissue Harvest (e.g., Spleen) Booster->Tissue_Harvest Cell_Isolation Single-Cell Suspension Preparation Tissue_Harvest->Cell_Isolation T_Cell_Assays T-Cell Response Analysis Cell_Isolation->T_Cell_Assays ELISpot IFN-γ ELISpot T_Cell_Assays->ELISpot ICS Intracellular Cytokine Staining (ICS) T_Cell_Assays->ICS Cytotoxicity In vivo/In vitro Cytotoxicity Assay T_Cell_Assays->Cytotoxicity Data_Analysis Data Analysis & Interpretation ELISpot->Data_Analysis ICS->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound as a vaccine adjuvant.

Conclusion

This compound is a promising vaccine adjuvant capable of significantly enhancing antigen-specific T-cell responses. Its ability to activate the STING pathway leads to a favorable immune environment for the priming and differentiation of effector T cells. The protocols and data presented here provide a framework for researchers to incorporate this compound into their vaccine development pipelines and effectively assess its impact on T-cell immunity. Further research and development in formulation and delivery strategies may further optimize the potent adjuvant activity of this compound for the next generation of vaccines against cancer and infectious diseases.

References

Application Notes & Protocols for In Vivo Delivery of 2',3'-cGAMP in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclic dinucleotide 2',3'-cGAMP is a potent endogenous agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment can trigger robust anti-tumor immunity, characterized by the production of type I interferons (IFNs) and the priming of tumor-specific T cells.[3][4][5] However, the therapeutic potential of this compound is often limited by challenges in its in vivo delivery, including poor membrane permeability and susceptibility to degradation.[6][7][8] This document provides detailed application notes and protocols for various methods of delivering this compound in mouse models, including direct injection and advanced nanocarrier-based systems, to aid researchers in designing effective preclinical studies.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a sign of viral infection or cellular damage.[9][10] Upon binding dsDNA, the enzyme cGAS synthesizes this compound.[2][9][10] This second messenger then binds to and activates STING, an adaptor protein on the endoplasmic reticulum.[1][9] This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor IRF3, leading to the production of type I IFNs and other pro-inflammatory cytokines that orchestrate an anti-tumor response.[1][2][4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (Dimer) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Type1_IFN Type I IFNs (IFN-α, IFN-β) pIRF3->Type1_IFN Upregulates cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Translocates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates NFkB->cluster_nucleus Translocates Experimental_Workflow start Start implant 1. Tumor Cell Implantation (e.g., subcutaneous, orthotopic) start->implant monitor_growth 2. Tumor Growth Monitoring (Calipers, Imaging) implant->monitor_growth treatment 3. Treatment Initiation (When tumors reach a specified size) monitor_growth->treatment administer 4. This compound Administration (I.T., I.V., etc.) Follow dosing schedule treatment->administer monitor_response 5. Monitor Therapeutic Response (Tumor volume, body weight, survival) administer->monitor_response endpoint 6. Endpoint Analysis monitor_response->endpoint flow Flow Cytometry (Tumor-infiltrating lymphocytes) endpoint->flow Immunophenotyping histology Histology / IHC (Immune cell markers) endpoint->histology Tissue Analysis cytokines Cytokine Analysis (Serum, Tumor homogenate) endpoint->cytokines Functional Analysis end End flow->end histology->end cytokines->end Delivery_Comparison cluster_local Local Delivery cluster_systemic Systemic Delivery IT Intratumoral (I.T.) IT_Pros Pros: • High local concentration • Reduced systemic toxicity • Potent activation of TME IT->IT_Pros IT_Cons Cons: • Only for accessible tumors • Inconsistent distribution • Technically challenging IT->IT_Cons IV Intravenous (I.V.) Sys_Pros Pros: • Treats metastatic disease • Can induce abscopal effects • Easier administration IV->Sys_Pros Sys_Cons Cons: • Requires nanocarrier for stability • Potential for systemic toxicity • Off-target accumulation (liver, spleen) IV->Sys_Cons IM Intramuscular (I.M.) IM->Sys_Pros IM->Sys_Cons

References

Application Notes and Protocols: Therapeutic Applications of Synthetic 2',3'-cGAMP Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other proinflammatory cytokines, resulting in the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which can mediate a potent anti-tumor immune response.[4][5][6][7]

The natural ligand for STING is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a cyclic dinucleotide (CDN) produced by cGAS upon binding to cytosolic double-stranded DNA (dsDNA).[1][8][9] However, the therapeutic potential of natural this compound is limited by its poor cell membrane permeability and rapid enzymatic degradation.[3][10][11] To overcome these limitations, a variety of synthetic this compound analogs have been developed with improved stability, potency, and pharmacokinetic properties.[1][12][13][14] These analogs are being actively investigated as novel immunotherapeutic agents for the treatment of various cancers.[15][16]

This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with synthetic this compound analogs in oncology.

Mechanism of Action: The cGAS-STING Signaling Pathway

The activation of the anti-tumor immune response by synthetic this compound analogs is mediated through the STING signaling pathway. The key steps are outlined below:

  • Sensing of Cytosolic dsDNA by cGAS : In cancer cells, genomic instability, mitochondrial DNA leakage, or therapeutic interventions can lead to the accumulation of dsDNA in the cytosol.[2][3] The enzyme cGAS recognizes and binds to this dsDNA.[3][17]

  • Synthesis of this compound : Upon binding dsDNA, cGAS is catalytically activated and synthesizes the second messenger this compound from ATP and GTP.[9]

  • STING Activation : this compound, or exogenously administered synthetic analogs, binds to STING dimers located on the endoplasmic reticulum (ER) membrane.[1][7][17]

  • STING Translocation and TBK1 Recruitment : Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][18] During this process, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][17]

  • IRF3 and NF-κB Activation : Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus.[1][17] STING activation also leads to the activation of the NF-κB signaling pathway.[3][17]

  • Induction of Type I IFNs and Proinflammatory Cytokines : In the nucleus, phosphorylated IRF3 and activated NF-κB drive the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other proinflammatory cytokines and chemokines.[1][6][17]

  • Anti-Tumor Immune Response : The secreted type I IFNs act on tumor cells and various immune cells within the tumor microenvironment, leading to enhanced antigen presentation by DCs, priming and activation of tumor-specific CD8+ T cells, and ultimately, tumor cell killing.[4][5][7]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound / Synthetic Analog cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Transcription Gene Transcription pIRF3_nuc->Transcription NFkB_nuc->Transcription IFN Type I IFNs Transcription->IFN Cytokines Proinflammatory Cytokines Transcription->Cytokines Antitumor_Response Anti-Tumor Immune Response IFN->Antitumor_Response secreted Cytokines->Antitumor_Response secreted

Caption: The cGAS-STING signaling pathway activated by synthetic this compound analogs.

Synthetic this compound Analogs: Properties and Performance

Numerous synthetic analogs of this compound have been developed to enhance their therapeutic efficacy. These modifications often focus on improving stability against phosphodiesterases like ENPP1 and increasing cell permeability.[12][13]

Analog Name/ReferenceModification(s)Binding Affinity (K D ) to hSTING (μM)In Vitro Potency (EC 50 )Key Findings
This compound (Natural) None0.543[12]24.2 µM (for IFN-β induction in HEK293T cells)[18]Endogenous ligand, potent activator but susceptible to degradation and poor cell permeability.[10][11]
Compound 8d Not specified in abstract0.038[12]More potent than this compound[12]Higher binding affinity and more robust cytokine induction compared to natural cGAMP. Also showed increased resistance to enzymatic cleavage.[12]
ADU-S100 (Mliatinide) Thiophosphate modificationsNot specifiedNot specifiedFirst-in-class STING agonist to enter clinical trials. Demonstrates anti-tumor activity in preclinical models.[1][3]
SNX281 Non-nucleotide small moleculeNot specified5.4 µM (for IFN-β induction in HEK293T cells)[18]Systemically available small molecule STING agonist with potent in vivo anti-tumor activity.[18]
5'-endo-phosphorothioate analogs 5'-S-phosphorothioester linkageNot specifiedComparable to ADU-S100[13]Hydrolytically stable against ENPP1 and retains STING activation.[13]
IMSA172 Conjugated to an EGFR antibodyNot specifiedNot specifiedAntibody-drug conjugate approach for targeted delivery of a cGAMP analog to reduce off-target toxicity.[17]
XMT-2056 STING agonist payload delivered via HER2-targeting antibodyNot specifiedNot specifiedAntibody-drug conjugate that activates STING in both HER2+ tumor cells and myeloid cells.[17]

Experimental Protocols

In Vitro Assays for STING Agonist Activity

1. STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol is adapted from a study that established an SPR-based binding assay to quantify the binding affinities of synthesized CDNs for human STING.[12]

  • Objective: To determine the binding kinetics and affinity (K D ) of synthetic this compound analogs to purified STING protein.

  • Materials:

    • Purified recombinant human STING (hSTING) protein (cytosolic domain).

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

    • Synthetic this compound analogs.

  • Procedure:

    • Immobilize hSTING protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the synthetic this compound analog in running buffer.

    • Inject the analog solutions over the immobilized STING surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) over time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).

2. Cellular STING Activation Assay (IFN-β Reporter Assay)

This protocol is based on methods used to screen for STING agonists in cell-based assays.[11][18][19]

  • Objective: To measure the ability of synthetic this compound analogs to activate the STING pathway in a cellular context, typically by measuring the induction of an IFN-β reporter gene.

  • Materials:

    • HEK293T cells stably expressing human STING and a reporter construct (e.g., IFN-β promoter-driven luciferase or SEAP).[18][20]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Synthetic this compound analogs.

    • Transfection reagent (if analogs have poor permeability).

    • Luciferase or SEAP assay kit.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the synthetic this compound analogs.

    • Treat the cells with the analogs (with or without a transfection reagent) and incubate for 24-48 hours.[19][20]

    • Measure the reporter gene activity (luciferase or SEAP) in the cell lysate or supernatant according to the manufacturer's instructions.

    • Plot the reporter activity against the analog concentration and fit the data to a dose-response curve to determine the EC 50 value.

3. Cytokine Production Assay (ELISA or qPCR)

This protocol describes the measurement of endogenous cytokine production following STING activation.[20]

  • Objective: To quantify the production of key cytokines, such as IFN-β and CXCL10, by immune cells in response to synthetic this compound analogs.

  • Materials:

    • Immune cells expressing STING (e.g., human PBMCs, THP-1 monocytes, or murine RAW264.7 macrophages).[19][20]

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Synthetic this compound analogs.

    • ELISA kits for the cytokines of interest (e.g., human or mouse IFN-β, CXCL10).

    • RNA extraction kit and reagents for RT-qPCR.

  • Procedure:

    • Plate the immune cells in a 24- or 96-well plate.

    • Treat the cells with various concentrations of the synthetic this compound analogs.

    • For ELISA: After 24-48 hours, collect the cell culture supernatant and measure the concentration of secreted cytokines using the appropriate ELISA kits.[20]

    • For qPCR: After a shorter incubation (e.g., 6-24 hours), harvest the cells, extract total RNA, and perform RT-qPCR to measure the mRNA expression levels of the target cytokine genes.[20]

In_Vitro_Workflow cluster_synthesis Analog Development cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Analog Synthetic this compound Analog SPR SPR Binding Assay (to purified STING) Analog->SPR Reporter IFN-β Reporter Cells (e.g., HEK293T-STING) Analog->Reporter Immune Immune Cells (e.g., THP-1, PBMCs) Analog->Immune KD Determine KD SPR->KD EC50 Determine EC50 Reporter->EC50 Cytokine Measure Cytokine Production (IFN-β, CXCL10) Immune->Cytokine

Caption: Workflow for in vitro evaluation of synthetic this compound analogs.

In Vivo Evaluation in Oncology Models

1. Syngeneic Mouse Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of synthetic this compound analogs in immunocompetent mice.

  • Models:

    • B16F10 melanoma: A poorly immunogenic ("cold") tumor model.[4][10]

    • CT26 colon carcinoma: A more immunogenic ("hot") tumor model.[4]

    • 4T1 breast carcinoma: A model of metastatic breast cancer.[4]

    • Pancreatic cancer models: To study STING agonists in an immune-suppressive microenvironment.[6]

  • General Procedure:

    • Inoculate syngeneic mice (e.g., C57BL/6 or BALB/c) subcutaneously or orthotopically with tumor cells.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Administer the synthetic this compound analog via the desired route (e.g., intratumoral, intravenous).[4][10] Delivery systems like nanoparticles or liposomes may be used to improve systemic delivery and pharmacokinetics.[10][21][22]

    • Monitor tumor growth over time using calipers.

    • Record survival data.

    • At the end of the study, or at intermediate time points, tumors and lymphoid organs can be harvested for immunological analysis.

2. Immunological Analysis of the Tumor Microenvironment

  • Objective: To characterize the changes in the immune cell composition and activation state within the tumor microenvironment following treatment with a synthetic this compound analog.

  • Methods:

    • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, CD11c, Gr-1) and activation markers (e.g., CD69, CD80, CD86) to quantify immune cell infiltration and activation.[6][23]

    • Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze tumor sections for the presence and localization of immune cells.

    • Gene Expression Analysis (qPCR or RNA-seq): Analyze gene expression profiles in tumors to assess the induction of type I IFN-stimulated genes and other immune-related genes.[10]

In_Vivo_Workflow cluster_analysis Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation (Syngeneic Mouse Model) Tumor_Establishment Tumor Establishment (e.g., 50-100 mm³) Tumor_Inoculation->Tumor_Establishment Treatment Treatment with Synthetic this compound Analog (e.g., Intratumoral, IV) Tumor_Establishment->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Flow Flow Cytometry (Tumor, Spleen) Treatment->Flow IHC IHC/IF (Tumor Sections) Treatment->IHC qPCR Gene Expression (Tumor) Treatment->qPCR Efficacy Evaluate Anti-Tumor Efficacy Monitoring->Efficacy Immune_Infiltration Assess Immune Infiltration and Activation Flow->Immune_Infiltration IHC->Immune_Infiltration qPCR->Immune_Infiltration

Caption: Workflow for in vivo evaluation of synthetic this compound analogs.

Concluding Remarks

Synthetic this compound analogs represent a promising class of immunotherapeutic agents for cancer treatment. By activating the STING pathway, these molecules can convert immunologically "cold" tumors into "hot" tumors, thereby rendering them susceptible to immune-mediated destruction.[10] The development of next-generation analogs with improved drug-like properties, along with innovative delivery strategies, is expected to further enhance their clinical potential, both as monotherapies and in combination with other cancer treatments like immune checkpoint inhibitors.[5][15][17] The protocols and data presented here provide a framework for the continued research and development of these potent anti-cancer agents.

References

Application Notes and Protocols: The Role of 2',3'-cGAMP in Cancer Immunotherapy and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical nexus in the interplay between cancer and the immune system. Central to this pathway is the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS upon detection of cytosolic double-stranded DNA (dsDNA), a common feature in genomically unstable cancer cells. The activation of STING by this compound initiates a cascade of immune responses, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response can lead to the recruitment and activation of various immune cells, transforming an immunologically "cold" tumor microenvironment (TME) into a "hot" one, thereby rendering it more susceptible to immunotherapies.

Recent research has unveiled that this compound can also be exported from cancer cells, acting as an immunotransmitter to activate STING in neighboring immune and stromal cells within the TME. This paracrine signaling further amplifies the anti-tumor immune response. These application notes provide an overview of the role of this compound in cancer immunotherapy, alongside detailed protocols for key experiments to investigate the cGAS-STING pathway.

Data Presentation: Quantitative Effects of this compound and STING Agonists

The following tables summarize quantitative data from preclinical studies demonstrating the impact of this compound and other STING agonists on tumor growth, immune cell infiltration, and cytokine production.

Table 1: In Vivo Anti-Tumor Efficacy of this compound and STING Agonists

Cancer ModelTreatmentDosage and AdministrationTumor Volume ReductionSurvival BenefitReference
Murine Colon Adenocarcinoma (Colon 26)This compound5, 10, 20 mg/kg, i.v. daily for 20 daysSignificant inhibition (e.g., from 2569 mm³ to 967 mm³)Increased survival rate from 40% to 90% over 20 days[1]
Murine Melanoma (B16-F10)STING-NPs (cGAMP)10 µg cGAMP per mouse, i.v.~75% reduction in tumor burden26-33 day increase in survival[2]
Murine Breast Cancer (E0771)STING-NPs (cGAMP)Not specified~80% reduction in tumor burdenNot specified[2]
Murine Colon Carcinoma (CT26)cGAMP20 mg/kg, i.v. dailySignificant decrease in tumor volumeNot specified[3]
Murine Melanoma (B16)cGAMP20 mg/kg, i.v. dailySignificant decrease in tumor volumeNot specified[3]
Murine Squamous Cell Carcinoma (mSCC1)This compound2.5 µg/25 µL/dose, intratumoral, days 5 & 10Significant delay in tumor growthNot specified[4]
Murine Breast Cancer (4T1)This compound2.5 µg/25 µL/dose, intratumoral, days 5 & 10Significant delay in tumor growthNot specified[4]

Table 2: Modulation of Immune Cell Populations by this compound and STING Agonists in the TME

Cancer ModelTreatmentImmune Cell TypeChange in PopulationMethod of AnalysisReference
Murine Melanoma (B16-F10)STING-NPs (cGAMP)CD4+ and CD8+ T-cells>20-fold increase in infiltrationFlow Cytometry[5]
Murine Colon Carcinoma (MC38)cGAMP/MOLDendritic Cells (CD45⁺CD11b⁺CD11c⁺MHCII⁺)Significant increase in tumors and TDLNsFlow Cytometry[6]
Murine Colon Carcinoma (MC38)cGAMP/MOLM1 Macrophages (CD45⁺CD11b⁺F4/80highCD86⁺)Significant increase in tumorsFlow Cytometry[6]
Murine Colon Carcinoma (MC38)cGAMP/MOLM2 Macrophages (CD45⁺CD11b⁺F4/80highCD206⁺)Significant decrease in tumorsFlow Cytometry[6]
Murine Breast Cancer (4T1)cGAMP + CelecoxibPD-1⁺ CD8⁺ T-cellsSignificant decreaseFlow Cytometry[7]

Table 3: Cytokine and Chemokine Induction by this compound and STING Agonists

Cell Type/ModelTreatmentCytokine/ChemokineFold Change/ConcentrationTime PointReference
Murine Ovarian Cancer (ID8-Trp53−/−)STING agonistCXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1Significantly elevated levels (pg/mL) in plasmaDay 1, 8, and 28 post-treatment[8]
Murine Pancreatic Cancer (Panc02)DMXAA (murine STING agonist)TNFα, IL-6, CCL2Elevated levels in TMENot specified[9]
Human PBMCsThis compoundIFN-βDose-dependent increase in releaseNot specified[10]
THP-1 cellsThis compoundIFN-βDose-dependent increase in releaseNot specified[10]
Murine Breast Cancer (4T1)This compoundIFN-γ, TNF-α, IL-6, IL-12p70, CCL2, CXCL10Significant increase in serum (pg/mL)12 hours post-administration[11]
Murine Colon Adenocarcinoma (Colon 26)This compound (20 mg/kg)IFN-β, IFN-γSignificant increase in serum and tumor tissueDay 20[12]

Experimental Protocols

Protocol 1: Western Blot Analysis of STING Pathway Activation

This protocol details the detection of key phosphorylation events in the STING signaling pathway as a measure of its activation.

Materials:

  • Cell lines (e.g., THP-1, HEK293T)

  • This compound (or other STING agonists)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Stimulate cells with this compound at a final concentration of 1-5 µg/mL for 1-3 hours. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.[13]

Protocol 2: Quantification of this compound by Competitive ELISA

This protocol provides a method for quantifying this compound levels in cell lysates or tissue extracts.

Materials:

  • This compound ELISA kit (commercially available kits from suppliers like Cayman Chemical or Thermo Fisher Scientific)

  • Cell or tissue lysates

  • Plate reader capable of measuring absorbance at 450 nm

  • Orbital plate shaker

Procedure (based on a typical commercial kit):

  • Sample Preparation:

    • Lyse cells or homogenize tissue in a suitable lysis buffer.

    • Centrifuge to clarify the lysate.

    • Dilute samples as necessary with the provided assay buffer.

  • Assay Procedure:

    • Prepare the this compound standard curve according to the kit instructions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the this compound-HRP conjugate to each well.

    • Add the this compound polyclonal antibody to each well (except non-specific binding wells).

    • Incubate the plate for 2 hours at room temperature with shaking.

    • Wash the plate multiple times with the provided wash buffer.

    • Add the TMB substrate solution and incubate until color develops.

    • Add the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[14][15][16][17]

Protocol 3: In Vivo Tumor Model and this compound Treatment

This protocol outlines a general procedure for establishing a syngeneic tumor model and administering this compound to assess its anti-tumor effects.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • This compound

  • Sterile PBS or other appropriate vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Inject a specific number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Treatment Administration:

    • Prepare this compound in a sterile vehicle.

    • Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at a specified dose and schedule (e.g., 2.5 µ g/dose intratumorally on days 5 and 10 post-implantation).[4]

    • Include a vehicle control group.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and animal well-being.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immune cell profiling by flow cytometry, or cytokine analysis).

    • Monitor survival as a primary endpoint.

Protocol 4: NK Cell-Mediated Cytotoxicity Assay

This protocol describes a method to assess the ability of NK cells, potentially activated by this compound, to kill target cancer cells.

Materials:

  • Effector cells: NK cells (isolated from PBMCs and potentially pre-treated with this compound or IL-2)

  • Target cells: Cancer cell line (e.g., K562)

  • Calcein AM or other viability dye

  • Culture medium

  • 96-well microplate

  • Plate reader or image cytometer

Procedure:

  • Target Cell Labeling:

    • Label target cells with Calcein AM according to the manufacturer's instructions.

  • Co-culture:

    • Seed the labeled target cells into a 96-well plate.

    • Add effector NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • Measurement of Cytotoxicity:

    • Measure the fluorescence of the released Calcein AM in the supernatant using a plate reader, or count the number of viable target cells using an image cytometer.

  • Calculation of Percent Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[18]

Visualizations

Signaling Pathways and Experimental Workflows

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from cancer cell instability) cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING binds & activates STING_active STING (oligomer) STING->STING_active TBK1 TBK1 STING_active->TBK1 recruits Golgi Golgi pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs induces transcription Nucleus Nucleus Type1_IFN Type I Interferons (IFN-α, IFN-β) ISGs->Type1_IFN leads to production of

Caption: The cGAS-STING signaling pathway.

TME_Interaction cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra This compound cGAS->cGAMP_intra cGAMP_extra Extracellular This compound cGAMP_intra->cGAMP_extra exported STING STING cGAMP_extra->STING activates Type1_IFN Type I IFN Production STING->Type1_IFN Maturation DC Maturation (↑CD80, CD86) STING->Maturation NK_Cell NK Cell Type1_IFN->NK_Cell activates Antigen_Presentation Antigen Presentation Maturation->Antigen_Presentation T_Cell CD8+ T-Cell Antigen_Presentation->T_Cell primes & activates Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing NK_Cell->Tumor_Killing

Caption: this compound as an immunotransmitter in the TME.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer/Immune Cell Culture Stimulation This compound Stimulation Cell_Culture->Stimulation Western_Blot Western Blot (p-STING, p-IRF3) Stimulation->Western_Blot ELISA ELISA (IFN-β, cGAMP) Stimulation->ELISA Cytotoxicity_Assay NK Cell Cytotoxicity Assay Stimulation->Cytotoxicity_Assay Tumor_Implantation Syngeneic Tumor Implantation Treatment This compound Treatment Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Flow_Cytometry Flow Cytometry (Immune Infiltration) Treatment->Flow_Cytometry

Caption: Experimental workflow for studying this compound effects.

References

detailed protocol for activating the STING pathway with 2',3'-cGAMP in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive set of protocols for the in vitro activation of the Stimulator of Interferon Genes (STING) pathway using its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). The methodologies detailed herein are essential for researchers investigating innate immunity, developing novel immunotherapies, and screening for STING-modulating compounds.

Introduction to the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.[1] The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger this compound.[1][2][3] This cyclic dinucleotide then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[1][3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4][5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (such as IFN-β) and other inflammatory cytokines, mounting an effective immune response.[5][7]

Key Experimental Approaches for Measuring STING Activation

Several robust methods can be employed to quantify the activation of the STING pathway in vitro following stimulation with this compound. These include:

  • Reporter Gene Assays: Quantifying the activity of promoters, such as those for IFN-β or Interferon-Stimulated Response Elements (ISRE), linked to a reporter gene like luciferase.

  • Cytokine Quantification: Measuring the secretion of key cytokines, most notably IFN-β, into the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis of Protein Phosphorylation: Detecting the phosphorylation status of key signaling proteins (STING, TBK1, and IRF3) via Western blotting.

  • Gene Expression Analysis: Measuring the upregulation of IFN-β and other interferon-stimulated genes (ISGs) at the mRNA level using reverse transcription-quantitative PCR (RT-qPCR).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro activation of the STING pathway with this compound.

Table 1: this compound Concentration and Incubation Times for STING Activation

Cell LineThis compound Concentration RangeIncubation TimeAssay TypeReference
HEK293T0.5 - 2 µg/mL18 - 24 hoursLuciferase Reporter Assay[2]
Human PBMCsDose-dependent24 hoursIFN-β ELISA[8]
THP-1Dose-dependent24 hoursIFN-β ELISA[8]
EA.hy926Starting from 2.5 µg per well (24-well plate)5 - 6 hours post-transfectionWestern Blot, RT-PCR, ELISA[9]
3D4/211 µg/mL16 hoursWestern Blot, Apoptosis Assay[10]

Table 2: EC50 Values for this compound in Different Cell Lines

Cell LineEC50 ValueAssayReference
Human PBMCs~70 µMIFN-β ELISA[8]
THP-1124 µMIFN-β ELISA[8]
THP-110.6 µMLuciferase Reporter Assay[11]

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway STING Signaling Pathway DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds and activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_Golgi phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription IFN_Protein IFN-β Protein IFN_Genes->IFN_Protein translation and secretion

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow In Vitro STING Activation Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, THP-1) Stimulation 2. Stimulation with this compound (Transfection or direct addition) Cell_Culture->Stimulation Incubation 3. Incubation (Time and concentration dependent) Stimulation->Incubation Harvest 4. Harvest Samples Incubation->Harvest Supernatant Supernatant Harvest->Supernatant Cell_Lysate Cell Lysate Harvest->Cell_Lysate RNA RNA Harvest->RNA ELISA 5a. ELISA (IFN-β, CXCL10) Supernatant->ELISA Western_Blot 5b. Western Blot (pSTING, pTBK1, pIRF3) Cell_Lysate->Western_Blot Reporter_Assay 5d. Luciferase Assay (IFN-β or ISRE promoter) Cell_Lysate->Reporter_Assay RT_qPCR 5c. RT-qPCR (IFN-β, ISGs) RNA->RT_qPCR

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Stimulation with this compound

This protocol describes the general procedure for cell culture and stimulation. Specific cell lines may require modifications.

Materials:

  • Appropriate cell line (e.g., HEK293T, THP-1, mouse embryonic fibroblasts (MEFs))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plate to achieve 75-90% confluency on the day of stimulation.[2]

  • Preparation of this compound Complex (for transfection-based delivery): a. In a sterile tube, dilute the desired amount of this compound in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature.[2][9]

  • Cell Stimulation: a. For transfection: Gently add the this compound-transfection reagent complex to the cells.[2] b. For cells that internalize this compound (e.g., some immune cells): Add this compound directly to the cell culture medium at the desired final concentration.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6, 16, or 24 hours), depending on the downstream application.[8][10]

Protocol 2: Luciferase Reporter Assay for STING Activation

This protocol is for measuring STING-dependent transcriptional activation using an IFN-β or ISRE promoter-driven luciferase reporter.

Materials:

  • HEK293T cells

  • IFN-β or ISRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Plasmid transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with the IFN-β or ISRE-luciferase reporter plasmid and a control plasmid.

  • Incubation: Incubate the cells for 18-24 hours to allow for plasmid expression.[2]

  • Stimulation: Stimulate the cells with this compound as described in Protocol 1.

  • Cell Lysis: After the desired incubation time (e.g., 18-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.[2]

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 3: IFN-β ELISA

This protocol details the quantification of secreted IFN-β in the cell culture supernatant.

Materials:

  • Cell culture supernatant from stimulated and control cells

  • Human or mouse IFN-β ELISA kit[12][13][14]

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from this compound-stimulated and unstimulated control cells. Centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's protocol.[8] This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Adding a detection antibody. c. Adding a substrate and stopping the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Protocol 4: Western Blot for Phosphorylated STING Pathway Proteins

This protocol is for detecting the phosphorylation of STING, TBK1, and IRF3.

Materials:

  • Cell lysate from stimulated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSTING (S365/S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)[4][6]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

Protocol 5: RT-qPCR for IFN-β and ISG Expression

This protocol is for quantifying the mRNA levels of STING pathway target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β, ISGs (e.g., OAS1, CXCL10, ISG15), and a housekeeping gene (e.g., GAPDH, ACTB)[16]

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from stimulated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the appropriate primers and master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene. An increase in IFN-β mRNA levels can typically be detected within a few hours of stimulation, while ISG expression may be more robust at later time points (16-24 hours).[15]

References

Application Notes: Stimulating Dendritic Cell Maturation with 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are essential for initiating and shaping both innate and adaptive immune responses.[1][2] Upon encountering danger signals, such as pathogen-associated molecular patterns (PAMPs), immature DCs undergo a complex maturation process.[3] This process is characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation via major histocompatibility complex (MHC) molecules, production of inflammatory cytokines, and migration to lymph nodes to prime naïve T cells.[4][5]

2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) signaling pathway.[6][7] As a key mediator of cytosolic DNA sensing, the cGAS-STING pathway is integral to antiviral and antitumor immunity.[7][8] Exogenous administration of this compound effectively mimics this natural danger signal, making it a powerful tool for inducing robust DC maturation.[9] These application notes provide a detailed overview and protocols for utilizing this compound to generate mature, functionally active dendritic cells for research and therapeutic development.

Core Mechanism: The STING Signaling Pathway

When this compound enters the cytoplasm of a dendritic cell, it binds directly to the STING protein located on the endoplasmic reticulum (ER).[10] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[8][11] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[10] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), causing it to dimerize and translocate to the nucleus.[11][12] Concurrently, the STING pathway can also activate the NF-κB transcription factor.[10] Nuclear IRF3 and NF-κB work in concert to drive the transcription of Type I interferons (IFN-I, such as IFN-β) and a suite of other pro-inflammatory cytokines and chemokines, which are crucial for DC maturation and the subsequent activation of an adaptive immune response.[8][11]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP This compound STING_ER STING (on ER) cGAMP->STING_ER binds STING_Golgi STING Dimer (translocates to Golgi) STING_ER->STING_Golgi dimerizes & translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Transcription Gene Transcription pIRF3->Transcription translocates to nucleus NFkB->Transcription translocates to nucleus Cytokines Type I IFNs (IFN-β) Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines leads to expression of

Caption: The this compound-STING signaling pathway in dendritic cells.

Data Presentation: Effects of this compound on Dendritic Cells

Stimulation of dendritic cells with this compound leads to significant phenotypic and functional changes. The tables below summarize the expected quantitative outcomes based on published literature.

Table 1: Upregulation of DC Maturation Markers

Marker Function Expected Outcome with this compound Reference
CD40 Co-stimulation, T-cell activation & licensing Significant Upregulation [12]
CD80 (B7-1) Co-stimulation, Naïve T-cell activation Significant Upregulation [11]
CD86 (B7-2) Co-stimulation, Naïve T-cell activation Significant Upregulation [11][12]
CD83 Mature DC marker, T-cell interaction Significant Upregulation [11]
MHC Class II Antigen presentation to CD4+ T-cells Moderate to Significant Upregulation [9][11]

| CCR7 | Chemokine receptor for migration to lymph nodes | Significant Upregulation |[4][13] |

Table 2: Production of Key Cytokines

Cytokine Primary Function in this Context Expected Outcome with this compound Reference
IFN-β Autocrine/paracrine DC activation, antiviral response Robust Production [11][12]
IL-6 Pro-inflammatory, T-cell differentiation Significant Production [11][14]
TNF-α Pro-inflammatory, DC maturation & survival Significant Production [11][14]

| IL-12 | Drives Th1 polarization of T-cells | Significant Production |[5][12] |

Experimental Workflow

The general workflow for generating and analyzing this compound-matured dendritic cells involves isolation of precursor cells, differentiation into immature DCs, stimulation with this compound, and subsequent analysis of maturation and function.

Experimental_Workflow Start Isolate Precursors (Bone Marrow or Human PBMCs) Differentiate Differentiate into Immature DCs (e.g., with GM-CSF & IL-4) Start->Differentiate Stimulate Stimulate with this compound (vs. Control) Differentiate->Stimulate Harvest Harvest Cells & Supernatant (e.g., after 24h) Stimulate->Harvest FACS Flow Cytometry: Analyze Surface Markers (CD40, CD86, etc.) Harvest->FACS ELISA ELISA / CBA: Quantify Cytokines (IFN-β, IL-12, etc.) Harvest->ELISA MLR Functional Assay: Mixed Lymphocyte Reaction (MLR) (Assess T-cell proliferation) Harvest->MLR

Caption: Standard experimental workflow for DC maturation analysis.

Detailed Experimental Protocols

Protocol 1: Generation and Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent maturation with this compound.

Materials:

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • 2-Mercaptoethanol (55 mM stock)

  • Recombinant murine GM-CSF (rmGM-CSF)

  • Recombinant murine IL-4 (rmIL-4)

  • This compound (endotoxin-free)

  • ACK Lysing Buffer

  • 70 µm cell strainers

Procedure:

  • Bone Marrow Isolation:

    • Euthanize a C57BL/6 mouse (6-10 weeks old) and sterilize hind legs with 70% ethanol.

    • Excise femur and tibia bones and place them in sterile PBS on ice.

    • Cut the ends of the bones and flush the marrow out using a 25G needle and a syringe filled with RPMI-1640.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 7 minutes.

    • Resuspend the pellet in 2 mL of ACK Lysing Buffer and incubate for 2 minutes at room temperature.

    • Add 10 mL of complete RPMI medium to neutralize the ACK buffer and centrifuge again.

  • Differentiation of Immature BMDCs:

    • Resuspend the cell pellet in complete RPMI medium (10% FBS, 1% Pen-Strep, 55 µM 2-Mercaptoethanol).

    • Count viable cells and plate 2 x 10⁶ cells per 100 mm non-tissue culture treated petri dish in 10 mL of complete RPMI supplemented with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.

    • Incubate at 37°C, 5% CO₂.

    • On Day 3, add another 10 mL of fresh medium with cytokines to each plate.

    • On Day 6, gently collect the non-adherent and loosely adherent cells. These are your immature BMDCs.

  • Stimulation with this compound:

    • Re-plate the immature BMDCs at 1 x 10⁶ cells/mL in fresh complete medium in a 24-well plate.

    • Add this compound to the desired final concentration (a typical starting concentration is 5 µg/mL).[9] Include an untreated (mock) control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvesting:

    • After 24 hours, collect the supernatant for cytokine analysis (store at -80°C).

    • Harvest the cells for flow cytometry analysis.

Protocol 2: Analysis of DC Maturation by Flow Cytometry

Materials:

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc Block (anti-mouse CD16/32)

  • Fluorophore-conjugated antibodies (e.g., anti-CD11c, -MHC II, -CD40, -CD80, -CD86)

  • Viability dye (e.g., 7-AAD or Fixable Viability Dye)

Procedure:

  • Harvest stimulated and control BMDCs and wash once with cold FACS buffer.

  • Resuspend cells in 100 µL of FACS buffer and add Fc Block. Incubate on ice for 15 minutes.

  • Add the antibody cocktail (pre-titrated for optimal concentration) and the viability dye.

  • Incubate on ice for 30 minutes in the dark.

  • Wash cells twice with 1 mL of FACS buffer.

  • Resuspend the final cell pellet in 300 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD11c+ cells. Within the CD11c+ population, analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for maturation markers (CD40, CD80, CD86, MHC II).

Protocol 3: Quantification of Cytokine Production by ELISA

Materials:

  • ELISA kits for desired cytokines (e.g., mouse IFN-β, IL-12p70, TNF-α)

  • Supernatants collected from Protocol 1.

Procedure:

  • Thaw supernatants on ice.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, blocking, adding standards and samples (supernatants), adding a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cytokine concentrations by interpolating from the standard curve.

Logical Relationship and Downstream Effects

The stimulation of DCs with this compound initiates a cascade of events that are critical for mounting an effective T-cell mediated immune response, a cornerstone of cancer immunotherapy and vaccine efficacy.

Logical_Relationship cGAMP This compound Stimulation STING STING Pathway Activation cGAMP->STING Maturation DC Maturation STING->Maturation Upregulation Upregulation of: - CD40, CD80, CD86 - MHC Molecules Maturation->Upregulation Cytokines Secretion of: - Type I IFNs - IL-12, TNF-α, IL-6 Maturation->Cytokines Migration Migration to Lymph Node (CCR7 Upregulation) Maturation->Migration TCell Enhanced Priming of Naïve T-Cells Maturation->TCell Outcome Effective Adaptive Immune Response (e.g., Antitumor Immunity) TCell->Outcome

Caption: Logical flow from this compound stimulation to adaptive immunity.

Further Applications and Considerations

  • Cancer Immunotherapy: this compound can be used as a standalone agent or in combination with checkpoint inhibitors to activate tumor-resident DCs, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to T-cell-mediated killing.[8][10]

  • Vaccine Adjuvants: Due to its potent ability to activate DCs and drive Th1-biased immune responses, this compound is an excellent candidate for use as a vaccine adjuvant to enhance the immunogenicity of subunit vaccines.[9]

  • In Vitro T-Cell Expansion: DCs matured with this compound can be used in vitro to effectively expand antigen-specific T-cells for adoptive cell therapy applications.

  • Delivery Systems: The efficacy of this compound can be enhanced through various delivery systems, such as nanoparticles or liposomes, which can improve its cytosolic delivery and target it specifically to DCs.[8][13]

References

Application Notes and Protocols: Methodology for Assessing 2',3'-cGAMP Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][2][3] This cyclic dinucleotide is a potent activator of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other inflammatory cytokines, thereby orchestrating an innate immune response.[2][3][4][5] The cGAS-STING pathway is crucial for host defense against pathogens and plays a significant role in anti-tumor immunity and autoimmune diseases.[3][6]

The therapeutic potential of modulating the cGAS-STING pathway has led to a surge in the development of STING agonists and inhibitors. A critical parameter in the preclinical and clinical development of these molecules, as well as in fundamental research, is the stability of this compound in biological matrices. The inherent susceptibility of this compound to enzymatic degradation can significantly impact its bioavailability, pharmacodynamics, and ultimately, its therapeutic efficacy. The primary enzyme responsible for the hydrolysis of this compound is the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[7]

This application note provides a comprehensive overview of the methodologies for assessing the stability of this compound in various biological samples. It includes detailed protocols for sample preparation, and quantification using state-of-the-art analytical techniques.

cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade is initiated by the recognition of cytosolic dsDNA by cGAS.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of this compound from ATP and GTP.[2][4] this compound then binds to the STING protein, which is localized on the endoplasmic reticulum (ER).[5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds & Activates STING_active Active STING STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes Translocates & Binds Transcription Transcription IFN_genes->Transcription

Figure 1: Simplified cGAS-STING signaling pathway.

Experimental Workflow for this compound Stability Assessment

A typical workflow for assessing the stability of this compound in biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_quantification Quantification cluster_analysis Data Analysis sample Biological Sample (Cells, Tissues, Plasma) spike Spike with this compound sample->spike incubation Incubate at 37°C (Time Course) spike->incubation lysis Cell/Tissue Lysis incubation->lysis extraction Organic Extraction lysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms elisa ELISA evaporation->elisa curve Generate Standard Curve lcms->curve elisa->curve quantify Quantify this compound Concentration curve->quantify stability Determine Half-life (t½) quantify->stability

Figure 2: General experimental workflow for stability assessment.

Key Methodologies and Protocols

Sample Preparation

Accurate assessment of this compound stability begins with proper sample handling and preparation.

Protocol 1: Preparation of Cell Lysates

  • Cell Culture: Culture cells of interest (e.g., THP-1, L929) to the desired confluency.

  • Harvesting: For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent or a buffer containing 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1.5 mM MgCl2, and protease inhibitors).[7] A common concentration is 25 million cells per 2 ml of lysis buffer.

  • Incubation: Incubate the lysate on ice for 10-30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at ≥ 600 x g at 4°C for 15 minutes to pellet cell debris.[8]

  • Collection: Carefully collect the supernatant containing the cell extract.

  • Storage: Use the lysate immediately for the stability assay or store at -80°C for future use.

Protocol 2: Preparation of Tissue Homogenates

  • Tissue Collection: Harvest tissues from experimental animals and immediately flash-freeze in liquid nitrogen or place on dry ice.

  • Homogenization: Weigh the frozen tissue and add it to a tube containing a lysis buffer (e.g., 1% NP-40, 20 mM Tris-HCl, pH 7.5, and protease inhibitor cocktail) and ceramic beads.[9]

  • Disruption: Homogenize the tissue using a bead beater or a Dounce homogenizer until the tissue is completely disrupted.[7][9]

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

  • Collection: Collect the clear supernatant.

  • Storage: Use the homogenate immediately or store at -80°C.

This compound Stability Assay

Protocol 3: In Vitro Stability in Cell Lysates or Tissue Homogenates

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or tissue homogenate with a known concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 3-5 minutes.[7]

  • Sample Processing: Centrifuge the quenched samples to pellet proteins and debris. Collect the supernatant for analysis.

Quantification of this compound

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound.[10][11]

Protocol 4: LC-MS/MS Analysis

  • Sample Preparation: The supernatant from the stability assay is typically diluted and mixed with an internal standard (e.g., isotopically labeled this compound).[12]

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system. A common column choice is a Biobasic® AX LC column.[13] The mobile phase often consists of a gradient of ammonium (B1175870) carbonate and acetonitrile with formic acid.[13]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., AB Sciex QTRAP® 4000).[13][14] The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound.[10][14]

  • Quantification: Generate a standard curve using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[14]

Table 1: Example LC-MS/MS Parameters for this compound Quantification

ParameterValueReference
LC Column Biobasic® AX LC column (5 µm, 50 × 3 mm)[13]
Mobile Phase A 100 mM Ammonium Carbonate[13]
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile[13]
Flow Rate 1 mL/min[13]
Injection Volume 10 µL[13]
Mass Spectrometer AB Sciex QTRAP® 4000[13][14]
Ionization Mode Electrospray Ionization (ESI), Negative[10]
MRM Transition m/z 675.1 -> 476.1[13]
Collision Energy 30 V[10]

ELISA is a high-throughput and cost-effective method for the quantification of this compound.[3] Commercially available kits offer a convenient and sensitive way to measure this compound levels.[1][15][16][17]

Protocol 5: Competitive ELISA

  • Kit Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol.[16]

  • Standard Curve: Prepare a serial dilution of the this compound standard to generate a standard curve.[1]

  • Sample Incubation: Add standards and samples to the wells of a microtiter plate pre-coated with anti-rabbit IgG antibodies.[1] Then, add the this compound-peroxidase conjugate and the anti-2',3'-cGAMP antibody.[16] During a 2-hour incubation, the this compound in the sample competes with the this compound-peroxidase conjugate for binding to the antibody.[1][16]

  • Washing: Wash the plate to remove unbound reagents.[1]

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate for 30 minutes to allow for color development.[1] The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[1]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1][16]

  • Quantification: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Table 2: Comparison of Commercial this compound ELISA Kits

FeatureCayman ChemicalInvitrogenArbor Assays
Assay Range 6.1 pg/ml - 100 ng/ml[15]0.08 - 20 pmol/mL[1]Not explicitly stated
Sensitivity 73 pg/ml (108 pM)[15]0.048 pmol/mL[1][16]0.048 pmol/mL[16]
Lower Limit of Detection 9.6 pg/ml (14.2 pM)[15][17]Not explicitly statedNot explicitly stated
Sample Types Cell lysates, plasma, serum, tissue[15]Cell lysate, tissue homogenate, supernatant[1]Cell lysates, tissue extracts, tissue culture media[16]
Incubation Time 2 hours or overnight[15][17]~2.5 hours[1]2.5 hours[16]

Data Presentation and Analysis

The stability of this compound is typically expressed as its half-life (t½) in a given biological matrix. This is determined by plotting the percentage of remaining this compound against time and fitting the data to a first-order decay model.

Table 3: Illustrative Stability Data of this compound and Analogs

CompoundMatrixHalf-life (t½)Reference
This compound THP-1 cell lysate<< 1 hour[7]
3',3'-cGAMP THP-1 cell lysate> 1 day[7]
2',3'-cGsAsMP THP-1 cell lysate> 1 day[7]
This compound Recombinant ENPP1 (1 nM)~ 1 hour[7]
2',3'-cGAsMP Recombinant ENPP1 (1 nM)> 1 day[7]
2',3'-cGsAsMP Recombinant ENPP1 (1 nM)> 1 day[7]

Degradation of this compound

The primary route of this compound degradation is hydrolysis by the ecto-enzyme ENPP1.[7] ENPP1 cleaves the phosphodiester bonds of this compound, yielding GMP and AMP.[18] This enzymatic degradation is a key mechanism for terminating STING signaling.

Degradation_Pathway cluster_degradation This compound Degradation cGAMP This compound Products GMP + AMP cGAMP->Products Hydrolysis ENPP1 ENPP1 ENPP1->cGAMP

Figure 3: Enzymatic degradation of this compound by ENPP1.

Conclusion

The assessment of this compound stability is a critical component of research and drug development in the field of innate immunity. The methodologies outlined in this application note, including detailed protocols for sample preparation and quantification by LC-MS/MS and ELISA, provide a robust framework for obtaining reliable and reproducible stability data. A thorough understanding of the stability profile of this compound and its analogs in relevant biological matrices is essential for the accurate interpretation of experimental results and the successful development of novel therapeutics targeting the cGAS-STING pathway.

References

Application Notes and Protocols for the Use of 2',3'-cGAMP in Autoimmune and Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2',3'-cGAMP and the cGAS-STING Pathway

Cyclic GMP-AMP (this compound) is a potent second messenger that plays a pivotal role in the innate immune system. It is produced by the enzyme cyclic GMP-AMP synthase (cGAS), which functions as a cytosolic DNA sensor.[1][2] The presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection as well as cellular damage, activates cGAS to synthesize this compound from ATP and GTP.[1][2] This cyclic dinucleotide then binds to and activates the STimulator of INterferon Genes (STING), an adaptor protein located on the endoplasmic reticulum.[2][3]

Activation of STING initiates a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[2] This cGAS-STING pathway is a critical link between the detection of cytosolic DNA and the induction of an inflammatory and antiviral state.

Role in Autoimmune and Inflammatory Diseases

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to the production of type I interferons and other pro-inflammatory cytokines, contributing to the pathogenesis of various autoimmune and inflammatory diseases.[4][5] In conditions like Systemic Lupus Erythematosus (SLE), the accumulation of self-DNA in the cytoplasm can chronically stimulate this pathway, leading to sustained inflammation and tissue damage.[4] Consequently, the cGAS-STING pathway has emerged as a significant therapeutic target for these disorders. Understanding the role of this compound in this context is crucial for developing novel inhibitors and modulators of the pathway.

Applications in Research and Drug Development

This compound serves as an invaluable tool for researchers studying the intricacies of the cGAS-STING pathway and its role in disease. Key applications include:

  • Pathway Elucidation: As a direct and specific activator of STING, this compound allows for the precise investigation of downstream signaling events, bypassing the need for upstream DNA sensing by cGAS.

  • Cellular and In Vivo Models: Researchers can use this compound to stimulate various immune cells (e.g., macrophages, dendritic cells, T cells) and animal models to mimic the inflammatory conditions associated with autoimmune diseases. This enables the study of disease mechanisms and the identification of potential therapeutic targets.[6]

  • Screening for Inhibitors: this compound is instrumental in high-throughput screening assays designed to identify and characterize small molecule inhibitors of STING or other downstream components of the pathway.

  • Vaccine Adjuvant Development: The potent immunostimulatory properties of this compound have also led to its investigation as a vaccine adjuvant, capable of enhancing antigen-specific T cell and antibody responses.[7][8]

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_translocation ER-Golgi Translocation cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates Genes Type I IFN Genes (IFN-α, IFN-β) & Pro-inflammatory Cytokines pIRF3_n->Genes induces transcription Cytokines Secretion of Type I IFNs & Cytokines Genes->Cytokines

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Experimental Workflow: In Vitro Cell Stimulation and Analysis

experimental_workflow cluster_analysis Downstream Analysis start Start: Culture Immune Cells (e.g., THP-1, PBMCs, Macrophages) stimulate Stimulate with this compound (with/without inhibitors) start->stimulate incubate Incubate (e.g., 6-24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells elisa Cytokine Quantification (ELISA, CBA) supernatant->elisa western Protein Analysis (Western Blot for p-TBK1, p-IRF3) cells->western qpcr Gene Expression Analysis (RT-qPCR for IFN-β mRNA) cells->qpcr flow Cell Phenotyping (Flow Cytometry for activation markers) cells->flow

Caption: General workflow for in vitro studies using this compound.

Quantitative Data

The following tables summarize quantitative data for the use of this compound in various experimental settings.

Table 1: In Vitro Dose-Response of this compound for IFN-β Induction

Cell TypeAgonistReadoutEC50 ValueReference
Human PBMCsThis compoundIFN-β~70 µM[9]
THP-1 (human monocytic cell line)This compoundIFN-β124 µM[9]
THP-1 (human monocytic cell line)2',3'-cGAM(PS)2 (Rp/Sp)IFN-β39.7 µM[9]
THP-1 (human monocytic cell line)2',3'-c-di-AM(PS)2 (Rp/Rp)IFN-β10.5 µM[9]

Table 2: Recommended Concentrations of this compound for In Vitro and In Vivo Studies

ApplicationCell/Animal ModelRecommended Concentration/DoseIncubation/Dosing ScheduleReference
In Vitro StimulationTHP-1 cells0.1 - 10 µg/mL24 hours[1]
In Vitro StimulationEA.hy926 cellsStarting from 2.5 µg (transfection)5-6 hours post-transfection, then culture until collection[10]
In Vitro OligomerizationHEK293T cells>100 µM (direct addition to medium)Not specified[11]
In Vivo AdministrationMice25 µg/kg/injection (intraperitoneal)Every other day for 7 days[6]
In Vivo AdministrationMice (tumor model)10 - 50 µ g/dose (intratumoral)Not specified[1]

Experimental Protocols

Protocol 1: In Vitro Stimulation of THP-1 Cells with this compound

This protocol describes the stimulation of the human monocytic cell line THP-1 to measure the induction of IFN-β.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • IFN-β ELISA kit

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., in a range from 0.1 to 200 µM).

  • Stimulation: Add the diluted this compound solutions to the respective wells. Include a vehicle-only control (culture medium with the same dilution of water).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • IFN-β Measurement: Quantify the amount of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol outlines the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) as markers of STING pathway activation.

Materials:

  • Stimulated and control cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 10 minutes.[10]

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for p-TBK1, p-IRF3, and total TBK1, IRF3, as well as a loading control like β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Increased signals for p-TBK1 and p-IRF3 relative to their total protein levels indicate pathway activation.

Protocol 3: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for administering this compound to mice to study its effects on inflammation.

Materials:

  • Experimental mice (e.g., C57BL/6)

  • This compound

  • Sterile, pyrogen-free PBS

  • Syringes and needles for injection

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile PBS to the desired concentration. Ensure the solution is sterile, for example, by passing it through a 0.22 µm filter.

  • Dosing: For an intraperitoneal (i.p.) injection, administer a dose of 25 µg/kg of this compound.[6] The injection volume should be appropriate for the mouse size (e.g., 100-200 µL).

  • Dosing Schedule: Administer the injections every other day for the duration of the study (e.g., 7 days).[6]

  • Monitoring: Monitor the mice for clinical signs of inflammation or changes in disease-specific parameters relevant to the model being used.

  • Sample Collection: At the end of the experiment, euthanize the mice and collect tissues (e.g., spleen, lymph nodes, affected organs) and blood/serum for downstream analysis, such as flow cytometry, histology, or cytokine measurement. For example, 24 hours after the last injection, tissues can be harvested for mRNA expression analysis of interferons and other cytokines.[6]

Note: The specific dose, route of administration, and experimental timeline should be optimized based on the specific autoimmune or inflammatory disease model and the research question.

References

Application Notes and Protocols for Generating Hydrolysis-Resistant 2',3'-cGAMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrolysis-resistant 2',3'-cyclic GMP-AMP (2',3'-cGAMP) analogs. These analogs are crucial tools for studying the cGAS-STING signaling pathway and for developing novel immunotherapies for cancer and infectious diseases.

Introduction

This compound is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. However, the therapeutic potential of natural this compound is limited by its susceptibility to hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This rapid degradation reduces its in vivo efficacy. To overcome this limitation, hydrolysis-resistant analogs have been developed, primarily through modification of the phosphodiester backbone. This document outlines the protocols for the synthesis, purification, and characterization of these stabilized analogs.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the presence of cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 (degradation) cGAMP->ENPP1 hydrolysis STING_dimer STING Dimer cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription

Caption: The cGAS-STING signaling pathway.

Strategies for Generating Hydrolysis-Resistant this compound Analogs

The primary strategy to confer resistance to hydrolysis is the substitution of non-bridging oxygen atoms in the phosphodiester backbone with sulfur atoms, creating phosphorothioate (B77711) (PS) linkages. These modifications can be introduced at the 2'-5' linkage, the 3'-5' linkage, or both.

Table 1: Comparison of this compound Analogs

Analog NameModificationResistance to ENPP1 HydrolysisSTING Binding Affinity (KD)In Vitro Potency (IFN-β Induction)
This compoundNone (natural)Low~4.59 nMBaseline
2',3'-c(GS)AMPPhosphorothioate at 3'-5'ModerateSimilar to this compoundIncreased
2',3'-c(AS)MPPhosphorothioate at 2'-5'ModerateSimilar to this compoundIncreased
2',3'-c(GSAS)MPBis-phosphorothioateHigh~0.038 µMUp to 10-fold higher than this compound[1][2][3][4]

Experimental Workflow

The general workflow for generating and evaluating hydrolysis-resistant this compound analogs is depicted below.

Experimental_Workflow cluster_assays Functional Assays synthesis Analog Synthesis (Enzymatic or Chemical) purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., Mass Spectrometry) purification->characterization hydrolysis_assay Hydrolysis Stability Assay (with ENPP1) characterization->hydrolysis_assay binding_assay STING Binding Assay (SPR or SPA) characterization->binding_assay cellular_assay Cellular Activity Assay (e.g., IFN-β induction) characterization->cellular_assay

Caption: Experimental workflow for analog generation and testing.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of Phosphorothioate this compound Analogs

This protocol describes the enzymatic synthesis of this compound analogs using a recombinant cGAS enzyme.[1][2]

Materials:

  • Recombinant mouse cGAS (e.g., residues 147-507)

  • ATP, GTP, and their corresponding phosphorothioate analogs (e.g., ATPαS, GTPαS)

  • Herring Testes DNA (HT-DNA)

  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 20 mM MgCl2

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 1 mM ATP (or ATPαS)

    • 1 mM GTP (or GTPαS)

    • 0.1 mg/mL HT-DNA

    • 1-10 µM mouse cGAS

    • Top up with Reaction Buffer to a final volume of 1 mL.

  • Incubate the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg2+.

  • Centrifuge the reaction mixture to pellet any precipitate.

  • Purify the synthesized analog from the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Hydrolysis Assay with ENPP1

This protocol assesses the stability of this compound analogs against enzymatic degradation by ENPP1.[1][2]

Materials:

  • Synthesized this compound analog (10 µM)

  • Recombinant human ENPP1 (1 nM)

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM CaCl2

  • Thin Layer Chromatography (TLC) plate

  • TLC Mobile Phase (specific composition depends on the analog's polarity)

  • Phosphorimager or autoradiography film (if using radiolabeled analogs)

Procedure:

  • Set up the hydrolysis reaction in a microcentrifuge tube:

    • 10 µM this compound analog

    • 1 nM ENPP1

    • Top up with Reaction Buffer to the desired final volume.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Spot the aliquots onto a TLC plate.

  • Develop the TLC plate using the appropriate mobile phase to separate the intact analog from the hydrolyzed products.

  • Visualize the spots using a phosphorimager (for radiolabeled analogs) or other appropriate detection method.

  • Quantify the amount of intact analog remaining at each time point to determine the rate of hydrolysis.

Protocol 3: STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol measures the binding affinity of this compound analogs to the STING protein using SPR.[5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human STING protein (e.g., residues 139-379)

  • Synthesized this compound analog at various concentrations

  • Running Buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilize the recombinant human STING protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Prepare a series of dilutions of the this compound analog in the running buffer.

  • Inject the analog solutions over the STING-immobilized surface at a constant flow rate.

  • Measure the change in the SPR signal (response units) over time for each concentration.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

Protocol 4: Cellular Activity Assay - IFN-β Induction in THP-1 Cells

This protocol evaluates the ability of this compound analogs to induce a downstream cellular response by measuring the production of Interferon-beta (IFN-β) in human monocytic THP-1 cells.[1][2][4]

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound analog

  • Digitonin for cell permeabilization

  • ELISA kit for human IFN-β or RT-qPCR reagents for IFN-β mRNA quantification

Procedure:

  • Seed THP-1 cells in a multi-well plate and allow them to adhere or grow to the desired confluency.

  • Prepare a series of dilutions of the this compound analog.

  • Permeabilize the cells by treating them with a low concentration of digitonin.

  • Add the analog dilutions to the permeabilized cells.

  • Incubate the cells for a specified period (e.g., 6-18 hours).

  • Collect the cell culture supernatant for ELISA or lyse the cells for RNA extraction and subsequent RT-qPCR analysis.

  • For ELISA: Follow the manufacturer's protocol to quantify the concentration of secreted IFN-β in the supernatant.

  • For RT-qPCR: Extract total RNA, reverse transcribe it to cDNA, and perform quantitative PCR using primers specific for IFN-β and a housekeeping gene.

  • Plot the IFN-β production or mRNA expression level against the analog concentration to determine the EC50 value.

References

Application Notes and Protocols: Nanoparticle Delivery Systems for 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The cyclic dinucleotide 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is the endogenous ligand for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it bridges innate and adaptive immunity, leading to potent anti-tumor responses.[4][5] However, the therapeutic application of free this compound is hampered by its rapid degradation, poor membrane permeability, and inefficient uptake by target cells.[1][2][3] Nanoparticle-based delivery systems have emerged as a powerful solution to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of this compound.[1][6] These systems protect this compound from enzymatic degradation, facilitate its intracellular delivery, and can be designed to target specific cell types or tissues.[4][7] This document provides an overview of various nanoparticle platforms for this compound delivery, quantitative data on their characteristics and efficacy, detailed experimental protocols, and visualizations of key pathways and workflows.

Nanoparticle Delivery Platforms for this compound

Several types of nanoparticles have been explored for the delivery of this compound, each with unique advantages:

  • Lipid-Based Nanoparticles (LNPs & Liposomes): These are among the most common delivery vehicles for this compound.[2][3][4] They are typically composed of cationic lipids, which facilitate the encapsulation of negatively charged cGAMP and promote endosomal escape, and other components like cholesterol and PEGylated lipids to improve stability and circulation time.[4] Cationic liposomes, for instance, can bind to the cell membrane with high affinity and facilitate the release of cGAMP into the cytosol.[4]

  • Polymersomes: These are vesicles formed from amphiphilic block copolymers.[1] STING-activating nanoparticles (STING-NPs) are a notable example, designed with a pH-responsive, endosome-destabilizing membrane that enhances the cytosolic delivery of encapsulated cGAMP by several orders of magnitude.[1]

  • Iron Oxide Nanoparticles (IONPs): IONPs offer a unique delivery mechanism where this compound is directly bound to the nanoparticle surface via coordination chemistry.[8][9] This design not only improves cellular uptake but the IONP core itself can contribute to immune activation by promoting the generation of reactive oxygen species (ROS).[8][9]

  • Supramolecular Nanoparticles: These nanoparticles are formed through non-covalent interactions between this compound and other small molecules, avoiding the need for exogenous carriers.[10] This approach can lead to high drug loading and enhanced stability and tumor retention.[10]

  • Polymeric Nanocomplexes: Cationic polymers like polyethylenimine (PEI) can form nanocomplexes with negatively charged this compound.[7] PEI is a well-established agent for oligonucleotide delivery and can be optimized to form stable particles that are effective for in vitro and in vivo delivery.[7]

Quantitative Data on this compound Nanoparticle Systems

The following tables summarize key quantitative data from various studies on this compound nanoparticle delivery systems.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle TypeCompositionSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lipid Nanoparticle (LNP)Ionizable lipid (LHHK), this compound160-180< 0.2+11.1[3]
Supramolecular Nanoparticlec-di-GMP, 3',5'-diOA-dC59.0 ± 13.0N/AN/A[10]
PEI/cGAMP NanocomplexLinear PEI (25 kDa), this compound (N/P ratio 2/1)N/AN/APositive[7]

Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticles

Nanoparticle TypeModel SystemKey FindingsReference
Polymersome (STING-NP)B16-F10 melanoma40-fold increase in cGAMP half-life; >20-fold increase in CD4+ and CD8+ T-cell influx in tumors.[1][6][11]
Cationic LiposomesB16F10 melanomaProlonged survival in a melanoma model; protected a significant portion of mice from tumor rechallenge.[4]
Iron Oxide Nanoparticle (Fe-cGAMP)Mouse tumor modelsInduced complete tumor remission in >50% of mice when combined with checkpoint inhibitors.[8][9]
Lipid Nanoparticle (LNP)Pancreatic cancer syngeneic mouse modelExhibited promising antitumor activity.[2][3]
Supramolecular Nanoparticle (CDG-NP)B16F10 melanomaTumor inhibitory rate of up to 94% with intratumoral administration.[10]
Liposomal Nanoparticle (NP-cdGMP)EG.7-OVA tumor modelEnhanced antitumor immunity in therapeutic vaccination settings.[12][13]

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The diagram below illustrates the activation of the STING pathway, a critical component of the innate immune system.[3][4][5] Cytosolic DNA, for instance from pathogens or tumor cells, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes this compound.[3][4] this compound binds to STING on the endoplasmic reticulum, leading to its activation and the subsequent production of type I interferons and other cytokines that drive an anti-tumor immune response.[4][14]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Type I IFN Genes p_IRF3->IFN_genes translocates to nucleus & induces transcription NF_kB NF-κB p_NF_kB p-NF-κB NF_kB->p_NF_kB Cytokine_genes Pro-inflammatory Cytokine Genes p_NF_kB->Cytokine_genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates STING->NF_kB activates

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for this compound Nanoparticle Development

The following diagram outlines a typical experimental workflow for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, PDI) Formulation->Characterization Encapsulation Encapsulation Efficiency Formulation->Encapsulation Cell_Uptake Cellular Uptake (e.g., ELISA, Flow Cytometry) Characterization->Cell_Uptake Encapsulation->Cell_Uptake STING_Activation STING Activation (e.g., IRF Reporter Assay) Cell_Uptake->STING_Activation Pharmacokinetics Pharmacokinetics & Biodistribution STING_Activation->Pharmacokinetics Cytotoxicity Cytotoxicity Assay Cytotoxicity->Pharmacokinetics Efficacy Anti-Tumor Efficacy (Tumor Growth, Survival) Pharmacokinetics->Efficacy Immune_Analysis Immune Cell Infiltration Analysis Efficacy->Immune_Analysis

Caption: Experimental workflow for cGAMP nanoparticle development.

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (cGAMP-LNP)

This protocol is adapted from methodologies described for the preparation of lipid-based nanoparticles.[3]

Materials:

  • Ionizable lipid (e.g., LHHK)

  • Cholesterol

  • PEG-lipid

  • This compound sodium salt

  • Ethanol (B145695)

  • Nuclease-free water

  • Dialysis membrane (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the ionizable lipid, cholesterol, and PEG-lipid in ethanol in a round-bottom flask at a desired molar ratio. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Encapsulation of this compound: a. Dissolve this compound in nuclease-free water to a desired concentration. b. Hydrate the lipid film with the this compound solution by vortexing or sonicating the flask. This will result in the formation of multilamellar vesicles.

  • Nanoparticle Sizing: a. To obtain unilamellar vesicles of a defined size, subject the lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100-200 nm) using a mini-extruder. Perform at least 10 passes. b. Alternatively, sonication can be used to reduce the particle size.

  • Purification: a. To remove unencapsulated this compound, dialyze the nanoparticle suspension against PBS (pH 7.4) at 4°C for 24 hours with several buffer changes.[1]

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of encapsulated this compound using a suitable method such as HPLC after disrupting the nanoparticles with a detergent (e.g., Triton X-100) or by using a cGAMP ELISA kit. c. Calculate the encapsulation efficiency (%) as: (Amount of encapsulated cGAMP / Total initial amount of cGAMP) x 100.

Protocol 2: In Vitro Cellular Uptake of cGAMP-LNP

This protocol outlines a method to quantify the cellular uptake of cGAMP delivered by LNPs.[3]

Materials:

  • Dendritic cells (e.g., DC2.4) or macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • cGAMP-LNP and free this compound

  • PBS

  • Cell lysis buffer

  • This compound ELISA Kit

Procedure:

  • Cell Seeding: a. Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: a. The next day, replace the medium with fresh medium containing cGAMP-LNP or free this compound at desired concentrations (e.g., 0.25 and 0.5 µg/mL of cGAMP). b. Include a well with untreated cells as a negative control. c. Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

  • Cell Lysis: a. After incubation, wash the cells three times with cold PBS to remove any extracellular nanoparticles or free cGAMP. b. Lyse the cells using a suitable cell lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Quantification of Intracellular cGAMP: a. Quantify the concentration of this compound in the cell lysates using a this compound ELISA kit according to the manufacturer's instructions.[3]

  • Data Analysis: a. Normalize the amount of intracellular cGAMP to the total protein concentration in the cell lysate. b. Compare the uptake of cGAMP delivered by LNPs to that of free cGAMP.

Protocol 3: In Vitro STING Activation Assay

This protocol describes how to assess the ability of cGAMP-LNP to activate the STING pathway using a reporter cell line.[3]

Materials:

  • THP1-Blue™ ISG reporter cells (or other suitable reporter cell line)

  • Complete cell culture medium

  • cGAMP-LNP, free this compound, and blank LNPs

  • QUANTI-Blue™ solution

Procedure:

  • Cell Seeding: a. Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 9 x 10^4 cells/well.

  • Treatment: a. Treat the cells with serial dilutions of cGAMP-LNP, free this compound, or blank LNPs (as a control). The final concentrations of cGAMP could range from 0.005 to 0.5 µg/mL.[3] b. Incubate the plate at 37°C for 24 hours.

  • Reporter Assay: a. After incubation, transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution. b. Incubate at 37°C for 1-4 hours, or until a color change is observed.

  • Data Acquisition: a. Measure the absorbance at 620-655 nm using a microplate reader. b. The absorbance is proportional to the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of IRF (interferon regulatory factor) activation and thus STING pathway activation.

Protocol 4: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of cGAMP-LNP in a syngeneic mouse model.[3]

Materials:

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, Panc02 pancreatic cancer)

  • 6-8 week old female C57BL/6 mice (or other appropriate strain)

  • cGAMP-LNP, free this compound, vehicle control (e.g., PBS)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Treatment: a. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, free cGAMP, cGAMP-LNP). A typical group size is 5-10 mice. b. Administer the treatments via a chosen route (e.g., intratumoral, intravenous). The dosing schedule will depend on the formulation and study design (e.g., every 2 days).

  • Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length × width²)/2.[3] b. Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: a. Euthanize the mice when tumors reach a predetermined size or at the end of the study. b. Collect tumors, spleens, and tumor-draining lymph nodes for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry). c. Compare tumor growth rates and survival between the different treatment groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the specific conditions and concentrations based on their nanoparticle system and experimental setup. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Delivery of 2',3'-cGAMP for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo delivery of 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) for cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of free this compound?

A1: The therapeutic potential of systemically administered free this compound is limited by several factors:

  • Rapid Degradation: this compound is susceptible to rapid hydrolysis by ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which is present in the extracellular space and on the surface of various cells.[1][2][3] This enzymatic degradation significantly reduces its bioavailability and efficacy.

  • Poor Cellular Uptake: As a hydrophilic and negatively charged molecule, this compound has poor membrane permeability, hindering its ability to reach the cytosolic STING protein.[3][4][5]

  • Short In Vivo Half-Life: When administered intravenously, free this compound has a very short half-life, often just a few minutes, leading to rapid clearance from circulation and insufficient accumulation in tumor tissues.[4][6]

  • Systemic Toxicity and Off-Target Effects: Systemic administration can lead to widespread STING activation in healthy tissues, potentially causing systemic inflammation and dose-limiting toxicities.[7][8]

Q2: How can nanoparticle-based delivery systems help overcome the challenges of this compound delivery?

A2: Nanoparticle-based delivery systems, such as lipid nanoparticles (LNPs) and polymersomes, offer several advantages for in vivo this compound delivery:

  • Protection from Degradation: Encapsulation within nanoparticles protects this compound from enzymatic degradation by ENPP1 in the bloodstream and interstitial fluid.[3][9]

  • Enhanced Cellular Uptake: Nanoparticles can be engineered to facilitate cellular uptake through endocytosis, allowing for efficient delivery of this compound into the cytosol where STING is located.[3][10]

  • Improved Pharmacokinetics: Nanoparticle formulation significantly increases the circulation half-life of this compound, leading to greater exposure and accumulation in tumor tissues.[4][6]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to enhance their accumulation in the tumor microenvironment, thereby reducing off-target effects and systemic toxicity.[11]

Q3: What are the key parameters to consider when designing a nanoparticle delivery system for this compound?

A3: When developing a nanoparticle delivery system for this compound, consider the following:

  • Material Selection: The choice of lipids, polymers, or other materials will influence the nanoparticle's stability, biocompatibility, and drug-release profile.

  • Physicochemical Properties: Particle size, surface charge (zeta potential), and drug loading efficiency are critical parameters that affect in vivo behavior, cellular uptake, and efficacy.

  • Release Mechanism: The nanoparticle should be designed to release its this compound payload within the target cells to ensure access to cytosolic STING. This can be triggered by the endosomal/lysosomal environment (e.g., pH-sensitive linkers).

  • Targeting Strategy: For active targeting, ligands that bind to receptors overexpressed on tumor cells or tumor-associated immune cells can be conjugated to the nanoparticle surface.

Troubleshooting Guides

Problem 1: Low or no STING activation observed in vivo after administration of this compound formulation.
Possible Cause Suggested Solution
Rapid degradation of this compound - Encapsulate this compound in a protective nanoparticle formulation (e.g., LNPs, polymersomes) to shield it from ENPP1.[3][9]- Consider using chemically modified, degradation-resistant this compound analogs (e.g., with phosphorothioate (B77711) linkages).[9]
Inefficient cellular uptake of the formulation - Optimize nanoparticle size (typically 50-200 nm for tumor accumulation) and surface charge (slightly positive or neutral can enhance uptake).- Incorporate cell-penetrating peptides or targeting ligands on the nanoparticle surface.
Poor biodistribution and low tumor accumulation - Modify nanoparticle surface with PEGylation to increase circulation time.[12]- For intratumoral injections, ensure accurate and consistent administration technique.
Ineffective endosomal escape - Utilize pH-sensitive lipids or polymers in the nanoparticle formulation that promote endosomal disruption and cytosolic release of this compound.[3]
Suboptimal dosage - Perform a dose-escalation study to determine the optimal therapeutic window for your specific formulation and animal model.
Problem 2: Significant systemic toxicity or off-target effects are observed.
Possible Cause Suggested Solution
Widespread biodistribution of the delivery vehicle - Enhance tumor targeting by conjugating ligands specific to tumor-associated antigens to the nanoparticle surface.- Consider local administration routes, such as intratumoral injection, if feasible for the tumor model.[13]
High dose of this compound - Titrate the dose to find a balance between anti-tumor efficacy and systemic toxicity.
Immune-related adverse events - Monitor for signs of systemic inflammation (e.g., weight loss, ruffled fur).- Analyze serum cytokine levels to assess the systemic immune response.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Free vs. Nanoparticle-Encapsulated this compound

ParameterFree this compoundSTING-NPs (Polymersomes)
Elimination Half-life (t½) ~2 minutes~1.3 hours (40-fold increase)
Area Under the Curve (AUC) -6.5-fold increase
Tumor Accumulation Negligible1-3% of injected dose

Data synthesized from Wehbe et al., 2020.[4][6]

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation in Tumor Tissue
  • Tissue Homogenization:

    • Excise tumor tissue from treated and control animals at a predetermined time point post-injection.

    • Snap-freeze the tissue in liquid nitrogen or immediately process it.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Western Blotting for STING Pathway Proteins:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).

    • Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • RT-qPCR for Interferon-Stimulated Genes (ISGs):

    • Isolate total RNA from a portion of the tumor homogenate using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for key ISGs such as Ifnb1 (IFN-β), Cxcl10, and Isg15.

    • Normalize the expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).

  • ELISA for Cytokine Levels:

    • Use a portion of the protein lysate to quantify the levels of IFN-β and other relevant cytokines (e.g., TNF-α) using commercially available ELISA kits.

Protocol 2: In Vivo Pharmacokinetic and Biodistribution Study
  • Radiolabeling (Optional but Recommended):

    • For accurate quantification, use radiolabeled this compound (e.g., ³H-cGAMP) in your formulation.

  • Animal Dosing:

    • Administer the formulated this compound to mice via the desired route (e.g., intravenous, intratumoral).

  • Blood Sampling (Pharmacokinetics):

    • Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process the blood to separate plasma.

    • Quantify the concentration of this compound in the plasma using liquid scintillation counting (for radiolabeled compound) or a validated bioanalytical method (e.g., LC-MS/MS).

  • Tissue Harvesting (Biodistribution):

    • At the final time point, euthanize the animals and harvest tumors and major organs (liver, spleen, lungs, kidneys, heart).

    • Weigh each tissue sample.

    • Homogenize the tissues and quantify the amount of this compound per gram of tissue.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) from the plasma concentration-time data.

    • Express biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Free_cGAMP Free this compound ENPP1 ENPP1 Free_cGAMP->ENPP1 Hydrolysis Degraded_cGAMP Degraded cGAMP ENPP1->Degraded_cGAMP NP_cGAMP Nanoparticle (e.g., LNP) Endosome Endosome NP_cGAMP->Endosome Endocytosis Released_cGAMP Released this compound Endosome->Released_cGAMP Endosomal Escape STING STING (on ER) Released_cGAMP->STING Binding & Activation p_STING p-STING STING->p_STING Phosphorylation TBK1 TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_STING->TBK1 Recruitment p_TBK1->IRF3 Phosphorylation Nucleus Nucleus p_IRF3->Nucleus Translocation ISGs Type I IFN & ISGs Nucleus->ISGs Transcription Anti_tumor_Immunity Anti-tumor Immunity ISGs->Anti_tumor_Immunity Promotes

Caption: cGAMP delivery and STING signaling pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulate Formulate this compound Nanoparticles Characterize Characterize Size, Zeta Potential, Loading Formulate->Characterize Tumor_Model Establish Tumor Model (e.g., Syngeneic Mice) Characterize->Tumor_Model Administration Administer Formulation (IV or IT) Tumor_Model->Administration PK_BD Pharmacokinetics & Biodistribution Administration->PK_BD Efficacy Tumor Growth Monitoring Administration->Efficacy PD STING Activation (Western, qPCR, ELISA) Efficacy->PD TME Tumor Microenvironment (Flow Cytometry) PD->TME

Caption: General experimental workflow for optimizing this compound delivery.

References

challenges and limitations of 2',3'-cGAMP in clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during pre-clinical and clinical research.

I. Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles.

Problem: Low or No STING Pathway Activation

Q1: I'm not observing the expected downstream effects of STING activation (e.g., IFN-β production) after treating my cells with this compound. What could be the issue?

A1: Several factors can contribute to suboptimal STING pathway activation. Here's a step-by-step troubleshooting guide:

  • Integrity and Purity of this compound:

    • Issue: this compound is susceptible to degradation by phosphodiesterases. Improper storage or handling can compromise its integrity.

    • Troubleshooting:

      • Ensure your this compound is stored at -20°C. Avoid repeated freeze-thaw cycles.

      • When preparing solutions, use sterile, nuclease-free water or buffer.

      • Consider purchasing a fresh, high-purity batch of this compound from a reputable supplier. Look for products that are functionally tested.

      • To confirm the integrity of your current stock, you can use a linear dinucleotide analog like 2'5'-GpAp as a negative control, as it does not induce a type I IFN response.

  • Inefficient Cellular Uptake:

    • Issue: Due to its negative charge and hydrophilic nature, this compound has poor membrane permeability.

    • Troubleshooting:

      • For in vitro experiments, use a transfection reagent to facilitate delivery into the cytoplasm.

      • Alternatively, you can permeabilize the cells with a low concentration of digitonin (B1670571) before adding this compound.

      • Consider using a delivery vehicle such as lipid nanoparticles (LNPs) or polymers to encapsulate this compound, which can improve cellular uptake.

  • Cell Line-Specific Factors:

    • Issue: Not all cell lines express the necessary components of the cGAS-STING pathway (e.g., STING itself).

    • Troubleshooting:

      • Confirm that your cell line expresses STING. HEK293T cells, for example, do not endogenously express STING and are often used for reconstitution experiments.

      • Use a positive control cell line known to have a functional STING pathway, such as THP-1 monocytes.

  • Assay Sensitivity:

    • Issue: The method used to detect STING activation may not be sensitive enough.

    • Troubleshooting:

      • To measure downstream signaling, use a highly sensitive ELISA for IFN-β or a reporter cell line (e.g., THP-1 cells expressing a luciferase reporter under an IRF-inducible promoter).

      • Directly measure intracellular this compound levels using a sensitive competitive ELISA or LC-MS/MS to confirm successful delivery.

Experimental Workflow for Troubleshooting Low STING Activation

G start Low/No STING Activation Observed check_cGAMP Verify this compound Integrity & Purity start->check_cGAMP check_delivery Assess Cellular Delivery Method start->check_delivery check_cell_line Confirm Cell Line Competency start->check_cell_line check_assay Evaluate Assay Sensitivity start->check_assay solution_cGAMP Purchase new, high-purity cGAMP. Use appropriate negative controls. check_cGAMP->solution_cGAMP If integrity is questionable solution_delivery Use transfection reagents, permeabilization, or nanoparticle delivery systems. check_delivery->solution_delivery If delivery is inefficient solution_cell_line Use a positive control cell line (e.g., THP-1). Verify STING expression. check_cell_line->solution_cell_line If cell line is not validated solution_assay Use highly sensitive ELISA or reporter assays. Directly measure intracellular cGAMP. check_assay->solution_assay If assay is not sensitive enough

Caption: Troubleshooting workflow for low STING activation.

Problem: Inconsistent Results in In Vivo Studies

Q2: My in vivo experiments with this compound are showing high variability and poor efficacy. What are the likely causes?

A2: In vivo applications of this compound are challenging due to its rapid degradation and clearance.

  • Enzymatic Degradation:

    • Issue: Extracellular this compound is rapidly hydrolyzed by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) into AMP and GMP, inactivating it.

    • Troubleshooting:

      • Delivery System: Encapsulate this compound in nanoparticles (e.g., lipid-based or polymeric) to protect it from enzymatic degradation and improve its pharmacokinetic profile.

      • Modified Analogs: Consider using synthetic, degradation-resistant this compound analogs. Analogs with phosphorothioate (B77711) modifications have shown increased stability.

      • Co-administration with ENPP1 Inhibitors: While still in early stages of research, co-administering an ENPP1 inhibitor could prolong the half-life of this compound.

  • Poor Bioavailability and Short Half-Life:

    • Issue: Free this compound is rapidly cleared from circulation.

    • Troubleshooting:

      • Route of Administration: Intratumoral injection can increase local concentration and efficacy compared to systemic administration.

      • Delivery Vehicles: As mentioned above, nanoparticles can significantly improve the circulation half-life of this compound.

  • Off-Target Effects and Toxicity:

    • Issue: High doses of this compound required to overcome degradation and delivery issues can lead to systemic inflammation and immune-related adverse events.

    • Troubleshooting:

      • Targeted Delivery: Utilize nanoparticle systems designed to target specific tissues or cell types (e.g., tumor cells or antigen-presenting cells) to reduce systemic exposure.

      • Dose Optimization: Carefully titrate the dose of this compound to find a therapeutic window that balances efficacy with toxicity.

Logical Relationship of In Vivo Challenges and Solutions

G challenge1 Enzymatic Degradation (ENPP1) solution1 Nanoparticle Encapsulation challenge1->solution1 solution2 Use of Stable Analogs challenge1->solution2 challenge2 Poor Bioavailability & Short Half-Life challenge2->solution1 solution3 Intratumoral Administration challenge2->solution3 challenge3 Off-Target Effects & Toxicity solution4 Targeted Delivery Systems challenge3->solution4 solution5 Dose Optimization challenge3->solution5 solution1->challenge3 can also help mitigate

Caption: Challenges of in vivo this compound use and their solutions.

II. Frequently Asked Questions (FAQs)

Q3: What is the typical concentration range of this compound I should use for in vitro experiments?

A3: The optimal concentration can vary depending on the cell type and delivery method. However, a general starting point for in vitro assays is a concentration range of 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I accurately measure the concentration of this compound in my samples?

A4: There are two primary methods for quantifying this compound:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a sensitive and high-throughput method suitable for cell lysates and tissue culture media. Several commercial kits are available. The signal is inversely proportional to the amount of this compound in the sample.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and sensitivity, allowing for accurate quantification in complex biological matrices like plasma and tissue homogenates.

Q5: Are there any known off-target effects of this compound I should be aware of?

A5: While this compound is highly specific for STING, high concentrations or the use of less pure preparations could potentially activate other pattern recognition receptors or induce cellular stress responses. To confirm STING-specific effects, it is recommended to use STING-knockout or knockdown cells as a negative control.

Q6: What are the key differences between this compound and its synthetic analogs in clinical development?

A6: Synthetic analogs, such as those with phosphorothioate modifications, are designed to overcome the limitations of natural this compound. Key differences include:

  • Stability: Analogs are often more resistant to enzymatic degradation by ENPP1, leading to a longer half-life.

  • Potency: Some analogs are designed to have higher binding affinity for STING, potentially leading to greater potency.

  • Pharmacokinetics: Modifications can improve the drug-like properties of the molecule, affecting its absorption, distribution, metabolism, and excretion.

III. Data Presentation

Table 1: Comparison of this compound Quantification Methods

FeatureCompetitive ELISALC-MS/MS
Principle Antibody-based detectionSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity High (pg/mL to ng/mL range)Very High (pM to nM range)
Specificity High, but potential for cross-reactivityVery High
Throughput High (96-well plate format)Lower
Sample Types Cell lysates, tissue culture mediaPlasma, tissue homogenates, cell lysates
Cost Relatively lowHigh
Equipment Plate readerLC-MS/MS system

Table 2: Key Properties of this compound and its Analogs

MoleculeKey FeatureAdvantageDisadvantage
This compound Endogenous STING ligandHigh affinity for STINGPoor stability, poor cell permeability
Phosphorothioate Analogs Modified phosphodiester backboneIncreased resistance to nuclease degradationMay exist as diastereomers, complicating synthesis and characterization
Dideoxy Analogs Lack of 2'-OH groupsResistant to poxin-mediated cleavage (viral evasion)May have reduced binding affinity to STING

IV. Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates by Competitive ELISA

This protocol provides a general workflow. Always refer to the manufacturer's instructions for your specific ELISA kit.

Materials:

  • Cells of interest

  • Stimulating agent (e.g., dsDNA) and transfection reagent

  • Cold PBS

  • Cell lysis buffer (as recommended by the ELISA kit)

  • This compound ELISA Kit (containing antibody-coated plate, HRP-conjugated this compound, standards, buffers)

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: a. Seed cells in an appropriate culture plate. b. Stimulate the cells to produce this compound (e.g., by transfecting with dsDNA). Include an unstimulated control group. c. Incubate for the desired time (e.g., 4-6 hours).

  • Sample Preparation: a. Wash cells with cold PBS. b. Lyse the cells using the recommended lysis buffer. c. Centrifuge the lysate to pellet debris and collect the supernatant.

  • ELISA Procedure: a. Prepare serial dilutions of the this compound standard provided in the kit. b. Add standards and cell lysate samples to the appropriate wells of the antibody-coated microplate. c. Add the HRP-conjugated this compound to each well. This will compete with the this compound in your sample for antibody binding. d. Incubate as per the kit's instructions (e.g., 2 hours at room temperature with shaking). e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate until color develops. g. Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve. Remember that the signal is inversely proportional to the concentration.

Signaling Pathway of this compound Synthesis and Detection

G cluster_cell Cell cluster_assay ELISA Assay dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS lysis Cell Lysis cGAMP->lysis lysate Cell Lysate (containing this compound) lysis->lysate elisa Competitive ELISA lysate->elisa quantification Quantification elisa->quantification

Caption: Workflow from cellular synthesis to ELISA-based quantification of this compound.

Protocol 2: General Workflow for this compound Delivery Using Lipid Nanoparticles (LNPs)

This protocol outlines a general approach. The specific formulation and procedure will depend on the lipids and encapsulation method used.

Materials:

  • Cationic or ionizable lipids

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEGylated lipid

  • This compound

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device or sonicator

  • Dialysis or tangential flow filtration system for purification

Procedure:

  • Lipid Mixture Preparation: a. Dissolve the cationic/ionizable lipid, helper lipids, and PEGylated lipid in ethanol at the desired molar ratio.

  • Aqueous Phase Preparation: a. Dissolve this compound in the aqueous buffer.

  • LNP Formulation: a. Microfluidic Mixing: Rapidly mix the lipid-ethanol solution with the this compound-aqueous solution using a microfluidic device. This controlled mixing process allows for self-assembly of the LNPs. b. Sonication (Alternative): Alternatively, add the lipid solution to the aqueous phase and sonicate to form LNPs.

  • Purification and Buffer Exchange: a. Remove residual ethanol and unencapsulated this compound by dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS).

  • Characterization: a. Size and Polydispersity: Measure the size and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS). b. Zeta Potential: Determine the surface charge of the LNPs. c. Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the LNPs, often using a lysis buffer to disrupt the LNPs followed by quantification of this compound via ELISA or another method.

Experimental Workflow for LNP Formulation of this compound

G lipids Lipid Mixture in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing cGAMP_aq This compound in Aqueous Buffer cGAMP_aq->mixing purification Purification & Buffer Exchange (e.g., Dialysis) mixing->purification characterization Characterization (DLS, Zeta Potential, Encapsulation Efficiency) purification->characterization

Technical Support Center: Enhancing the Stability of 2',3'-cGAMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of these critical STING agonists.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in my experiments?

A1: The natural STING agonist, this compound, is highly susceptible to enzymatic degradation, which can significantly impact the reproducibility and effectiveness of your experiments. The primary enzyme responsible for this degradation in mammalian systems is the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2] This enzyme is present in serum and on the surface of many cell types, leading to the rapid hydrolysis of this compound in both in vitro and in vivo settings.[1][3] This degradation reduces the effective concentration of the agonist reaching its intracellular target, STING, potentially leading to weak or inconsistent downstream signaling.

Q2: What are the main strategies to improve the stability of this compound analogs?

A2: There are two primary approaches to enhance the stability of this compound analogs:

  • Chemical Modifications: This involves altering the chemical structure of the this compound molecule to make it resistant to enzymatic cleavage. Common modifications include phosphorothioate (B77711) substitutions, modifications of the ribose sugar, and the introduction of non-natural linkages.[1][4][5][6][7][8][9]

  • Formulation and Delivery Systems: This strategy focuses on protecting the this compound analog from degradative enzymes by encapsulating it within a delivery vehicle. Nanoparticles, liposomes, and polymer-based systems are often employed for this purpose.[3][10][11][12]

Q3: How do phosphorothioate (PS) modifications increase stability?

A3: Phosphorothioate modifications involve replacing one of the non-bridging oxygen atoms in the phosphodiester backbone with a sulfur atom. This change makes the phosphodiester bond significantly more resistant to hydrolysis by nucleases like ENPP1.[1][9] Bis-phosphothioate analogs, where both phosphodiester linkages are modified, have shown substantially increased stability and potency compared to the unmodified this compound.[1] However, it's important to note that introducing a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in diastereomers (Rp and Sp) which may have different biological activities.

Q4: Are there alternative chemical modifications to phosphorothioates?

A4: Yes, several other chemical modifications can enhance stability:

  • Dideoxy Analogs: Removing the 2'- and 3'-hydroxyl groups from the ribose moieties prevents degradation by certain viral nucleases, such as poxins, which require the 2'-OH group for their catalytic activity.[6]

  • 5'-endo-Phosphorothioates: In this modification, the sulfur atom is incorporated into the phosphate (B84403) ring itself. This "endo" configuration confers stability against ENPP1 and poxins without creating a new chiral center, simplifying synthesis and characterization.[7]

  • 3'-O-Methylation: Methylating the 3'-hydroxyl group has also been shown to protect this compound from ENPP1-mediated hydrolysis.[8]

  • Fluorination: Introducing fluorine atoms at the 2' position of the ribose sugar can also confer resistance to poxin-mediated degradation.[13]

Q5: How can I choose the right stable analog for my experiment?

A5: The choice of a stable this compound analog depends on your specific experimental goals. Consider the following:

  • Target System: If you are working with systems where ENPP1 is highly expressed (e.g., in the presence of serum), a phosphorothioate or other ENPP1-resistant analog is crucial.

  • Viral Infection Models: If your research involves poxviruses, consider using dideoxy or 2'-fluorinated analogs that are resistant to viral poxins.[6][13]

  • Delivery Method: The physicochemical properties of the analog, such as its charge and lipophilicity, will influence its cellular uptake. Some modifications may enhance membrane permeability.

  • Desired Potency: Different modifications can affect the binding affinity of the analog to STING. It is advisable to consult literature data on the potency of various analogs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or no STING activation (e.g., low IFN-β production) in cell culture. 1. Degradation of this compound by ENPP1 in the cell culture medium or on the cell surface. 2. Poor cellular uptake of the analog.1. Switch to a nuclease-resistant analog such as a phosphorothioate (e.g., 2',3'-cGsAsMP), dideoxy, or 5'-endo-phosphorothioate analog. 2. Use a transfection reagent or a delivery vehicle (e.g., liposomes) to facilitate intracellular delivery.[11] 3. Consider using a prodrug version of the analog to improve membrane permeability.[14]
Inconsistent results between experimental replicates. 1. Variable degradation of the analog due to differences in cell confluence, passage number, or serum concentration. 2. Inconsistent delivery efficiency.1. Standardize cell culture conditions meticulously. 2. Use a stable analog to minimize the impact of enzymatic degradation. 3. Optimize and standardize the delivery protocol.
High background signaling or cytotoxicity. 1. The delivery vehicle or transfection reagent may be causing cellular stress or off-target effects. 2. The analog itself may exhibit some toxicity at high concentrations.1. Perform a dose-response curve for the delivery vehicle alone to determine its toxicity profile. 2. Test different delivery systems to find one with lower toxicity. 3. Determine the optimal concentration of the analog that provides robust STING activation with minimal toxicity.
In vivo experiments show limited efficacy. 1. Rapid clearance and degradation of the analog in the bloodstream and tissues.[3] 2. Poor bioavailability at the target site.1. Utilize a nuclease-resistant analog. 2. Employ a nanoparticle-based delivery system to protect the analog from degradation and improve its pharmacokinetic profile.[10][12] 3. Consider local administration (e.g., intratumoral injection) to increase the concentration at the target site.

Quantitative Data Summary

Table 1: Stability of this compound Analogs in the Presence of Nucleases

AnalogModificatioNucleaseHalf-life (T1/2)Reference
This compoundNoneNuclease P17-10 min[9]
This compoundNoneSerum2-4 min[9]
Phosphorothioate AnalogsPhosphorothioate LinkagesNuclease P1 / SerumSignificantly prolonged[9]
Dideoxy-2',3'-cGAMP2',3'-dideoxyribosePoxinStable[6][13]
3'-O-methyl-2',3'-cGAMP3'-O-methylationENPP1Significantly more stable than this compound[8]

Table 2: Binding Affinities of Selected this compound Analogs to Human STING

AnalogModificationBinding Affinity (Kd)Reference
This compoundNoneHigh[1][15]
2',3'-cGsAsMPBis-phosphothioateSimilar to this compound[1]
Dideoxy-2',3'-cGAMP2',3'-dideoxyriboseReduced compared to this compound[6]

Detailed Experimental Protocols

Protocol 1: Assessing the Stability of this compound Analogs by HPLC

This protocol allows for the quantitative measurement of analog degradation over time when incubated with a nuclease or serum.

Materials:

  • This compound analog of interest

  • Nuclease P1 (NP1) or fetal bovine serum (FBS)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate)

  • Quenching solution (e.g., 0.5 M EDTA)

Procedure:

  • Prepare a stock solution of the this compound analog in the reaction buffer.

  • Set up the reaction by adding the analog to the reaction buffer.

  • Initiate the degradation by adding NP1 or FBS to the reaction mixture.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC.

  • Quantify the amount of the remaining intact analog by integrating the area of the corresponding peak in the chromatogram.

  • Calculate the half-life of the analog under the tested conditions.

Protocol 2: In Vitro STING Activation Assay

This protocol measures the ability of a this compound analog to activate the STING pathway in a cell-based assay.

Materials:

  • THP-1 cells (a human monocytic cell line that expresses STING)

  • This compound analog

  • Transfection reagent (e.g., Lipofectamine) or delivery vehicle

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kit for human Interferon-β (IFN-β)

  • Lysis buffer for RNA extraction

  • qRT-PCR reagents for measuring IFN-β mRNA levels

Procedure:

  • Seed THP-1 cells in a 24-well plate and allow them to adhere.

  • Prepare complexes of the this compound analog with the transfection reagent according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

  • To measure IFN-β protein secretion: Collect the cell culture supernatant and quantify the concentration of IFN-β using an ELISA kit.

  • To measure IFN-β gene expression: Lyse the cells, extract total RNA, and perform qRT-PCR to determine the relative expression level of the IFNB1 gene.

  • Include a positive control (e.g., a known potent and stable STING agonist) and a negative control (vehicle only).

  • Analyze the data to determine the dose-dependent activation of the STING pathway by the analog.

Visualizations

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (ER Resident) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow Workflow for Assessing Analog Stability and Activity cluster_stability Stability Assessment cluster_activity Activity Assessment start_stability Incubate Analog with Nuclease/Serum hplc HPLC Analysis start_stability->hplc half_life Calculate Half-Life hplc->half_life potency Determine Potency (EC50) half_life->potency Correlate Stability with Activity start_activity Treat Cells with Analog elisa IFN-β ELISA start_activity->elisa qrpcr IFN-β qRT-PCR start_activity->qrpcr elisa->potency qrpcr->potency

Caption: Experimental workflow for stability and activity assessment.

Stability_Strategies Strategies to Improve this compound Analog Stability instability This compound Instability enpp1 ENPP1 Degradation instability->enpp1 poxins Poxin Degradation instability->poxins poor_uptake Poor Cellular Uptake instability->poor_uptake solutions Solutions chem_mod Chemical Modifications solutions->chem_mod formulation Formulation Strategies solutions->formulation ps_link Phosphorothioates chem_mod->ps_link dideoxy Dideoxy Analogs chem_mod->dideoxy endo_s 5'-endo-Phosphorothioates chem_mod->endo_s methylation 3'-O-Methylation chem_mod->methylation nanoparticles Nanoparticles formulation->nanoparticles liposomes Liposomes formulation->liposomes prodrugs Prodrugs formulation->prodrugs ps_link->enpp1 Resists dideoxy->poxins Resists endo_s->enpp1 Resists endo_s->poxins Resists methylation->enpp1 Resists nanoparticles->enpp1 Protects From liposomes->enpp1 Protects From prodrugs->poor_uptake Improves

Caption: Overview of stability improvement strategies.

References

Technical Support Center: Investigating Potential Off-Target Effects of 2',3'-cGAMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the on-target and potential off-target effects of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) treatment. This resource offers detailed experimental protocols and data to help you design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected results that you may encounter during your experiments with this compound.

Question/Issue Potential Cause Recommended Action
1. No or low activation of the STING pathway (e.g., no IRF3 phosphorylation, low IFN-β production). Inefficient delivery of this compound into the cytoplasm. this compound is negatively charged and does not readily cross the cell membrane.Optimize your delivery method. See Experimental Protocol 1: Intracellular Delivery of this compound . Common methods include digitonin (B1670571) permeabilization and lipofection. For difficult-to-transfect cells, consider electroporation.
Degraded this compound. Repeated freeze-thaw cycles or improper storage can lead to degradation.Aliquot this compound upon receipt and store at -20°C or below. Use fresh aliquots for each experiment.
Cell line does not express STING or key downstream signaling components. Confirm STING expression in your cell line by Western blot or qPCR. Use a positive control cell line known to have a functional STING pathway (e.g., THP-1).
2. Unexpected increase in cell migration upon this compound treatment. STING-independent activation of the Rab18 signaling pathway. this compound has been shown to bind to the small GTPase Rab18, promoting cell migration.[1][2]To confirm this off-target effect, use a STING-deficient cell line or a pharmacological inhibitor of STING. If migration persists, it is likely STING-independent. To further validate the role of Rab18, perform siRNA-mediated knockdown of Rab18. See Experimental Protocol 2: Investigating STING-Independent Cell Migration .
3. General decrease in protein synthesis observed after this compound treatment. STING-independent interaction with the elongation factor EF1A1. this compound can bind to EF1A1, a key component of the protein synthesis machinery, and inhibit its function.[3][4]Measure global protein synthesis rates using a cycloheximide (B1669411) chase assay. See Experimental Protocol 3: Measuring Protein Synthesis Inhibition . This effect should be independent of STING expression.
4. High variability in experimental replicates. Inconsistent this compound delivery. Permeabilization or transfection efficiency can vary between wells or experiments.Carefully optimize and standardize your delivery protocol. For digitonin permeabilization, perform a titration for each new cell line or batch of digitonin. See Experimental Protocol 1 . For lipofection, optimize the lipid-to-cGAMP ratio.[5][6]
Cell confluency and health. The responsiveness of cells to STING activation can be influenced by their growth state.Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase at the time of treatment.

Data Presentation: Comparing On-Target and Off-Target Effects

The following tables summarize key quantitative data to help you assess the potential for on-target versus off-target effects in your experiments.

Table 1: Binding Affinities of this compound for Target and Off-Target Proteins

ProteinBinding Affinity (KD)MethodReference
STING (Human) ~0.543 µMSurface Plasmon Resonance (SPR)[7]
Rab18 Not yet quantitatively determinedN/A[8]
EF1A1 Not yet quantitatively determinedN/A[3][4]

Note: While the binding affinities for Rab18 and EF1A1 have not been precisely quantified, their observed biological effects suggest they are relevant in a cellular context.

Table 2: Dose-Response of this compound for Different Cellular Outcomes

Cellular ResponseCell TypeEffective Concentration RangeAssayReference
STING Activation (IRF3 Phosphorylation) HEK293T, BJAB1-10 µg/mLWestern Blot[9][10]
IFN-β Production Mouse Lung5-20 µ g/mouse ELISA[11]
Cell Migration MDA-MB-2312.5 µg/mL in 300 µLTranswell Assay[12]
Inhibition of Protein Synthesis In vitro and THP-1 cellsNot specifiedIn vitro translation and cell-based assays[3][4]
ILC2 Proliferation Suppression Human and Mouse ILC2s1-25 µg/mLCell Counting, Ki-67 Staining[11]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the on-target and potential off-target effects of this compound.

Experimental Protocol 1: Intracellular Delivery of this compound

Objective: To efficiently deliver this compound into the cytoplasm of cultured cells.

A. Digitonin Permeabilization (Recommended for suspension and adherent cells)

Principle: Digitonin is a mild non-ionic detergent that selectively permeabilizes the plasma membrane by intercalating with cholesterol, leaving intracellular membranes intact.[13][14]

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10% w/v in DMSO)

  • Permeabilization Buffer (e.g., CUT&RUN Wash Buffer)

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Preparation: Harvest and count your cells. You will need approximately 500,000 cells per condition for optimization.

  • Prepare Digitonin Dilutions: Prepare a series of digitonin dilutions in your chosen permeabilization buffer. A starting range of 0.001% to 0.05% is recommended.[13][14] Include a buffer-only control.

  • Cell Permeabilization:

    • Aliquot cells into microcentrifuge tubes.

    • Centrifuge at 600 x g for 3 minutes and discard the supernatant.[14]

    • Resuspend the cell pellet in the various digitonin dilutions and incubate for 10 minutes at room temperature.[13]

  • Determine Permeabilization Efficiency:

    • Add Trypan Blue to a small aliquot of cells from each condition.

    • Count the number of blue (permeabilized) and clear (intact) cells using a hemocytometer or automated cell counter.

    • The optimal digitonin concentration is the lowest concentration that results in >95% permeabilized cells.[13]

  • This compound Treatment:

    • Once the optimal digitonin concentration is determined, permeabilize a fresh batch of cells.

    • After the 10-minute incubation, add this compound to the desired final concentration and incubate for the desired time at 37°C.

B. Lipofection (Recommended for adherent cells)

Principle: Cationic lipids form complexes with the negatively charged this compound, facilitating its entry into cells via endocytosis.

Materials:

  • Adherent cells (60-80% confluent)

  • Serum-free medium (e.g., Opti-MEM)

  • Lipofection reagent (e.g., Lipofectamine 2000 or 3000)

  • This compound stock solution

Procedure:

  • Cell Plating: Seed cells in your desired culture vessel to be 60-80% confluent at the time of transfection.[15]

  • Prepare this compound-Lipid Complexes:

    • In separate tubes, dilute the this compound and the lipofection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted this compound and lipofection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[6][15]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the this compound-lipid complexes to the cells.

    • Incubate for 5-7 hours at 37°C in a CO₂ incubator.[15]

  • Post-Transfection:

    • After the incubation, replace the transfection medium with complete growth medium.

    • Harvest cells for analysis at your desired time points.

Experimental Protocol 2: Investigating STING-Independent Cell Migration

Objective: To determine if observed cell migration is a STING-independent off-target effect of this compound.

A. siRNA-mediated Knockdown of Rab18

Principle: Small interfering RNAs (siRNAs) can be used to specifically target and degrade Rab18 mRNA, thereby reducing its protein expression and allowing for the assessment of its role in this compound-induced cell migration.[16][17]

Materials:

  • siRNA targeting Rab18 and a non-targeting control siRNA

  • Transfection reagent for siRNA (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cells of interest

Procedure:

  • siRNA Transfection:

    • Follow a standard siRNA transfection protocol. Briefly, dilute the siRNA and transfection reagent in serum-free medium, allow complexes to form, and add to cells.[15]

    • Incubate for 48-72 hours to achieve target protein knockdown.

  • Confirmation of Knockdown:

    • Harvest a subset of cells to confirm Rab18 knockdown by Western blot or qPCR.

  • Cell Migration Assay (Transwell Assay):

    • Plate the Rab18-knockdown and control cells in the upper chamber of a transwell plate in serum-free medium.

    • In the lower chamber, add serum-free medium with or without this compound.

    • Incubate for 24 hours.

    • Fix and stain the cells that have migrated to the bottom of the membrane and quantify them.

    • A reduction in this compound-induced migration in Rab18-knockdown cells compared to control cells indicates a Rab18-dependent effect.

Experimental Protocol 3: Measuring Protein Synthesis Inhibition

Objective: To determine if this compound treatment inhibits global protein synthesis.

A. Cycloheximide Chase Assay

Principle: Cycloheximide (CHX) is a protein synthesis inhibitor. By treating cells with CHX, you can block the production of new proteins and monitor the degradation of a specific protein of interest over time. To assess global protein synthesis, you can use methods like puromycin (B1679871) labeling in combination with CHX. However, a simpler approach to see the effect of a compound on protein synthesis is to measure the incorporation of radiolabeled amino acids. For a qualitative assessment of the stability of a specific protein in the presence of this compound, a CHX chase can be used.[18][19][20][21]

Materials:

  • Cells of interest

  • Cycloheximide (CHX) stock solution

  • Lysis buffer

  • Antibodies for your protein of interest and a loading control (e.g., β-actin)

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or a vehicle control for the desired duration.

    • Add CHX to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

  • Time Course:

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis:

    • Lyse the cells and perform a Western blot to detect the levels of your protein of interest and the loading control at each time point.

  • Data Analysis:

    • Quantify the band intensities and normalize the level of your protein of interest to the loading control.

    • Plot the protein levels over time to determine the protein's half-life in the presence and absence of this compound. A faster degradation rate in the presence of this compound could suggest an effect on protein stability or synthesis. For a more direct measure of protein synthesis, consider using a puromycylation assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

2_3_cGAMP_Signaling_Pathways Canonical and Off-Target Signaling of this compound cluster_on_target On-Target (STING-Dependent) cluster_off_target Off-Target (STING-Independent) cGAMP_on This compound STING STING cGAMP_on->STING Binds (KD ~0.54 µM) TBK1 TBK1 STING->TBK1 Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription cGAMP_off This compound Rab18 Rab18 cGAMP_off->Rab18 Binds EF1A1 EF1A1 cGAMP_off->EF1A1 Binds Migration Cell Migration Rab18->Migration Promotes Translation Protein Synthesis EF1A1->Translation Inhibits

Caption: Canonical STING-dependent and off-target STING-independent signaling pathways of this compound.

Troubleshooting_Workflow Workflow for Investigating Unexpected this compound Effects Start Observe Unexpected Phenotype (e.g., Cell Migration) STING_KO Use STING Knockout/Knockdown Cells or STING Inhibitor Start->STING_KO Phenotype_Persists Phenotype Persists? STING_KO->Phenotype_Persists STING_Dependent Conclusion: STING-Dependent Effect Phenotype_Persists->STING_Dependent No STING_Independent Conclusion: Likely STING-Independent Off-Target Effect Phenotype_Persists->STING_Independent Yes Investigate_Off_Target Investigate Specific Off-Targets STING_Independent->Investigate_Off_Target Rab18_KO Rab18 Knockdown (siRNA) Investigate_Off_Target->Rab18_KO Migration_Reduced Migration Reduced? Rab18_KO->Migration_Reduced Rab18_Mediated Conclusion: Migration is Rab18-Mediated Migration_Reduced->Rab18_Mediated Yes Other_Off_Target Investigate Other Off-Target Effects (e.g., EF1A1) Migration_Reduced->Other_Off_Target No

References

Technical Support Center: Optimizing STING Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in STING (Stimulator of Interferon Genes) activation assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in STING activation assays?

A1: Variability in STING activation assays can arise from several factors, including inconsistent cell culture conditions, procedural inaccuracies, and reagent quality. Key sources include variations in cell seeding density, passage number, and health.[1] Pipetting errors, edge effects on microplates, and inconsistent incubation times can also significantly impact results.[1][2] Furthermore, the potency and handling of STING agonists and other reagents are critical for reproducible outcomes.[1]

Q2: How does cell confluency affect STING assay results?

A2: Cell density is a critical parameter in STING assays. Over-confluent cells may enter a state of stress or altered metabolism, leading to inconsistent responses to STING activation. Conversely, if cells are too sparse, the resulting signal may be too weak to distinguish from background noise.[1] It is crucial to determine and maintain an optimal cell seeding density for your specific cell line through empirical testing.

Q3: Why am I observing a high background signal in my negative control wells?

A3: High background signal in no-agonist control wells can be attributed to several factors. Autofluorescence from media components like phenol (B47542) red can interfere with fluorescence-based readouts.[1] Some cell lines may exhibit constitutive STING pathway activation at baseline. Additionally, microbial contamination, such as mycoplasma, can activate innate immune pathways and lead to a high background signal.[1]

Q4: Can the choice of STING agonist impact assay variability?

A4: Yes, the choice and handling of the STING agonist are crucial. The potency of the agonist can degrade over time, so it is recommended to prepare fresh dilutions from a validated stock for each experiment.[1] Different agonists, such as 2'3'-cGAMP and its analogs, can have varying potencies and may induce different conformational changes in the STING protein, affecting the level of activation.[3]

Q5: How important is the genetic background of the cell line used?

A5: The genetic background of the cell line is highly important. Some cell lines may not express essential components of the cGAS-STING pathway, such as cGAS or STING itself.[4] Continuous passaging can lead to genetic drift and altered phenotypes, resulting in inconsistent responses.[1] It is advisable to use cells within a defined, low passage number range and to verify the expression of key pathway components.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High Variability Between Replicates - Inaccurate pipetting of cells, agonists, or compounds.[1][2] - Uneven cell distribution during seeding.[1] - "Edge effects" due to evaporation and temperature fluctuations in perimeter wells.[1]- Use calibrated pipettes and proper pipetting techniques. - Ensure a homogenous cell suspension before and during seeding. - Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
Inconsistent Agonist Response - Use of high-passage number cells with altered phenotypes.[1] - Poor cell health (e.g., stressed or non-exponentially growing cells).[1] - Degradation of the STING agonist.[1]- Maintain a consistent, low passage number for all experiments. - Ensure cells are healthy and in the exponential growth phase. - Prepare fresh agonist dilutions from a validated stock for each experiment.
Weak or No Signal - Suboptimal cell seeding density (too few cells).[1] - Insufficient agonist concentration. - Cell line does not express key pathway components (e.g., cGAS, STING).[4]- Perform a cell titration experiment to determine the optimal seeding density. - Conduct a dose-response experiment to identify the optimal agonist concentration (typically EC80).[1] - Verify the expression of cGAS and STING in your cell line via Western blot or qPCR.
High Background Signal - Autofluorescence from media components (e.g., phenol red).[1] - Constitutive STING pathway activation in the cell line.[1] - Microbial (e.g., mycoplasma) contamination.[1]- Use phenol red-free media for fluorescence or luminescence-based assays. - Select a cell line with low basal STING activity or use a STING-deficient cell line as a negative control.[1] - Regularly test cell cultures for mycoplasma contamination.
High Levels of Cell Death - Excessive STING activation leading to inflammatory cell death.[5] - Cytotoxicity from the delivery reagent used for agonist transfection.[5]- Reduce the concentration of the STING agonist. - Optimize the concentration of the delivery reagent and include a "reagent only" control.

Signaling Pathways and Experimental Workflows

// Nodes dsDNA [label="Cytosolic dsDNA", fillcolor="#FBBC05", fontcolor="#202124"]; cGAS [label="cGAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cGAMP [label="2'3'-cGAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; STING_ER [label="STING (on ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STING_Golgi [label="STING (translocation to Golgi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBK1 [label="TBK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRF3 [label="IRF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIRF3 [label="p-IRF3 (dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IFN [label="Type I Interferons (e.g., IFN-β)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dsDNA -> cGAS [label="activates"]; cGAS -> cGAMP [label="synthesizes"]; cGAMP -> STING_ER [label="binds & activates"]; STING_ER -> STING_Golgi [label="translocates"]; STING_Golgi -> TBK1 [label="recruits & activates"]; TBK1 -> IRF3 [label="phosphorylates"]; IRF3 -> pIRF3; pIRF3 -> Nucleus [label="translocates"]; Nucleus -> IFN [label="induces expression"]; }

Caption: Canonical cGAS-STING signaling pathway.

// Nodes Cell_Seeding [label="1. Seed cells expressing\nSTING-responsive reporter", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate (18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Addition [label="3. Add test compounds/inhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="4. Incubate (1h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Agonist_Stimulation [label="5. Stimulate with STING agonist", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation3 [label="6. Incubate (4-6h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Luciferase_Assay [label="7. Add luciferase reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Readout [label="8. Measure luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Incubation1; Incubation1 -> Compound_Addition; Compound_Addition -> Incubation2; Incubation2 -> Agonist_Stimulation; Agonist_Stimulation -> Incubation3; Incubation3 -> Luciferase_Assay; Luciferase_Assay -> Readout; }

Caption: Generalized STING activation luciferase reporter assay workflow.

Experimental Protocols

Cell-Based Luciferase Reporter Assay for STING Activation

This protocol describes a general method for quantifying STING activation using a cell line that stably expresses a luciferase reporter gene under the control of a STING-responsive promoter (e.g., an interferon-stimulated response element, ISRE).

Materials:

  • Cell line stably expressing a STING-responsive luciferase reporter

  • Complete cell culture medium

  • Phenol red-free assay medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • Test compounds or inhibitors

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Plate luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Resuspend cells in complete culture medium to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.[1]

  • Compound/Inhibitor Addition:

    • Prepare serial dilutions of test compounds or inhibitors in phenol red-free assay medium.

    • Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Carefully remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include appropriate vehicle controls.

    • Incubate for 1 hour at 37°C and 5% CO2.[1]

  • STING Agonist Stimulation:

    • Prepare the STING agonist at 2X the final desired concentration in phenol red-free assay medium. The optimal agonist concentration should be predetermined and typically corresponds to the EC80 to elicit a robust signal.[1]

    • Add 100 µL of the 2X agonist solution to each well (except for "no agonist" control wells, to which 100 µL of assay medium is added).

    • Incubate the plate for 4-6 hours at 37°C and 5% CO2.[1]

  • Luciferase Assay and Readout:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.[1]

Western Blotting for Phosphorylated IRF3 and STING

This method allows for the direct assessment of STING pathway activation by detecting the phosphorylation of key downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well or 12-well plate and grow to the desired confluency.

    • Treat cells with the STING agonist and/or test compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated STING, total STING, phosphorylated IRF3, and total IRF3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Develop the blot using an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a suitable imager.[5]

References

Technical Support Center: Overcoming Low Transfection Efficiency of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low transfection efficiency of 2',3'-cGAMP in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low intracellular delivery and activity of this compound?

A1: The inherent physicochemical properties of this compound present significant barriers to its efficient entry into cells. Key reasons include:

  • Negative Charge: The two phosphate (B84403) groups in the this compound molecule give it a net negative charge, which hinders its ability to cross the negatively charged cell membrane.[1]

  • Hydrophilicity: this compound is a highly water-soluble molecule, making it difficult to pass through the lipid bilayer of the cell membrane.[1]

  • Enzymatic Degradation: The phosphodiester bonds of this compound are susceptible to hydrolysis by ectoenzymes, particularly ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which is present on the surface of many cells.[2][3] This degradation inactivates this compound before it can enter the cell.

  • Rapid Clearance: When used in vivo, this compound is subject to rapid clearance from the body.[2][4]

Q2: How can I improve the delivery of this compound into my cell line?

A2: Several strategies can be employed to enhance the intracellular delivery of this compound:

  • Lipid-Based Transfection Reagents: Cationic lipids can form complexes with the negatively charged this compound, neutralizing its charge and facilitating its passage across the cell membrane.[5][6]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymersomes, can protect it from degradation and improve its uptake by cells.[2][7][8]

  • Prodrugs: Modifying this compound into a more lipophilic prodrug can enhance its membrane permeability. These modifications are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.[9]

  • Chemical Modifications: Introducing modifications like phosphorothioates or 3'-O-methylation can make this compound more resistant to enzymatic degradation, increasing its stability and bioavailability.[4][10]

  • Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing this compound to enter the cytoplasm directly.[6]

Q3: What is the role of the STING pathway in this compound-mediated signaling?

A3: The STING (Stimulator of Interferon Genes) pathway is the primary signaling cascade activated by intracellular this compound. Upon binding of this compound, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change. This leads to the recruitment and activation of TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3][11]

Troubleshooting Guide

Issue: Low or no downstream signaling (e.g., p-IRF3, IFN-β production) after this compound treatment.
Possible Cause Recommended Solution
Poor Cell Health Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) before transfection. Use cells with a low passage number (<30).[12][13]
Inefficient Delivery Optimize the delivery method. If using a lipid-based reagent, perform a titration to find the optimal lipid-to-cGAMP ratio.[12] Consider trying alternative delivery methods like nanoparticles or electroporation.
Degradation of this compound Use a delivery system that protects cGAMP from extracellular nucleases like ENPP1.[2][3] Alternatively, consider using a nuclease-resistant analog of cGAMP.[4][10]
Suboptimal Reagent Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Incorrect Incubation Time Optimize the incubation time for both the transfection complex and the post-transfection period. A typical range for transfection is 4-6 hours, followed by analysis at 24-48 hours.[14][15]
Cell Line Insensitivity Confirm that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). You can test the pathway's functionality downstream of cGAS by using a direct STING agonist.[16]
Reagent Quality Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

Data Presentation

Table 1: Comparison of this compound Delivery Methods
Delivery MethodPrincipleAdvantagesDisadvantagesReported Efficacy Improvement (vs. free cGAMP)
Cationic Lipids Complexation with negatively charged cGAMP to facilitate membrane crossing.[5]Readily available, relatively simple to use.Can be cytotoxic at high concentrations.[15]Variable, dependent on cell type and lipid formulation.
Polymersomes (STING-NPs) Encapsulation in pH-responsive polymer vesicles that enhance endosomal escape.[7]High loading efficiency, enhanced cytosolic delivery, improved pharmacokinetics.[7]More complex preparation than lipid formulations.2-3 orders of magnitude.[7]
Prodrug Approach (SATE-linker) Masking of negative charges with lipophilic promoieties that are cleaved intracellularly.[9]Significantly improved cellular uptake.Requires chemical synthesis.217-fold better performance.[9]
Peptide-Polymer Nanofibers Self-assembly with peptides containing residues for CDN complexation.[1]Protects from hydrolysis, enhances targeted accumulation.Requires synthesis of the nanofiber platform.Not explicitly quantified, but demonstrated enhanced cellular uptake.
Antibody-Drug Conjugate (ADC) Covalent attachment of cGAMP to an antibody targeting a cell surface receptor (e.g., PD-L1).[4]Targeted delivery to specific cell types.Complex to synthesize and characterize.Significantly enhanced STING activation in target cells.[4]

Experimental Protocols

Protocol 1: Standard Transfection of this compound using a Cationic Lipid Reagent

This protocol is a general guideline and should be optimized for your specific cell line and lipid reagent.

Materials:

  • This compound stock solution

  • Cationic lipid transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Cells plated in a 24-well plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate to ensure they reach 60-70% confluency at the time of transfection.[12]

  • Preparation of cGAMP-Lipid Complexes (for one well): a. In a sterile microfuge tube, dilute the desired amount of this compound (e.g., 2.5 µg) in 65 µL of Opti-MEM. If using a reagent like Lipofectamine 3000, add the P3000 reagent at a 1:2 ratio (cGAMP:P3000) and mix gently.[12] b. In a separate sterile microfuge tube, dilute the lipid reagent (e.g., 5 µL of Lipofectamine 3000 for 2.5 µg of cGAMP) in 65 µL of Opti-MEM and mix gently.[12] c. Combine the diluted cGAMP and the diluted lipid reagent. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.[12]

  • Transfection: a. Gently add the 130 µL of cGAMP-lipid complex dropwise to the cells in the 24-well plate. b. Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[12]

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Culture the cells for the desired period (e.g., 24-48 hours) before downstream analysis (e.g., Western blot for p-IRF3, ELISA for IFN-β).

Protocol 2: Measurement of this compound-Induced IFN-β Secretion by ELISA

Materials:

  • Cell culture supernatant from this compound treated and control cells

  • IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant at the desired time point after this compound treatment. Centrifuge the supernatant to remove any cells or debris.

  • ELISA Assay: a. Follow the manufacturer's instructions for the specific IFN-β ELISA kit. b. Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate for color development.[17]

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve and calculate the concentration of IFN-β in your samples.[17]

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cGAMP_out This compound ENPP1 ENPP1 cGAMP_out->ENPP1 Degradation Delivery Delivery (Liposomes, NPs, etc.) cGAMP_out->Delivery cGAMP_in This compound STING STING cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN Nuclear Translocation & Gene Induction Delivery->cGAMP_in Intracellular Release

Caption: STING signaling pathway and points of intervention for this compound delivery.

Troubleshooting_Workflow Start Start: Low/No STING Activation Check_Cells Check Cell Health & Confluency Start->Check_Cells Optimize_Delivery Optimize Delivery Method (Lipid:cGAMP ratio, etc.) Check_Cells->Optimize_Delivery Cells OK Bad_Cells Culture Fresh, Low Passage Number Cells Check_Cells->Bad_Cells Cells Not OK Check_Reagents Verify cGAMP Integrity & Concentration Optimize_Delivery->Check_Reagents Delivery Optimized, Still Low Signal Success Successful STING Activation Optimize_Delivery->Success Signal Improved Try_New_Delivery Try Alternative Delivery: Nanoparticles, Electroporation Optimize_Delivery->Try_New_Delivery No Improvement Check_Pathway Confirm STING Pathway Competency in Cell Line Check_Reagents->Check_Pathway Reagents OK New_Reagent Use New Aliquot of cGAMP Check_Reagents->New_Reagent Reagents Suspect Check_Pathway->Success Pathway Competent Use_Analog Use Nuclease-Resistant cGAMP Analog Check_Pathway->Use_Analog Pathway Competent, Suspect Degradation New_Cell_Line Use a Different Cell Line Check_Pathway->New_Cell_Line Pathway Deficient Bad_Cells->Check_Cells Try_New_Delivery->Success Use_Analog->Success New_Reagent->Check_Reagents

References

troubleshooting low signal in 2',3'-cGAMP reporter gene assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in 2',3'-cGAMP reporter gene assays.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my this compound reporter gene assay consistently low or absent?

A1: Low signal is a common issue that can arise from several factors. A primary reason could be the lack of proper stimulation of the STING (Stimulator of Interferon Genes) pathway. To observe a signal, the pathway must first be activated with an agonist like this compound.[1] Without an agonist, the baseline pathway activity is often too low to produce a measurable signal.[1] Other critical areas to investigate include cell health and density, reagent quality, and transfection efficiency.[1][2]

Q2: My cells are transfected with the STING reporter plasmid, but I still see a weak signal after adding this compound. What could be the problem?

A2: Several factors beyond initial pathway activation can lead to a weak signal. These include:

  • Suboptimal Cell Health and Density: Ensure your cells are healthy, have a low passage number, and are plated at an optimal density.[1][3] Overly confluent or unhealthy cells exhibit compromised metabolic activity, which leads to poor reporter gene expression.[1]

  • Reagent Quality: Luciferase assay reagents, especially the luciferin (B1168401) substrate, are sensitive to degradation from improper storage or multiple freeze-thaw cycles. It is crucial to use freshly prepared reagents according to the manufacturer's instructions.[1][2]

  • Inefficient Transfection: Low transfection efficiency of the reporter plasmid will result in low expression of the luciferase enzyme.[1] It is advisable to optimize the transfection protocol and include a positive control vector, such as a CMV promoter driving luciferase, to verify transfection efficiency.[1]

  • Incorrect Incubation Times: Sufficient incubation time is required after transfection (typically 24-48 hours) to allow for reporter gene expression, and after agonist treatment (e.g., 4-24 hours) for pathway stimulation.[1][4][5][6]

Q3: How do I determine the optimal cell density for my assay?

A3: The optimal cell seeding density maximizes the assay window, ensuring the signal is measurable without causing cell stress from overcrowding.[3] This is cell-line dependent and should be determined experimentally through a cell titration experiment.[1][4] Aim for a confluency of 70-90% at the time of the assay.[1][7]

Q4: What are the essential controls to include in my this compound reporter assay?

A4: A comprehensive set of controls is crucial for interpreting your results accurately. We recommend the following:

  • Untransfected Cells: To measure the background luminescence from the cells and culture medium.[1]

  • Vehicle Control (No Agonist): Cells transfected with the reporter plasmid and treated with the vehicle (e.g., DMSO) to establish the baseline promoter activity.[1]

  • Agonist Positive Control: Cells transfected and treated with a STING agonist like this compound to determine the maximum inducible signal.[1] This is the key control to verify that the reporter system is responsive.

  • Negative Control Agonist: A linear analog of this compound, such as 2'5'-GpAp, can be used as a negative control as it does not induce a type I IFN response.[8]

Q5: Could the specific variant of STING in my cell line affect the assay outcome?

A5: Yes, different human STING variants (alleles) can exhibit different responses to cyclic dinucleotides.[9][10] For example, the R232H variant has a lower affinity for this compound.[9] It is important to be aware of the STING allele present in your cell line, as it may influence the magnitude of the response.[10] Additionally, some cell lines may express nonfunctional, alternatively spliced isoforms of STING, leading to a complete lack of response to agonists.[11]

Troubleshooting Workflow

If you are experiencing low signal, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_0 Start: Low Signal Observed cluster_1 Initial Checks cluster_2 Experimental Parameter Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start Low or No Signal check_agonist Is a STING agonist (e.g., this compound) being used? start->check_agonist check_positive_control Does the Agonist Positive Control show a strong signal? check_agonist->check_positive_control Yes optimize_cells Optimize Cell Health & Density check_agonist->optimize_cells No, add agonist check_positive_control->optimize_cells No verify_cell_line Validate STING Pathway in Cell Line check_positive_control->verify_cell_line Yes, but experimental wells are low optimize_transfection Optimize Transfection Efficiency optimize_cells->optimize_transfection check_reagents Verify Reagent Quality & Incubation Times optimize_transfection->check_reagents resolved Signal Restored check_reagents->resolved sequence_sting Sequence STING Allele verify_cell_line->sequence_sting sequence_sting->resolved

Caption: A flowchart for troubleshooting low signal issues.

Signaling Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cGAS synthesizes this compound, which acts as a second messenger. This compound then binds to STING, leading to a conformational change and its translocation from the endoplasmic reticulum. This initiates a signaling cascade that results in the phosphorylation of IRF3 and the subsequent transcription of type I interferons and other inflammatory genes. Reporter assays typically utilize a promoter responsive to this pathway, such as an Interferon-Stimulated Response Element (ISRE), to drive the expression of a reporter gene like luciferase.[6][12][13][14]

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Binds & Activates IRF3_P p-IRF3 STING->IRF3_P Leads to Phosphorylation of IRF3 ISRE ISRE Promoter IRF3_P->ISRE Translocates & Binds Reporter Luciferase Gene ISRE->Reporter Drives Transcription Luciferase Luciferase Protein Reporter->Luciferase Translation

Caption: The cGAS-STING signaling pathway leading to reporter gene expression.

General Experimental Workflow

A typical this compound reporter gene assay involves several key steps from cell culture to signal detection.

G plate_cells 1. Plate Cells transfect 2. Transfect with Reporter Plasmid plate_cells->transfect incubate1 3. Incubate (24-48h) transfect->incubate1 treat 4. Treat with this compound / Compounds incubate1->treat incubate2 5. Incubate (4-24h) treat->incubate2 lyse 6. Lyse Cells incubate2->lyse measure 7. Add Substrate & Measure Luminescence lyse->measure

Caption: A standard workflow for a this compound reporter gene assay.

Experimental Protocols & Data Tables

Protocol 1: Cell Seeding Density Optimization

This protocol outlines the steps to determine the optimal number of cells to seed for your reporter assay.

  • Cell Preparation: Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.[3]

  • Serial Dilution: Prepare a serial dilution of the cell suspension.

  • Seeding: Seed a 96-well plate with varying cell densities (e.g., from 0.3 x 10⁵ to 2.0 x 10⁵ cells/mL).[4]

  • Assay Performance: Perform the standard this compound reporter assay on the plate.

  • Analysis: Measure the luciferase activity for each cell density. The optimal density will be the one that provides the highest signal-to-noise ratio without signs of cell stress.[4]

Table 1: Example of Cell Density Optimization Data

Cell Density (cells/mL)Relative Light Units (RLU)Signal-to-Noise Ratio (SNR)
0.3 x 10⁵50,0005.0
0.8 x 10⁵ 110,000 11.0
1.5 x 10⁵130,0009.5
2.0 x 10⁵125,0008.7

Data adapted from a sample reporter gene assay optimization.[4]

Protocol 2: this compound Dose-Response Experiment

This protocol is for determining the optimal concentration of this compound for maximal stimulation of the STING pathway.

  • Cell Plating: Seed cells at the optimized density in a 96-well plate and transfect with the reporter plasmid.

  • Agonist Dilution: Prepare serial dilutions of this compound.

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Incubation: Incubate the plate for the optimized duration (e.g., 4-24 hours).[4][5][6]

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity.

  • Analysis: Plot the RLU values against the this compound concentration to determine the EC50.

Table 2: Example of this compound Dose-Response Data

This compound Conc. (µg/mL)Fold Induction (over vehicle)
01.0
0.13.5
115.2
1045.8
10048.1

Illustrative data based on typical agonist dose-response curves.

Protocol 3: Transfection Optimization

This protocol provides a framework for optimizing the transfection of your reporter plasmid.

  • Vary Reagent-to-DNA Ratio: Test different ratios of transfection reagent to plasmid DNA (e.g., 1:1, 2:1, 3:1 v/w).[7]

  • Optimize DNA Amount: Vary the total amount of plasmid DNA transfected per well (e.g., 50 ng, 100 ng, 200 ng).[7]

  • Check Cell Confluency: Perform transfections at different cell confluencies (e.g., 70%, 80%, 90%).[7]

  • Assay and Analyze: After 24-48 hours, perform the luciferase assay and determine which conditions yield the highest signal with the lowest cytotoxicity.

Table 3: Transfection Optimization Parameters

ParameterRecommended RangeNotes
Cell Confluency70-90%Cell-type dependent.[7]
Transfection Reagent:DNA Ratio1:1 to 3:1 (v/w)Varies with reagent and cell type.[7]
Complex Incubation Time10-20 minutesFollow manufacturer's protocol.[7]
Post-Transfection Incubation24-48 hoursAllows for reporter gene expression.[7]

References

Technical Support Center: Optimizing 2',3'-cGAMP for Maximal STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize 2',3'-cGAMP concentration for maximal STING activation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound can vary significantly depending on the cell type, delivery method, and experimental endpoint. However, a common starting range for in vitro experiments is between 0.1 µM and 50 µM[1]. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system[1].

Q2: Why am I not observing STING activation after treating my cells with this compound?

A2: Several factors can lead to a lack of STING activation. Here are some common reasons:

  • Poor Cellular Uptake: this compound is not readily cell-permeable. Efficient delivery into the cytoplasm is essential for STING activation.[2]

  • Low STING Expression: The cell line you are using may not express sufficient levels of endogenous STING.[1][2]

  • Degradation of this compound: The presence of ectonucleotidases like ENPP1 in the cell culture medium can degrade extracellular this compound.[3][4][5]

  • Suboptimal Incubation Time: The kinetics of STING activation can vary. It's important to perform a time-course experiment to identify the peak response time.

Q3: How can I improve the delivery of this compound into my cells?

A3: To overcome the poor cell permeability of this compound, several methods can be employed:

  • Transfection Reagents: Lipid-based transfection reagents like Lipofectamine 3000 can be used to complex with this compound and facilitate its entry into cells.[1][6]

  • Cell Permeabilization: Agents like digitonin (B1670571) can be used to transiently permeabilize the cell membrane, allowing this compound to enter the cytoplasm. A low concentration (e.g., 4 µM) of this compound can be effective with this method.[2]

  • Direct Addition to Media (High Concentration): In some cell types with active cGAMP importers, adding a higher concentration of this compound (e.g., >100 µM) directly to the culture medium can be effective.[2]

Q4: What are the most common methods to measure STING activation?

A4: STING activation can be assessed through various downstream readouts:

  • Phosphorylation of STING and IRF3: Western blotting to detect the phosphorylated forms of STING (at Ser366 for human STING) and IRF3 is a direct indicator of pathway activation.[1]

  • Cytokine Secretion: Measuring the production of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a robust and common method.[1]

  • Gene Expression Analysis: RT-qPCR can be used to quantify the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).[1]

  • Reporter Assays: Utilizing a cell line engineered with a luciferase reporter driven by an IFN-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.[1][7]

  • STING Oligomerization: Non-reducing SDS-PAGE or blue native PAGE can be used to detect the oligomerization of STING, a critical step in its activation.[2]

Q5: Can high concentrations of this compound be cytotoxic?

A5: Yes, high concentrations of this compound can induce cytotoxicity. The specific cytotoxic concentration can vary between cell lines. For example, in one study, concentrations of 10 µM and above showed a significant decrease in cell viability in certain cell types[8]. It is essential to perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel with your dose-response experiments to distinguish between STING-mediated effects and non-specific toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low STING activation signal (e.g., no p-STING/p-IRF3) Low endogenous STING expression in the cell line.- Confirm STING expression levels by Western blot. - Consider using a cell line known to have robust STING expression (e.g., THP-1, RAW 264.7). - Transiently transfect cells with a STING expression plasmid.[9]
Inefficient delivery of this compound into the cytoplasm.- Optimize the this compound to transfection reagent ratio. - Try a different delivery method (e.g., digitonin permeabilization).[2] - Confirm successful delivery using a fluorescently labeled cGAMP analog if available.
Degradation of this compound.- Use serum-free media during stimulation, as serum can contain phosphatases. - Consider using an ENPP1 inhibitor if degradation by this enzyme is suspected.[3][4]
Incorrect incubation time.- Perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal stimulation time for your specific readout.
High background signal in reporter assays Autofluorescence or non-specific activation of the reporter.- Include proper controls, such as cells treated with transfection reagent alone. - Use a reporter cell line with a stable integration of the reporter construct.
Inconsistent results between experiments Variation in cell confluence or health.- Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Optimal confluence for transfection is often around 60-70%.[10]
Freeze-thaw cycles of this compound.- Aliquot this compound upon reconstitution and avoid repeated freeze-thaw cycles. Store at -20°C.[11]
Contamination of cell culture.- Regularly test for mycoplasma contamination.
High cell death observed This compound concentration is too high, leading to cytotoxicity.- Perform a dose-response curve and an accompanying cytotoxicity assay (e.g., MTS, LDH) to determine the optimal non-toxic concentration.[8]
Transfection reagent toxicity.- Optimize the concentration of the transfection reagent as recommended by the manufacturer. Too much can be toxic to cells.[10]

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for In Vitro STING Activation

Cell TypeDelivery MethodThis compound ConcentrationObserved EffectReference
HEK293TTransfectionStarting from 2.5 µgIFNβ-Luciferase Reporter Activation[6]
EA.hy926TransfectionNot specified, starting from 2.5 µgWestern blot for p-TBK1/p-IRF3, RT-PCR for IFNβ[6][10]
HEK293TDigitonin Permeabilization4 µMSTING Oligomerization[2]
Various Cell LinesDirect addition0.1 µM - 50 µMGeneral starting range for dose-response[1]
Mouse ILC2 cellsDirect addition5 µg/mLSuppression of cytokine expression[12]
Various Cell LinesDirect addition10 µMDecreased cell viability, p-STING induction[8]

Table 2: Half-maximal Effective Concentration (EC50) of STING Agonists

AgonistDelivery MethodCell TypeEC50Reference
This compoundWithout transfection reagentNot specifiedHigh micromolar range[1]
STF-1084 (ENPP1 Inhibitor)Direct additionENPP1 overexpressing 293T cGAS cellsIC50 = 340 ± 160 nM[3][4]

Experimental Protocols

Protocol 1: STING Activation in HEK293T Cells using Transfection

This protocol is adapted from methods described for measuring ligand-dependent STING activation.[9][13]

Materials:

  • HEK293T cells

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Lipofectamine 3000 (or similar transfection reagent)

  • 24-well plates

  • Reporter plasmids (e.g., IFNβ-Luciferase and a constitutive Renilla luciferase control)

  • STING expression plasmid (if cells have low endogenous STING)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 60-70% confluency at the time of transfection.

  • Plasmid Transfection (if using reporter): Co-transfect the cells with the IFNβ-luciferase reporter plasmid, the control Renilla plasmid, and a STING expression plasmid (if needed) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Preparation of this compound-Lipofectamine Complex:

    • For each well, dilute the desired amount of this compound (e.g., starting with a range from 0.1 to 10 µg/mL) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Cell Stimulation: Add the this compound-transfection reagent complex dropwise to the wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Analysis:

    • Reporter Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

    • Western Blot: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting for p-STING, STING, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin).

    • ELISA: Collect the cell culture supernatant to measure secreted IFN-β or other cytokines using a commercial ELISA kit.

Protocol 2: STING Oligomerization Assay using Digitonin Permeabilization

This protocol is based on the detection of STING oligomerization in cultured cells.[2]

Materials:

  • HEK293T cells expressing STING

  • Complete DMEM

  • Digitonin

  • This compound

  • Non-reducing SDS-PAGE sample buffer

  • Blue Native PAGE (BN-PAGE) materials

Procedure:

  • Cell Culture: Culture HEK293T cells expressing STING in a 10-cm dish until confluent.

  • Cell Treatment:

    • Wash cells with PBS.

    • Permeabilize the cells with a low concentration of digitonin (e.g., 25-50 µg/mL) in the presence of this compound (e.g., 4 µM) for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Analysis of Oligomerization:

    • Non-reducing SDS-PAGE: Mix the cell lysate with non-reducing sample buffer (without β-mercaptoethanol or DTT). Run the samples on an SDS-PAGE gel and perform a Western blot for STING to detect disulfide bond-linked oligomers.

    • Blue Native PAGE (BN-PAGE): Analyze the cell lysate by BN-PAGE followed by Western blotting for STING to detect native oligomeric states.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates & binds IFN_genes Type I IFN Genes (e.g., IFNB1) ISRE->IFN_genes drives transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare this compound (with/without transfection reagent) B->C D Incubate (Time-course) C->D E Western Blot (p-STING, p-IRF3) D->E F ELISA (IFN-β, CXCL10) D->F G RT-qPCR (ISG expression) D->G H Reporter Assay (ISRE-Luciferase) D->H

Caption: General experimental workflow for STING activation.

Troubleshooting_Logic Start No STING Activation Observed Check_STING Check STING Expression (Western Blot) Start->Check_STING Low_STING Low/No Expression Check_STING->Low_STING Result Sufficient_STING Sufficient Expression Check_STING->Sufficient_STING Result Optimize_Delivery Optimize Delivery Method (e.g., different reagent, digitonin) Sufficient_STING->Optimize_Delivery Check_Timecourse Perform Time-Course Experiment Optimize_Delivery->Check_Timecourse Check_Concentration Perform Dose-Response & Cytotoxicity Assay Check_Timecourse->Check_Concentration

Caption: Troubleshooting logic for no STING activation.

References

Technical Support Center: Addressing Challenges of 2',3'-cGAMP Degradation by ENPP1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP and its degradation by ENPP1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro and cell-based assays for ENPP1 activity.

Question: My ENPP1 activity assay is showing a high background signal. What are the potential causes and solutions?

Answer: High background signal can mask the true enzymatic activity of ENPP1. Here are some common causes and troubleshooting steps:

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated with nucleotides or phosphatases.

    • Solution: Use fresh, high-quality reagents and dedicated sterile solutions. Prepare fresh assay buffers for each experiment.

  • Non-Specific Binding: In assays involving antibodies or detection reagents, non-specific binding can lead to elevated background.

    • Solution: Optimize blocking steps in your assay protocol. Ensure that you are using the recommended blocking agents and incubation times.

  • Substrate Instability: this compound can be unstable under certain conditions.

    • Solution: Prepare substrate solutions fresh and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Autohydrolysis of Substrate: Some artificial substrates used in colorimetric or fluorometric assays may undergo spontaneous hydrolysis.

    • Solution: Run a "no-enzyme" control to quantify the rate of substrate autohydrolysis and subtract this value from your experimental wells.

Question: I am observing low or no ENPP1 enzymatic activity in my in vitro assay. What should I check?

Answer: Several factors can contribute to lower-than-expected ENPP1 activity. Consider the following:

  • Suboptimal Assay Conditions: ENPP1 activity is highly dependent on pH and the presence of divalent cations.[1][2]

    • Solution: Ensure your assay buffer has the optimal pH, which is typically around 9.0 for maximal activity, although physiological pH of 7.4 is also used.[1][2][3] The buffer should also contain optimal concentrations of Ca²⁺ and Zn²⁺, as these ions are crucial for ENPP1's catalytic function.[1][2]

  • Enzyme Inactivity: The recombinant ENPP1 enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. If you suspect the enzyme's activity is compromised, it is advisable to obtain a new batch.

  • Presence of Inhibitors: Your reagents or solutions might be contaminated with chelating agents like EDTA, which will inhibit ENPP1 activity by sequestering essential metal ions.[3]

    • Solution: Use high-purity water and reagents. Avoid using buffers or additives that contain known ENPP1 inhibitors unless they are part of your experimental design.

Question: My results for ENPP1 inhibition assays are inconsistent between replicate wells. What could be the cause?

Answer: Variability between replicates can undermine the reliability of your data. Here are some potential sources of inconsistency:

  • Pipetting Inaccuracies: Inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant variations.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change pipette tips between each replicate.

  • Edge Effects: In plate-based assays, wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or media to create a more uniform environment across the plate.

  • Incomplete Mixing: Failure to properly mix the reagents in each well can result in uneven reaction rates.

    • Solution: Gently mix the plate after adding all reagents. An orbital shaker can be used for a brief period to ensure homogeneity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role and characteristics of ENPP1 in this compound degradation.

Question: What is the primary mechanism of this compound degradation by ENPP1?

Answer: ENPP1 is an ecto-enzyme that functions as a phosphodiesterase, hydrolyzing the phosphodiester bonds of this compound.[1][4] The hydrolysis occurs in a two-step process. First, the 2'-5' phosphodiester bond is cleaved to produce linear pApG. This intermediate is then further hydrolyzed to generate AMP and GMP.[4]

Question: What are the kinetic parameters of ENPP1 for this compound?

Answer: ENPP1 is a highly efficient hydrolase for this compound, with kinetic parameters comparable to its well-characterized substrate, ATP.[1][2] The Michaelis constant (Km) and catalytic rate constant (kcat) for this compound hydrolysis by ENPP1 have been reported.[1][2]

Question: Why is it important to consider the pH of the assay when studying ENPP1 activity?

Answer: ENPP1 exhibits pH-dependent activity, with its optimal pH being around 9.0.[1][2] However, since ENPP1 is active in serum at a physiological pH of approximately 7.4, it is crucial to select an assay pH that is relevant to the biological question being addressed.[3] For instance, when screening for inhibitors with therapeutic potential, performing the assay at pH 7.4 is more physiologically relevant.[3]

Question: What are the key differences between measuring ENPP1 activity using natural (this compound) versus artificial substrates?

Answer: While artificial substrates like p-nitrophenyl-5'-TMP (p-NPTMP) can be used for high-throughput screening, the IC50 values of inhibitors measured with these substrates can differ significantly from those obtained using the natural substrate, this compound or ATP.[3] Therefore, for accurate characterization of inhibitor potency, it is recommended to use a natural substrate.

Question: How can I confirm that ENPP1 is the dominant enzyme responsible for this compound degradation in my cell or tissue lysate?

Answer: To confirm the role of ENPP1, you can perform knockdown or knockout experiments. Using siRNA to reduce ENPP1 expression should lead to a significant decrease in this compound hydrolase activity in the cell lysate.[1] Similarly, tissue extracts from ENPP1 knockout mice will show undetectable levels of this compound degradation compared to wild-type counterparts.[1]

Data Presentation

Table 1: Kinetic Parameters of ENPP1 for this compound and ATP

SubstrateKm (μM)kcat (s⁻¹)
This compound154
ATP2012

Data sourced from Li et al., 2014.[1][2]

Table 2: IC50 Values of Selected ENPP1 Inhibitors

InhibitorIC50 (μM) - Recombinant ENPP1IC50 (μM) - Cell-based (MDA-MB-231)Reference
Compound 4d0.6943.335[5]
Compound 4e0.1880.732[5]

Note: Assay conditions can influence IC50 values. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Assay (TLC-based)

This protocol is adapted from methods used to measure the degradation of radiolabeled this compound.[3][6]

Materials:

  • Recombinant human ENPP1

  • [³²P]-labeled this compound

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 or 9.0), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂[3]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile Phase: 85% ethanol, 5 mM NH₄HCO₃[6]

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of unlabeled this compound (e.g., 5 µM) with a trace amount of [³²P]-labeled this compound.

  • For inhibitor studies, add the ENPP1 inhibitor at various concentrations to the reaction mixture and pre-incubate with ENPP1 (e.g., 3 nM) for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate mixture to the enzyme (or vice versa).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by spotting a small aliquot (e.g., 1 µL) onto a TLC plate.

  • Develop the TLC plate using the mobile phase until the solvent front reaches the top.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Image the screen and quantify the signal for intact this compound and the degradation products to determine the percentage of hydrolysis.

Protocol 2: Cell-based ENPP1 Activity Assay

This protocol provides a general framework for measuring ENPP1 activity in whole-cell lysates.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Lysis Buffer: 1% NP-40, 20 mM Tris-HCl (pH 7.5), protease inhibitor cocktail[1]

  • [³²P]-labeled this compound

  • Unlabeled this compound

  • Assay Buffer: 20 mM Tris-HCl, 150 mM KCl, 2 mM Ca²⁺, 2 mM Mg²⁺, 200 µM Zn²⁺, at the desired pH (e.g., 9.0)[1]

  • TLC plates and imaging system (as in Protocol 1)

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS and lyse them using the lysis buffer.

  • Prepare the reaction mixture containing the assay buffer, substrate (unlabeled this compound with trace [³²P]-labeled this compound), and cell lysate.

  • Incubate the reaction at 37°C, taking aliquots at different time points.

  • Stop the reaction and analyze the degradation of this compound by TLC as described in Protocol 1.

Visualizations

Caption: The cGAS-STING signaling pathway and the inhibitory role of extracellular ENPP1.

Experimental_Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) Pre_incubation Pre-incubate with ENPP1 Start->Pre_incubation Initiate_Reaction Add Substrate to Start Reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., by spotting on TLC plate) Incubation->Stop_Reaction Analysis Analyze Products (TLC, HPLC, or Luminescence) Stop_Reaction->Analysis Data_Quantification Quantify Results Analysis->Data_Quantification End Determine ENPP1 Activity/ Inhibition Data_Quantification->End

Caption: A generalized experimental workflow for an in vitro ENPP1 activity assay.

Troubleshooting_Logic Problem Inconsistent Results Check_Pipetting Verify Pipette Calibration and Technique Problem->Check_Pipetting Possible Cause Check_Plate_Layout Avoid Edge Effects Problem->Check_Plate_Layout Possible Cause Check_Mixing Ensure Proper Mixing of Reagents Problem->Check_Mixing Possible Cause Solution_Pipetting Recalibrate Pipettes, Use Proper Technique Check_Pipetting->Solution_Pipetting Solution Solution_Plate Use Inner Wells, Add Buffer to Outer Wells Check_Plate_Layout->Solution_Plate Solution Solution_Mixing Gently Mix Plate After Reagent Addition Check_Mixing->Solution_Mixing Solution

Caption: A troubleshooting flowchart for addressing inconsistent experimental results.

References

refinement of protocols for synthesizing bioactive 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of bioactive 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP). The focus is on the refinement of synthesis protocols, with a particular emphasis on enzymatic methods, which offer a more efficient and environmentally friendly alternative to traditional chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

There are two primary methods for synthesizing this compound: chemical synthesis and enzymatic synthesis. While chemical synthesis is commercially available, it often results in low yields and requires the use of organic solvents.[1][2] Enzymatic synthesis, utilizing the enzyme cyclic GMP-AMP synthase (cGAS), has emerged as a more efficient and sustainable alternative, offering high-yield conversion without the need for organic solvents.[2][3]

Q2: What is the cGAS-STING signaling pathway and why is this compound important?

The cGAS-STING pathway is a critical component of the innate immune system.[4] Cytosolic DNA, a sign of infection or cellular damage, is detected by cGAS, which then synthesizes this compound.[5][6] This cyclic dinucleotide acts as a second messenger, binding to and activating the STING (Stimulator of Interferon Genes) protein.[6][7] STING activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[7][8] Due to its role as a potent STING agonist, this compound is being actively investigated as an immunotherapeutic agent for cancer and as a vaccine adjuvant.[1][3]

Q3: What are the advantages of enzymatic synthesis of this compound over chemical synthesis?

Enzymatic synthesis of this compound offers several advantages over chemical methods:

  • Higher Yields: Enzymatic reactions can achieve conversion rates of 85-90%.[2][3]

  • Environmentally Friendly: It eliminates the need for organic solvents.[1][3]

  • Simplified Purification: The process can be designed to secrete this compound into the supernatant, simplifying downstream processing.[1][3]

  • Sustainability: It represents a shorter and more sustainable production method.[1]

Q4: What is the typical yield of this compound from enzymatic synthesis?

Yields can vary depending on the specific protocol and optimization. However, studies have shown that recombinant production in E. coli can yield up to 186 ± 7 mg/L in the supernatant under optimized conditions.[1][3] After a single-step purification process, a yield of 60 ± 2 mg/L can be achieved.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Suboptimal media composition for E. coli growth and protein expression.Evaluate and optimize media components.
Insufficient divalent cations for cGAS enzyme activity.Supplement the culture media with divalent cations like MgCl₂ and ZnCl₂.[2][3]
Non-optimal temperature for protein expression.Test different expression temperatures to find the optimal condition for the specific cGAS construct.[1][3]
Inefficient activation of cGAS by DNA.Consider using mutant versions of cGAS with reduced DNA dependence. Alternatively, ensure sufficient dsDNA is available for activation.[3]
Endotoxin (B1171834) Contamination in Final Product Lipopolysaccharide (LPS) from the E. coli host.Implement a purification strategy specifically designed to remove endotoxins. A single-step anion exchange chromatography has been shown to be effective in reducing endotoxin levels to <20 EU/mL.[1][3]
Difficulty in Purifying this compound Complex purification schemes involving multiple steps.A simplified single-step purification process using anion exchange chromatography has been developed and validated, which does not require protein affinity chromatography.[1][3]
Inaccurate Quantification of this compound Improper HPLC setup or standard curve.Use a validated HPLC method with a known commercial standard to generate a reliable standard curve for quantification. The UV absorbance is typically measured at 256 nm.[2][3]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Typical Yield Key Advantages Key Disadvantages
Chemical Synthesis LowCommercially availableUse of organic solvents, complex process[1][2]
Enzymatic Synthesis (in vitro) 85-90% conversionHigh yield, no organic solventsRequires purified enzyme and activator (dsDNA)[2][3]
Enzymatic Synthesis (Whole-cell biocatalysis) Up to 186 ± 7 mg/L (supernatant); 60 ± 2 mg/L (purified)Environmentally friendly, simplified downstream processingRequires optimization of culture and expression conditions[1][3]

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Purified cGAS
  • Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, and 1 µM ZnCl₂.[2][3]

  • Add Components: Add purified cGAS enzyme to a final concentration of 0.1 µM and plasmid dsDNA (as an activator) to a final concentration of 2 nM.[2][3]

  • Initiate Reaction: Start the reaction by adding ATP and GTP to desired final concentrations (e.g., 100-400 µM each).[2][3]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2][3]

  • Analysis: Measure the concentration of the produced this compound using HPLC.[2][3]

Protocol 2: Purification of this compound using Anion Exchange Chromatography
  • Sample Preparation: Harvest the supernatant from the E. coli culture expressing cGAS.

  • Chromatography: Load the supernatant onto an anion exchange chromatography column.

  • Elution: Elute the bound this compound using a salt gradient.

  • Concentration: Concentrate the fractions containing this compound using a vacuum centrifuge.[3]

  • Filtration: Perform a final filtration step using a 3 kDa molecular weight cutoff (MWCO) filter to yield the purified this compound product.[3]

Protocol 3: HPLC Analysis of this compound
  • Standard Preparation: Prepare a stock solution of a commercial this compound standard (e.g., 20 mg/mL in distilled water) and create a series of standard dilutions (e.g., 7.81 to 1,000 µM).[2][3]

  • Mobile Phase: Use a mobile phase consisting of Acetonitrile (Solvent A) and 5 mM Ammonium Acetate (Solvent B). An example gradient starts with 1.5% A and 98.5% B.[2][3]

  • Injection: Inject 20 µL of each standard and sample.[2][3]

  • Detection: Monitor the elution at a UV wavelength of 256 nm.[2][3]

  • Quantification: Generate a standard curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces expression of

Caption: The cGAS-STING signaling pathway for innate immune response.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification culture Microbial Culture (E. coli expressing cGAS) harvest Harvest Supernatant (containing this compound) culture->harvest anion_exchange Anion Exchange Chromatography harvest->anion_exchange concentration Concentrate Eluate Fractions anion_exchange->concentration filtration 3 kDa MWCO Filtration concentration->filtration product Purified this compound filtration->product

Caption: Workflow for enzymatic synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield media Suboptimal Media low_yield->media cations Insufficient Cations low_yield->cations temp Incorrect Temperature low_yield->temp activation Inefficient cGAS Activation low_yield->activation optimize_media Optimize Media Composition media->optimize_media add_cations Supplement Divalent Cations cations->add_cations optimize_temp Optimize Expression Temperature temp->optimize_temp modify_cgas Use Mutant cGAS or Ensure Sufficient dsDNA activation->modify_cgas

Caption: Troubleshooting logic for low yield of this compound.

References

strategies to minimize toxicity of 2',3'-cGAMP-based therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP-based therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound and other STING agonists.

Q1: I am observing unexpectedly high systemic toxicity (e.g., weight loss, lethargy) in my animal models after systemic administration of a this compound analog. What are the potential causes and solutions?

Potential Causes:

  • Excessive Cytokine Release: Systemic activation of the STING pathway can lead to a "cytokine storm" or cytokine release syndrome (CRS), characterized by the excessive production of pro-inflammatory cytokines like type I interferons (IFN-α, IFN-β), IFN-γ, and TNF-α.[1][2] This is a primary driver of systemic toxicity.

  • Poor Pharmacokinetics and Biodistribution: Natural this compound is hydrophilic and rapidly cleared, but systemic administration of stabilized analogs or delivery systems can lead to unintended accumulation and activation of STING in healthy tissues, particularly the liver and spleen.[3]

  • Off-Target Effects: Synthetic STING agonists may have off-target effects that contribute to autoimmunity and systemic inflammation.[4]

Troubleshooting Strategies:

  • Dose Optimization: Perform a dose-titration study to identify the minimum effective dose with an acceptable toxicity profile.

  • Modify Administration Route: Switch from systemic to local (e.g., intratumoral) administration to concentrate the therapeutic effect and minimize systemic exposure.[1][5]

  • Utilize a Delivery System: Encapsulating your this compound analog in a nanoparticle formulation (e.g., liposomes, polymersomes) can improve its pharmacokinetic profile, enhance tumor accumulation, and reduce systemic toxicity.[3][6][7] Antibody-drug conjugates (ADCs) can also be used for targeted delivery to specific cell types.[4]

  • Pre-treatment for Cytokine Release Syndrome (CRS): Consider pre-medication with agents used to manage CRS, such as corticosteroids (e.g., dexamethasone) or IL-6 receptor antagonists (e.g., tocilizumab).[8][9]

  • Evaluate Hydrolysis-Resistant Analogs: If using natural this compound, consider switching to a hydrolysis-resistant analog, which can be more potent and may allow for lower, less toxic dosing.[10][11][12]

Q2: My this compound analog shows potent in vitro activity (e.g., high IFN-β induction in cell lines) but poor in vivo anti-tumor efficacy. What could be the reasons for this discrepancy?

Potential Causes:

  • Rapid In Vivo Degradation: Natural this compound and some analogs are susceptible to enzymatic degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in plasma and tissues.[7][10][11] This can significantly reduce the effective concentration of the drug at the tumor site.

  • Poor Membrane Permeability: this compound is a negatively charged, hydrophilic molecule and has poor cell membrane permeability, limiting its ability to reach the cytosolic STING protein.[3][7]

  • Inefficient Delivery to Target Cells: For an effective anti-tumor response, the STING agonist needs to activate STING in relevant immune cells within the tumor microenvironment, such as dendritic cells (DCs) and macrophages.[13] Inefficient delivery to these cells will limit efficacy.

  • Immunosuppressive Tumor Microenvironment: The tumor microenvironment may contain immunosuppressive factors that counteract the pro-inflammatory signals induced by STING activation.[14]

Troubleshooting Strategies:

  • Assess In Vivo Stability: Evaluate the stability of your analog in plasma and tissue homogenates. Consider using hydrolysis-resistant analogs, such as those with phosphothioate modifications.[10][11][12]

  • Enhance Cellular Uptake: Utilize delivery systems like lipid nanoparticles (LNPs) or polymersomes designed to improve cellular uptake and cytosolic delivery of this compound.[7]

  • Target Antigen-Presenting Cells (APCs): Design delivery systems that specifically target APCs in the tumor microenvironment. For example, by conjugating your delivery system to ligands for receptors expressed on these cells.

  • Combination Therapy: Combine your STING agonist with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), to overcome the immunosuppressive tumor microenvironment.[3][5]

  • Confirm STING Expression: Verify that the target tumor cells and relevant immune cells in your model express STING. Some tumor cells may have low or absent STING expression.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and application of this compound-based therapies.

Q1: What are the primary mechanisms of toxicity associated with this compound-based therapies?

The primary mechanism of toxicity is the systemic and uncontrolled activation of the STING pathway, leading to an overproduction of pro-inflammatory cytokines, a condition known as cytokine release syndrome (CRS).[1] This can cause systemic inflammation, fever, chills, and in severe cases, organ damage.[1] Off-target activation of STING in healthy tissues can also contribute to toxicity.[4]

Q2: How can I improve the stability and in vivo half-life of this compound?

There are two main strategies to improve the stability and half-life of this compound:

  • Chemical Modification: Synthesizing analogs with modified phosphodiester linkages, such as bis-phosphothioate analogs, can make them resistant to hydrolysis by enzymes like ENPP1.[10][11][12]

  • Encapsulation in Delivery Systems: Nanoencapsulation within platforms like polymersomes has been shown to increase the circulation half-life of cGAMP by up to 40-fold.[3] These carriers protect the cGAMP from enzymatic degradation.

Q3: What are the advantages of using a delivery system for this compound?

Delivery systems offer several advantages for this compound-based therapies:

  • Improved Pharmacokinetics: They can protect cGAMP from degradation, leading to a longer circulation half-life.[3]

  • Enhanced Delivery: They can improve the cellular uptake and cytosolic delivery of the hydrophilic cGAMP molecule.[7]

  • Targeted Delivery: They can be engineered to specifically target tumor cells or immune cells, concentrating the therapeutic effect and reducing systemic toxicity.[4]

  • Reduced Systemic Toxicity: By controlling the biodistribution and release of cGAMP, delivery systems can minimize off-target activation of the STING pathway.[6]

Q4: What are the key considerations for designing in vitro assays to screen for potent and safe this compound analogs?

When designing in vitro screening assays, consider the following:

  • STING Binding Affinity: Use techniques like surface plasmon resonance (SPR) to quantify the binding affinity of your analogs for human STING.[15]

  • Cellular Potency: Measure the induction of downstream STING signaling markers, such as IFN-β secretion (using ELISA) or IRF3 phosphorylation (using Western blot), in relevant cell lines (e.g., THP-1 monocytes).[10][16]

  • Enzymatic Stability: Assess the stability of your analogs against hydrolysis by recombinant ENPP1 or in cell lysates/plasma.[10][11]

  • Cytotoxicity: Evaluate the direct cytotoxicity of your analogs on both cancer and healthy cell lines to identify potential off-target toxic effects.

Q5: What are some common methods to assess the toxicity of this compound-based therapies in preclinical models?

Common preclinical toxicity assessment methods include:

  • Monitoring Animal Health: Regularly monitor body weight, food and water intake, and clinical signs of distress (e.g., lethargy, ruffled fur).

  • Serum Cytokine Analysis: Measure the levels of key pro-inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α) in the serum at different time points after administration to assess for cytokine release syndrome.[2]

  • Histopathology: Perform histological analysis of major organs (e.g., liver, spleen, lungs, kidneys) to look for signs of inflammation or tissue damage.

  • Complete Blood Count (CBC) and Blood Chemistry: Analyze blood samples to assess for changes in immune cell populations and markers of organ function.

Data Presentation

Table 1: Comparison of Delivery Systems for STING Agonists

Delivery SystemAdvantagesDisadvantagesKey References
Liposomes Biocompatible, can encapsulate hydrophilic drugs, can be surface-modified for targeting.Potential for instability, batch-to-batch variability.[6]
Polymersomes High stability, tunable drug release kinetics.Potential for toxicity of polymer byproducts.[3][6]
Hydrogels Localized and sustained drug release, reducing systemic exposure.Primarily for local administration (intratumoral injection).[17]
Antibody-Drug Conjugates (ADCs) Highly specific targeting of cells expressing the target antigen.Complex manufacturing, potential for immunogenicity of the antibody.[4]
Micelles Can encapsulate hydrophobic drugs, small size allows for good tissue penetration.Lower loading capacity for hydrophilic drugs like cGAMP.[4]

Table 2: Preclinical Strategies for Mitigating Cytokine Release Syndrome (CRS)

StrategyAgentMechanismKey FindingsReference
Corticosteroid Pre-treatment DexamethasoneBroad anti-inflammatory effects, suppresses cytokine production.Suppressed IL-6 and IFN-γ, increased IL-10, with minimal impact on anti-tumor efficacy.[8]
IL-6 Receptor Blockade Anti-IL-6R AntibodyBlocks the pro-inflammatory signaling of IL-6.Maintained a more pro-inflammatory milieu compared to dexamethasone, with minimal impact on anti-tumor efficacy.[8]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced STING Activation by Western Blot for p-IRF3

This protocol is adapted from standard methods to detect the activation of the STING pathway by measuring the phosphorylation of IRF3.[16]

Materials:

  • Cell line of interest (e.g., THP-1, MEFs)

  • This compound or analog

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or analog for the specified time (e.g., 3 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., β-actin) to confirm equal protein loading.

Protocol 2: Quantification of IFN-β Secretion by ELISA

This protocol allows for the quantification of type I interferon production, a key downstream effector of STING activation.

Materials:

  • Cell culture supernatant from treated cells

  • Commercially available IFN-β ELISA kit (e.g., human or mouse specific)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from cells treated with this compound or analogs at a specific time point (e.g., 24 hours). Centrifuge to remove any cells or debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and reading the absorbance at the specified wavelength.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_translocation ER-Golgi Translocation cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_secretion Secretion dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP This compound cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING (oligomerization) STING->STING_active TBK1 TBK1 STING_active->TBK1 recruits NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Type1_IFN Type I IFN Genes (IFN-α, IFN-β) pIRF3->Type1_IFN induces transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes NFkB->Pro_inflammatory_Cytokines induces transcription IFN_protein IFN Proteins Type1_IFN->IFN_protein Cytokine_protein Cytokines Pro_inflammatory_Cytokines->Cytokine_protein Anti-tumor Immunity Anti-tumor Immunity IFN_protein->Anti-tumor Immunity Inflammation Inflammation Cytokine_protein->Inflammation

Caption: The cGAS-STING signaling pathway.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_strategy Mitigation Strategies cluster_outcome Desired Outcome Start High In Vivo Toxicity or Poor In Vivo Efficacy Check1 Assess Pharmacokinetics (PK) & Biodistribution Start->Check1 Check2 Evaluate In Vivo Stability (vs. ENPP1) Start->Check2 Check3 Measure Systemic Cytokine Levels Start->Check3 Sol1 Encapsulate in Delivery System (e.g., Nanoparticles) Check1->Sol1 Poor PK Sol4 Combine with other Therapies (e.g., anti-PD-1) Check1->Sol4 Sol2 Synthesize/Use Hydrolysis-Resistant Analog Check2->Sol2 Rapid Degradation Sol3 Optimize Dose & Administration Route (e.g., Intratumoral) Check3->Sol3 High Cytokines End Improved Therapeutic Window Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for cGAMP-based therapies.

References

Technical Support Center: Optimizing Storage and Handling of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of 2',3'-cGAMP to maintain its biological activity. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound for long-term use?

A1: For long-term stability, lyophilized this compound should be stored at -20°C in a desiccated environment. Under these conditions, the product is stable for up to three years.

Q2: What is the best way to prepare and store this compound solutions?

A2: It is recommended to reconstitute this compound in nuclease-free water or a buffer recommended by the supplier. For the sodium salt of this compound, water is the preferred solvent as it may be insoluble in ethanol (B145695) and DMSO[1]. Some suppliers may offer formulations soluble in DMSO[2]. Always refer to the manufacturer's datasheet for specific solubility information.

For storage, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[1][3]. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month)[4][5].

Q3: How many times can I freeze and thaw my this compound stock solution?

Q4: What factors can lead to the degradation of this compound in my experiments?

A4: The primary cause of this compound degradation is enzymatic hydrolysis by phosphodiesterases. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the main enzyme responsible for hydrolyzing this compound in cellular and in vivo systems[6]. This enzyme is present in tissue extracts and blood. The activity of ENPP1 is pH-dependent, with optimal activity at an alkaline pH of approximately 9.0[7]. Therefore, maintaining a physiological pH during experiments is important to minimize degradation.

Troubleshooting Guide

Problem 1: I am not observing the expected level of STING activation (e.g., low IFN-β production or weak STING phosphorylation) in my cell-based assay.

  • Possible Cause 1: Improper storage or handling of this compound.

    • Solution: Ensure that your this compound has been stored correctly at -20°C (lyophilized) or -80°C (solution) and that you have avoided repeated freeze-thaw cycles by using single-use aliquots. If you suspect your current stock may be compromised, use a fresh vial of this compound.

  • Possible Cause 2: Inefficient delivery of this compound into the cytoplasm.

    • Solution: this compound must reach the cytoplasm to bind to STING. For cell lines that do not efficiently take up this compound, consider using a transfection reagent or cell permeabilization method (e.g., digitonin) to facilitate its entry into the cytoplasm[4].

  • Possible Cause 3: Low or absent STING expression in your cell line.

    • Solution: Verify the expression of STING in your cell line by Western blot. Some cell lines, like HEK293T, have low or no endogenous STING expression and may require transfection with a STING expression plasmid for functional assays.

  • Possible Cause 4: Degradation of this compound by extracellular enzymes.

    • Solution: If your experimental setup involves long incubation times in the presence of serum or cell lysates, ENPP1 could be degrading the this compound. Consider using serum-free media during the stimulation or using hydrolysis-resistant analogs of this compound if degradation is a significant concern.

Problem 2: I am observing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent preparation of this compound working solutions.

    • Solution: Ensure that you are using a consistent and validated protocol for reconstituting and diluting your this compound. Use calibrated pipettes and ensure complete dissolution of the lyophilized powder.

  • Possible Cause 2: Variability in cell health and density.

    • Solution: Standardize your cell culture conditions, including passage number, confluency at the time of treatment, and overall cell health. Stressed or overly confluent cells may respond differently to STING activation.

  • Possible Cause 3: Degradation of this compound stock solution over time.

    • Solution: Use freshly prepared working solutions for each experiment. If using a stock solution stored at -20°C, be mindful that its potency may decrease after one month[4]. For long-term studies, use aliquots stored at -80°C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityKey Considerations
Lyophilized Powder-20°CUp to 3 yearsStore in a desiccated environment.
Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound Formulations

FormulationRecommended SolventReported SolubilityNotes
This compound Sodium SaltWater≥ 7.56 mg/mL[1]May be insoluble in ethanol and DMSO[1].
This compoundDMSOUp to 50 mg/mL[2]Always confirm with the supplier's datasheet.

Table 3: pH-Dependence of this compound Hydrolysis by ENPP1

pHRelative Hydrolase ActivityBuffer System Example
5.0 - 6.0LowNaOAc
6.5 - 7.0ModeratePIPES
7.5 - 8.5HighTris-HCl
9.0Peak Activity[7]Tris-HCl or Borate
9.5HighBorate

Experimental Protocols

Protocol 1: Assessment of STING Phosphorylation by Western Blot

This protocol details the steps to detect the phosphorylation of STING at Ser366, a key indicator of its activation, in response to this compound stimulation in a cell line such as THP-1.

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the cells with TPA (e.g., 80 nM) for 16 hours.

    • Stimulate the differentiated THP-1 cells with the desired concentration of this compound (e.g., 1-5 µg/mL) for 1-3 hours. Include an unstimulated control.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STING (Ser366) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total STING and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Quantification of IFN-β Secretion by ELISA

This protocol describes the measurement of IFN-β in cell culture supernatants as a downstream indicator of STING pathway activation.

  • Cell Seeding and Stimulation:

    • Seed a suitable cell line (e.g., THP-1 monocytes) at a density of 5 x 10^5 cells/well in a 96-well plate.

    • Prepare serial dilutions of your this compound agonist in cell culture medium. Include a vehicle control.

    • Carefully remove the medium from the cells and add 100 µL of the agonist dilutions or vehicle control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection:

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific IFN-β ELISA kit being used.

    • Typically, this involves adding standards, controls, and cell culture supernatants to the wells of a pre-coated ELISA plate.

    • Incubate for the specified time (usually 1-2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add a diluted detection antibody to each well and incubate.

    • Wash the plate again.

    • Add a substrate solution and incubate in the dark until a color change is observed.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of IFN-β in your samples based on the standard curve.

Visualizations

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer (ER Membrane) cGAMP->STING_dimer binds and activates STING_active Activated STING (Golgi) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes IFN_genes Interferon Genes p_IRF3->IFN_genes translocates and activates IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway for innate immune response.

experimental_workflow Workflow for Assessing this compound Activity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reconstitute Reconstitute & Aliquot This compound stimulate Stimulate Cells with This compound reconstitute->stimulate cell_culture Culture & Prepare Target Cells cell_culture->stimulate collect_lysate Collect Cell Lysate stimulate->collect_lysate collect_supernatant Collect Supernatant stimulate->collect_supernatant reporter_assay Luciferase Reporter Assay (ISRE-Luc) stimulate->reporter_assay western_blot Western Blot for p-STING/p-IRF3 collect_lysate->western_blot elisa ELISA for IFN-β collect_supernatant->elisa

Caption: Experimental workflow for evaluating this compound activity.

References

Validation & Comparative

Validating STING Signaling Activation by 2',3'-cGAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the activation of the STING (Stimulator of Interferon Genes) signaling pathway by its endogenous ligand, 2',3'-cGAMP. We will explore the performance of this compound in activating this pathway and compare it with other common STING agonists, supported by experimental data and detailed protocols.

The STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cyclic GMP-AMP (this compound).[1][2][3] this compound then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[4][5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][6][8] The STING pathway can also activate the NF-κB signaling pathway, further contributing to the inflammatory response.[1][3]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes activates transcription STING_activated Activated STING STING->STING_activated translocates STING_activated->TBK1 recruits

Figure 1: The cGAS-STING signaling pathway.

Comparison of STING Agonists

While this compound is the natural ligand for STING, a variety of other molecules can also activate the pathway. These include other cyclic dinucleotides (CDNs) of bacterial origin and synthetic non-CDN small molecules. The choice of agonist can significantly impact the magnitude and nature of the downstream immune response.[9]

ParameterThis compound (Endogenous Ligand)3'3'-cGAMP (Bacterial CDN)diABZI (Non-CDN)DMXAA (Non-CDN, mouse-specific)
Binding Affinity (Kd) High affinity (nM range)[3]Lower affinity than this compound[3]High affinityBinds murine STING, but not human STING
Potency (EC50 for IFN-β) Potent (µM range in cell-based assays)[10]Less potent than this compoundHighly potent (nM range in cell-based assays)[11]Potent in murine cells
Cell Permeability Poor, often requires transfection or permeabilization[12][13]PoorGoodGood
Specificity Specific for STINGBinds STINGSpecific for STINGSpecific for murine STING
In Vivo Efficacy Demonstrates anti-tumor effects[14]Demonstrates anti-tumor effectsPotent anti-tumor effectsPotent anti-tumor effects in mice

Experimental Protocols for Validating STING Activation

Several robust methods are available to quantify the activation of the STING pathway. The following protocols provide detailed steps for key assays.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays start Seed Cells treat Treat with STING Agonist (e.g., this compound) start->treat lysate Prepare Cell Lysate treat->lysate supernatant Collect Supernatant treat->supernatant wb Western Blot (pSTING, pIRF3) lysate->wb luc Luciferase Assay (IFN-β Reporter) lysate->luc qpcr RT-qPCR (IFN-β, ISG mRNA) lysate->qpcr elisa ELISA (IFN-β, Cytokines) supernatant->elisa

Figure 2: General experimental workflow for validating STING pathway activation.

IFN-β Reporter Gene Assay

This assay provides a quantitative measure of the activation of the IRF3 transcription factor, a key downstream event in the STING pathway.

Methodology:

  • Cell Culture: Plate HEK293T cells in a 24-well plate.[4]

  • Transfection: Co-transfect the cells with a plasmid encoding human STING, a firefly luciferase reporter plasmid under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.[4]

  • Stimulation: After 18-24 hours, transfect the cells with this compound (typically 0.5–2 μg/mL) or other STING agonists.[4]

  • Incubation: Incubate the cells for another 18-24 hours.[4]

  • Lysis: Lyse the cells using a suitable lysis buffer.[4]

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot for Phosphorylated Proteins

This method directly visualizes the phosphorylation of key signaling proteins in the STING pathway, providing a direct measure of pathway activation.

Methodology:

  • Cell Culture and Stimulation: Plate cells (e.g., THP-1 or mouse embryonic fibroblasts) and stimulate with a STING agonist for a specified time (e.g., 6 hours).[8][15]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[8]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STING (pSTING), phosphorylated TBK1 (pTBK1), and phosphorylated IRF3 (pIRF3). Use antibodies against the total proteins as loading controls.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

ELISA for Cytokine Quantification

This assay measures the amount of secreted type I interferons and other pro-inflammatory cytokines in the cell culture supernatant, providing a functional readout of STING pathway activation.

Methodology:

  • Cell Culture and Stimulation: Seed cells in a 96-well plate and treat them with STING agonists for 24 hours.[6]

  • Supernatant Collection: Carefully collect the cell culture supernatant.[6]

  • ELISA Procedure:

    • Add standards and supernatants to the wells of an ELISA plate pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-β).[6]

    • Incubate and wash the plate.[6]

    • Add a detection antibody.[6]

    • Incubate and wash the plate.[6]

    • Add a substrate solution and incubate until color develops.[6]

    • Add a stop solution and read the absorbance at 450 nm.[6]

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

RT-qPCR for Gene Expression Analysis

This technique measures the mRNA levels of genes induced by STING activation, such as IFNB1 and other interferon-stimulated genes (ISGs).

Methodology:

  • Cell Culture and Stimulation: Treat cells with STING agonists for a defined period (e.g., 6 hours).[15]

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[15]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Logical_Comparison cluster_agonist STING Agonist cluster_alternatives Alternatives cluster_validation Validation Readouts agonist This compound phospho Protein Phosphorylation (pSTING, pIRF3) agonist->phospho reporter Reporter Gene Activation (IFN-β promoter) agonist->reporter cytokine Cytokine Secretion (IFN-β) agonist->cytokine gene_exp Gene Expression (ISGs) agonist->gene_exp cdn Other CDNs (e.g., 3'3'-cGAMP) cdn->phospho cdn->reporter cdn->cytokine cdn->gene_exp non_cdn Non-CDN Agonists (e.g., diABZI) non_cdn->phospho non_cdn->reporter non_cdn->cytokine non_cdn->gene_exp

Figure 3: Logical relationship between STING agonists and validation readouts.

By employing these methodologies, researchers can effectively validate the activation of the STING signaling pathway by this compound and objectively compare its performance against other STING agonists. This comprehensive approach is essential for advancing our understanding of innate immunity and for the development of novel therapeutics targeting this critical pathway.

References

methods to confirm direct binding of 2',3'-cGAMP to STING protein

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Confirming the Direct Binding of 2',3'-cGAMP to STING Protein

For researchers, scientists, and drug development professionals, confirming the direct interaction between the second messenger 2',3'-cyclic GMP-AMP (this compound) and the Stimulator of Interferon Genes (STING) protein is a critical step in understanding innate immunity and developing novel therapeutics. This guide provides a comparative overview of key methods used to validate this binding event, complete with experimental data, detailed protocols, and visual workflows.

The activation of the cGAS-STING pathway is a cornerstone of the innate immune response to cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes this compound, which then acts as a second messenger to bind and activate STING. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi, where it activates downstream signaling cascades, culminating in the production of type I interferons and other pro-inflammatory cytokines.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_oligomer STING (oligomer) STING_dimer->STING_oligomer oligomerization & translocation TBK1 TBK1 STING_oligomer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization IFN_genes Interferon Gene Transcription pIRF3->IFN_genes translocates & activates

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to interferon gene transcription.

Comparison of Binding Assay Methods

A variety of biophysical and biochemical techniques can be employed to confirm and quantify the direct binding of this compound to STING. The choice of method often depends on the specific research question, available instrumentation, and the desired level of quantitative detail.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the this compound-STING interaction using different methods. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction.

MethodParameter(s) MeasuredTypical Kd for this compound-STINGStrengthsWeaknesses
Isothermal Titration Calorimetry (ITC)Kd, Stoichiometry (n), ΔH, ΔS~4 nM - 5.4 µM[1][2]Label-free, provides a complete thermodynamic profile, solution-basedRequires relatively large amounts of pure protein, lower throughput
Surface Plasmon Resonance (SPR)Kd, Association rate (ka), Dissociation rate (kd)~0.543 µMLabel-free, real-time kinetics, high sensitivity, requires small sample volumesImmobilization of protein may affect its conformation, potential for non-specific binding
Fluorescence Polarization (FP)Kd~3.45 µM (for a fluorescent cGAMP analog)[3]Solution-based, high throughput, requires small sample volumesRequires fluorescently labeled ligand, which may alter binding affinity
Cellular Thermal Shift Assay (CETSA)Target engagement (qualitative or semi-quantitative)Not directly measuredMeasures binding in a cellular context, label-freeIndirect measure of binding, lower throughput, can be complex to optimize
Radioligand Binding AssayKd, BmaxNot widely reported for this compound-STINGHigh sensitivity and specificityRequires handling of radioactive materials, indirect measurement of binding

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to STING, providing a complete thermodynamic profile of the interaction.

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Purify STING protein (e.g., C-terminal domain) degas Degas both solutions protein_prep->degas ligand_prep Prepare this compound solution in the same buffer ligand_prep->degas load_protein Load STING into the sample cell degas->load_protein load_ligand Load this compound into the titration syringe degas->load_ligand titration Perform automated titration load_protein->titration load_ligand->titration raw_data Obtain raw data (heat pulses) titration->raw_data integrated_data Integrate heat pulses to get heat change per injection raw_data->integrated_data binding_isotherm Plot heat change vs. molar ratio integrated_data->binding_isotherm fit_model Fit data to a binding model to determine Kd, n, ΔH, ΔS binding_isotherm->fit_model

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol
  • Protein and Ligand Preparation:

    • Express and purify the C-terminal domain (residues 139-379) of human STING.

    • Dialyze the purified STING protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Degas both the STING protein solution and the this compound solution for at least 10 minutes.

    • Load the STING protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 100-200 µM) into the titration syringe.

    • Set the experimental parameters, such as temperature (e.g., 25°C), stirring speed, and injection volume.

  • Data Acquisition and Analysis:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL each).

    • Record the heat change after each injection.

    • Integrate the raw data to obtain the heat change per injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of this compound to STING immobilized on a sensor chip.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis chip_prep Activate sensor chip surface protein_immob Immobilize STING protein on the sensor chip chip_prep->protein_immob block Block remaining active sites protein_immob->block baseline Establish a stable baseline with running buffer block->baseline association Inject this compound (analyte) at various concentrations baseline->association dissociation Flow running buffer to monitor dissociation association->dissociation sensorgram Obtain sensorgrams (Response Units vs. Time) association->sensorgram regeneration Regenerate the sensor surface dissociation->regeneration dissociation->sensorgram regeneration->baseline ref_subtract Subtract reference channel data sensorgram->ref_subtract fit_model Fit data to a binding model (e.g., 1:1 Langmuir) ref_subtract->fit_model kinetics Determine ka, kd, and KD fit_model->kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol
  • Protein Immobilization:

  • Binding Analysis:

    • Equilibrate the system with a running buffer (e.g., HBS-EP+ buffer).

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized STING surface to monitor the association phase.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

    • After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove any bound analyte.

  • Data Analysis:

    • Record the change in response units (RU) over time to generate sensorgrams.

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP)

FP is a solution-based assay that measures the change in polarization of a fluorescently labeled this compound analog upon binding to the much larger STING protein.

Detailed Protocol
  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled this compound analog (e.g., fluorescein-labeled cGAMP).

    • Purify the STING protein.

    • Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Assay Procedure:

    • In a multi-well plate, add a fixed concentration of the fluorescently labeled this compound.

    • Add increasing concentrations of the STING protein to the wells.

    • For competitive binding assays, add a fixed concentration of both the fluorescent ligand and STING, and then add increasing concentrations of unlabeled this compound.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

    • Plot the change in fluorescence polarization as a function of the STING protein concentration (for direct binding) or the unlabeled competitor concentration (for competitive binding).

    • Fit the data to a suitable binding equation (e.g., a sigmoidal dose-response curve) to determine the Kd.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of this compound with STING in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

Detailed Protocol
  • Cell Treatment:

    • Culture cells that endogenously or exogenously express STING.

    • Treat the cells with either vehicle control or a specific concentration of this compound.

    • Incubate the cells to allow for ligand binding.

  • Thermal Challenge:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).

    • Cool the samples on ice.

  • Protein Analysis:

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble STING protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble STING as a function of temperature for both the vehicle- and ligand-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct binding of the ligand to the protein in the cellular context.

Conclusion

The direct binding of this compound to STING is a pivotal event in the activation of the innate immune system. The methods described in this guide offer a range of approaches to confirm and quantify this interaction. While structural methods like X-ray crystallography and Cryo-EM provide unequivocal evidence of direct binding at the atomic level, biophysical techniques such as ITC and SPR offer detailed quantitative information about the binding affinity and kinetics in vitro. Cellular assays like CETSA are invaluable for confirming target engagement in a more physiologically relevant environment. The choice of method should be guided by the specific scientific question, available resources, and the desired level of detail. By employing these robust methodologies, researchers can gain deeper insights into the cGAS-STING signaling pathway and accelerate the development of novel immunomodulatory therapies.

References

comparative analysis of STING activation by 2',3'-cGAMP versus 3',3'-cGAMP.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential activation of the STING pathway by its endogenous and bacterial-derived ligands.

The discovery of the cGAS-STING pathway has unveiled a critical mechanism in innate immunity, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. Central to this pathway is the STING (Stimulator of Interferator of Interferon Genes) protein, which is activated by cyclic dinucleotides (CDNs). The two most studied activators are the mammalian endogenous second messenger, 2',3'-cGAMP, and the bacterial-derived 3',3'-cGAMP. While both molecules can activate STING, they do so with significantly different efficiencies and potencies, a crucial consideration for researchers in immunology and drug development. This guide provides a detailed comparative analysis of STING activation by these two key ligands, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of STING Ligands

The efficacy of STING activation by this compound versus 3',3'-cGAMP can be quantitatively assessed through various biophysical and cellular assays. The following table summarizes key performance metrics that highlight the superior potency of the endogenous mammalian ligand.

ParameterThis compound3',3'-cGAMPSignificance
Binding Affinity (Kd) High (nM range)[1]LowerThis compound binds to STING with a much greater affinity.[2][3]
IFN-β Induction (EC50) PotentLess PotentThis compound is a more potent inducer of the type I interferon response.[2]
STING Conformational Change Induces a "closed" conformation[4]Induces a similar "closed" conformation in mouse STING[4]Both ligands promote an active conformation, but the higher affinity of this compound leads to more efficient activation.
Origin Endogenous, produced by cGAS in mammalian cells[2][3]Bacterial second messenger[2][3]Reflects the co-evolution of the mammalian cGAS-STING pathway.

Signaling Pathways and Differential Activation

The binding of either this compound or 3',3'-cGAMP to the STING dimer, located on the endoplasmic reticulum (ER), induces a significant conformational change.[5][6] This "closed" conformation is essential for the subsequent trafficking of STING from the ER to the Golgi apparatus.[7][8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3][9] The STING pathway can also activate NF-κB signaling, leading to the production of pro-inflammatory cytokines.[3] The higher binding affinity of this compound leads to a more robust and sustained activation of this downstream signaling cascade compared to 3',3'-cGAMP.

STING_Pathway cluster_ligands STING Ligands cluster_activation STING Activation & Trafficking cluster_downstream Downstream Signaling 2_3_cGAMP This compound (Endogenous) STING_dimer STING Dimer (ER) 2_3_cGAMP->STING_dimer High Affinity 3_3_cGAMP 3',3'-cGAMP (Bacterial) 3_3_cGAMP->STING_dimer Lower Affinity STING_active Active STING (Golgi) STING_dimer->STING_active Conformational Change & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocation IFN Type I IFN (e.g., IFN-β) Pro-inflammatory Cytokines Nucleus->IFN Gene Transcription

Figure 1. STING signaling pathway initiated by this compound and 3',3'-cGAMP.

Experimental Protocols

To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow: Comparative Analysis

The following diagram illustrates a typical workflow for comparing the activation of STING by this compound and 3',3'-cGAMP.

Experimental_Workflow cluster_assays Downstream Readouts start Start: Cell Culture (e.g., HEK293T, THP-1) treatment Treatment with Ligands start->treatment ligand1 This compound (Dose-response) treatment->ligand1 ligand2 3',3'-cGAMP (Dose-response) treatment->ligand2 reporter_assay Luciferase Reporter Assay (IFN-β promoter) ligand1->reporter_assay elisa ELISA (IFN-β secretion) ligand1->elisa western_blot Western Blot (p-STING, p-IRF3) ligand1->western_blot ligand2->reporter_assay ligand2->elisa ligand2->western_blot analysis Data Analysis (EC50, Fold Induction) reporter_assay->analysis elisa->analysis western_blot->analysis conclusion Conclusion: Comparative Potency analysis->conclusion

Figure 2. Workflow for comparing STING activation by different cGAMP isomers.

IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activity of the IFN-β promoter as a downstream readout of STING activation.

Materials:

  • HEK293T cells

  • Expression plasmid for human STING

  • IFN-β promoter-driven firefly luciferase reporter plasmid

  • Control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound and 3',3'-cGAMP

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.[10]

  • Incubation: Incubate for 18-24 hours to allow for protein expression.

  • Stimulation: Treat the transfected cells with varying concentrations of this compound or 3',3'-cGAMP for an additional 18-24 hours.[11]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.[10]

  • Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 values.

Quantification of IFN-β Secretion by ELISA

This method directly measures the amount of IFN-β secreted into the cell culture supernatant following STING activation.

Materials:

  • THP-1 cells (a human monocytic cell line)

  • This compound and 3',3'-cGAMP

  • Human IFN-β ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate.

  • Stimulation: Treat the cells with different concentrations of this compound or 3',3'-cGAMP and incubate for 24 hours.[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[12]

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[9][12] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using recombinant IFN-β and calculate the concentration of IFN-β in the samples.

Western Blot for Phosphorylated STING and IRF3

This technique is used to detect the phosphorylation of key signaling proteins in the STING pathway, which is indicative of its activation.

Materials:

  • Cells expressing STING (e.g., transfected HEK293T or THP-1 cells)

  • This compound and 3',3'-cGAMP

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-STING (Ser366), total STING, phospho-IRF3 (Ser396), and total IRF3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Treat cells with this compound or 3',3'-cGAMP for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12][13]

  • Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.[12]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Compare the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Logical Relationship: Affinity and Downstream Response

The differential activation of STING by this compound and 3',3'-cGAMP can be summarized by a logical flow diagram that links binding affinity to the ultimate cellular response.

Logical_Relationship cluster_affinity Binding Affinity cluster_activation STING Activation Efficiency cluster_response Downstream Cellular Response start STING Ligand high_affinity High Affinity (e.g., this compound) start->high_affinity low_affinity Low Affinity (e.g., 3',3'-cGAMP) start->low_affinity efficient_activation Efficient & Sustained Conformational Change high_affinity->efficient_activation inefficient_activation Less Efficient & Transient Conformational Change low_affinity->inefficient_activation strong_response Robust IFN-β Production & Pro-inflammatory Cytokines efficient_activation->strong_response weak_response Weak IFN-β Production inefficient_activation->weak_response end Innate Immune Outcome strong_response->end weak_response->end

Figure 3. The relationship between ligand affinity and STING-mediated response.

References

A Comparative Guide to the Efficacy of 2',3'-cGAMP and Synthetic STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. As a key sensor of cytosolic DNA, STING bridges innate and adaptive immunity, making it an attractive target for therapeutic intervention.[1][2][3] The endogenous STING agonist, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), has served as a benchmark for the development of a diverse array of synthetic STING agonists. This guide provides an objective comparison of the efficacy of this compound with other synthetic alternatives, supported by experimental data, to aid researchers in selecting the appropriate agonist for their needs.

The STING Signaling Pathway: A Brief Overview

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger this compound.[4][5][6] this compound then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I).[4][5] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[4][5][6] This cascade of events ultimately stimulates an anti-tumor immune response.

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP ATP + GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_Expression Gene Expression pIRF3->Gene_Expression NFkB->Gene_Expression Type_I_IFN Type I Interferons Gene_Expression->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Gene_Expression->Pro_inflammatory_Cytokines

Caption: A diagram of the cGAS-STING signaling pathway.

Comparative Efficacy of STING Agonists

The therapeutic potential of STING agonists is primarily evaluated based on their ability to induce type I interferons and other pro-inflammatory cytokines, leading to anti-tumor immunity. While this compound is the natural ligand, synthetic agonists have been developed to overcome limitations such as poor membrane permeability and rapid degradation, and to enhance potency.

Data Presentation

The following tables summarize the available quantitative data comparing the efficacy of this compound with various synthetic STING agonists.

Table 1: In Vitro Potency of STING Agonists

AgonistCell LineAssayEC50 / PotencyReference
This compound THP-1IFN-β Induction~5.6 µM (EC50 for IFN-β mRNA)[7]
Human PBMCsIFN-β SecretionLess potent than diABZI[7]
diABZI THP-1ISG Luciferase ReporterPotent activity[5]
Human PBMCsIFN-β Secretion130 nM (EC50), >400-fold more potent than this compound[7][8]
MSA-2 THP-1IFN-β SecretionEC50 as low as 8 ± 7 nM (for covalent dimers)[5]
KAS-08 THP-1ISG Luciferase Reporter0.18 µM (EC50)[5]
α-Mangostin THP-1IFN-β Release25 µM comparable to 8 µg/mL this compound[5]
ST12 (Ziyuglycoside II) THP-1NF-κB ExpressionBoosts expression[5]

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists

AgonistTumor ModelAdministrationKey FindingsReference
This compound Mouse modelsAdjuvant with vaccineElicited protective antitumor CD8+ T cell responses[9]
diABZI Mouse modelsIntraperitonealSignificant antitumor activity[8]
MSA-2 MC38 tumor-bearing miceIntratumoral, Subcutaneous, OralInduced IFN-β secretion, tumor regression, and long-lasting antitumor immunity[5]
MSA-2-Pt MC38 and B16F10 modelsIntratumoralGood antitumor effect, slightly better than MSA-2[10]
SNX281 Mouse modelsSystemicPotent in vivo antitumor activity and durable immune memory[11]
MK-1454 Solid tumors and lymphomas (human clinical trial)IntratumoralInduced strong immune responses, enhanced pembrolizumab (B1139204) effectiveness[1][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to evaluate STING agonist efficacy.

In Vitro STING Activation Assay

This protocol is used to assess the ability of a compound to activate the STING pathway in a cellular context.

Objective: To measure the induction of type I interferons (e.g., IFN-β) or the activation of downstream signaling molecules (e.g., phosphorylated IRF3) in response to STING agonist treatment.

Materials:

  • Human or murine monocytic cell lines (e.g., THP-1, J774) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • STING agonists (this compound and synthetic compounds).

  • Cell culture medium and supplements.

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR) or ELISA kits for cytokine detection.

  • Antibodies for Western blotting (e.g., anti-pIRF3, anti-IRF3, anti-STING).

Procedure:

  • Cell Culture: Culture cells to the desired density in appropriate multi-well plates.

  • Agonist Treatment: Treat cells with a dose range of the STING agonist or a vehicle control for a specified time (e.g., 4-24 hours).

  • Endpoint Analysis:

    • Gene Expression (RT-qPCR): Harvest cells, extract total RNA, and perform RT-qPCR to measure the relative mRNA levels of IFN-β and other target genes.

    • Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted IFN-β or other cytokines using a specific ELISA kit.

    • Protein Phosphorylation (Western Blot): Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total IRF3 and STING.

In Vivo Tumor Model for Efficacy Evaluation

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of STING agonists in a preclinical animal model.

Objective: To assess the ability of a STING agonist to inhibit tumor growth and induce an anti-tumor immune response in vivo.

Materials:

  • Syngeneic mouse tumor model (e.g., C57BL/6 mice with B16-F10 melanoma or MC38 colon adenocarcinoma).

  • STING agonists formulated for in vivo administration.

  • Calipers for tumor measurement.

  • Flow cytometry reagents for immune cell profiling.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, STING agonist). Administer the treatment via the desired route (e.g., intratumoral, intravenous, intraperitoneal).

  • Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Compare tumor growth curves between treatment and control groups.

    • Survival Analysis: Monitor mice for survival over an extended period.

    • Immunophenotyping: At the end of the study, harvest tumors and spleens to analyze immune cell populations (e.g., CD8+ T cells, dendritic cells) by flow cytometry.

    • Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes described, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for STING Agonist Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., THP-1, PBMCs) Agonist_Treatment Treatment with this compound & Synthetic Agonists Cell_Culture->Agonist_Treatment Cytokine_Analysis Cytokine Induction Analysis (ELISA, qPCR) Agonist_Treatment->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Agonist_Treatment->Signaling_Analysis Treatment_Groups Treatment Administration Cytokine_Analysis->Treatment_Groups Inform Dose Selection Tumor_Model Syngeneic Tumor Model Tumor_Model->Treatment_Groups Tumor_Monitoring Tumor Growth & Survival Monitoring Treatment_Groups->Tumor_Monitoring Immune_Profiling Immune Cell Profiling (Flow Cytometry) Tumor_Monitoring->Immune_Profiling

Caption: A generalized workflow for comparing STING agonists.

Comparison_Logic Logical Comparison of this compound and Synthetic STING Agonists cluster_properties Properties for Comparison cluster_outcomes Therapeutic Outcomes cGAMP This compound (Endogenous Agonist) Potency Potency (EC50) cGAMP->Potency Permeability Cell Permeability cGAMP->Permeability Stability Metabolic Stability cGAMP->Stability Delivery Route of Administration cGAMP->Delivery Synthetic_Agonists Synthetic STING Agonists Synthetic_Agonists->Potency Synthetic_Agonists->Permeability Synthetic_Agonists->Stability Synthetic_Agonists->Delivery Cytokine_Induction Type I IFN & Cytokine Induction Potency->Cytokine_Induction Antitumor_Activity Anti-Tumor Activity Permeability->Antitumor_Activity Stability->Antitumor_Activity Delivery->Antitumor_Activity Immune_Activation Immune Cell Activation Cytokine_Induction->Immune_Activation Immune_Activation->Antitumor_Activity

Caption: A logical flow for comparing STING agonists.

Conclusion

The development of synthetic STING agonists has significantly advanced the therapeutic potential of targeting the STING pathway. While this compound remains a crucial tool for research, synthetic agonists like diABZI and MSA-2 have demonstrated superior potency and drug-like properties in preclinical models.[5][7][8] Several synthetic STING agonists have progressed into clinical trials, showing promise in enhancing the efficacy of existing immunotherapies, particularly when used in combination with immune checkpoint inhibitors.[1][12][13] The choice of a STING agonist will depend on the specific research or therapeutic context, with considerations for potency, delivery route, and the desired immune response profile. Continued research and clinical evaluation are essential to fully realize the potential of STING agonists in cancer therapy.

References

2',3'-cGAMP vs. c-di-AMP: A Comparative Guide to STING-Activating Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and safe vaccine adjuvants is paramount to enhancing vaccine efficacy. Cyclic dinucleotides (CDNs) have emerged as a promising class of adjuvants due to their ability to activate the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This guide provides an objective comparison of two key STING-activating CDNs, the mammalian-derived 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the bacterial-derived cyclic di-AMP (c-di-AMP), as vaccine adjuvants, supported by experimental data.

Mechanism of Action: The STING Pathway

Both this compound and c-di-AMP exert their adjuvant effects primarily through the activation of the STING pathway.[1][2][3] In mammalian cells, cytosolic DNA, a danger signal associated with viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes this compound.[4][5] This endogenous second messenger, along with bacterial-derived CDNs like c-di-AMP, binds directly to the STING protein located on the endoplasmic reticulum.[1][2][6]

This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][4] STING activation also leads to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[1][4]

While both molecules activate STING, this compound, being the endogenous ligand, binds to mammalian STING with a significantly higher affinity than bacterial CDNs like c-di-AMP and c-di-GMP.[1][7] This difference in binding affinity might suggest a more potent activation of the downstream signaling cascade by this compound. However, as the experimental data below indicates, this does not always translate to superior adjuvant activity in vivo.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates c_di_AMP c-di-AMP (bacterial) c_di_AMP->STING_inactive binds & activates STING_active Active STING Dimer STING_inactive->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB Pathway STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates to NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_nuc->Genes induces transcription of NFkB_nuc->Genes induces transcription of

Caption: Simplified STING signaling pathway activated by this compound and c-di-AMP.

Comparative Efficacy: Experimental Data

Several studies have directly compared the adjuvant effects of this compound and c-di-AMP (or its close analog c-di-GMP). The data consistently suggests that despite its lower binding affinity for STING, the bacterial-derived cyclic dinucleotide often elicits a more robust and balanced immune response, particularly in mucosal vaccination settings.

Humoral and Cellular Immune Responses

A study comparing the intranasal administration of an ovalbumin (OVA) antigen with either c-di-GMP or this compound in BALB/c mice demonstrated that c-di-GMP induced significantly higher levels of OVA-specific IgG1 and nasal IgA compared to this compound.[8][9] The production of OVA-specific IgG2a was comparable between the two adjuvants.[8][9]

In a separate study evaluating adjuvants for an acellular pertussis (aP) vaccine, intranasal immunization with the c-di-GMP-adjuvanted vaccine generated better antibody production and stronger Th1 and Th17 responses than the this compound-adjuvanted vaccine.[9][10]

Table 1: Comparison of Antibody and T-helper Cell Responses

AdjuvantAntigenRoute of AdministrationMouse StrainKey FindingsReference
c-di-GMP vs. This compoundOvalbumin (OVA)IntranasalBALB/cc-di-GMP induced higher anti-OVA IgG1 and nasal IgA. Similar IgG2a levels.[8][9]
c-di-GMP vs. This compoundAcellular Pertussis (aP)IntranasalBALB/cc-di-GMP led to better antibody production and stronger Th1 and Th17 responses.[9][10]
c-di-AMPOvalbumin (OVA)SubcutaneousC57BL/6Induced significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T cell responses compared to poly(I:C)/CpG.[11]
This compoundAdHu5 vectorIntramuscularC57BL/6 & BALB/cEnhanced T and B cell responses in a STING-dependent manner.[12]
Cytokine Production

The cytokine profile induced by an adjuvant is crucial for directing the type of immune response. In vitro stimulation of bone marrow-derived dendritic cells (BMDCs) showed that c-di-GMP treatment enhanced IFN-β secretion compared to this compound treatment.[10] While both adjuvants induced TNF-α production, the difference was not statistically significant.[10] Ex vivo recall assays of splenocytes from immunized mice revealed that the c-di-GMP adjuvanted vaccine generated better IL-13 (a Th2 cytokine) and IL-17 production than the this compound adjuvanted vaccine, while IFN-γ (a Th1 cytokine) production was similar.[8]

Table 2: In Vitro and Ex Vivo Cytokine Production

AdjuvantCell Type / SourceKey Cytokine FindingsReference
c-di-GMP vs. This compoundBone Marrow-Derived Dendritic Cells (in vitro)c-di-GMP enhanced IFN-β secretion. Similar TNF-α levels.[10]
c-di-GMP vs. This compoundSplenocytes from immunized mice (ex vivo)c-di-GMP led to higher IL-13 and IL-17 production. Similar IFN-γ levels.[8]
c-di-AMPMurine and human immune cells (in vitro)Induces IFN-β production.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from key comparative studies.

Intranasal Immunization Protocol (Adapted from Blaauboer et al., 2015 and Li et al., 2021)
  • Animal Model: BALB/c mice.

  • Vaccine Formulation:

    • Antigen (e.g., 20 µg Ovalbumin or acellular pertussis vaccine components).

    • Adjuvant (5 µg of c-di-GMP or this compound).

    • Final volume adjusted with sterile PBS.

  • Immunization Schedule: Mice were immunized intranasally three times at two-week intervals.

  • Sample Collection: Sera and nasal washes were collected for antibody analysis. Spleens were harvested for ex vivo T-cell recall assays.

  • Immunological Assays:

    • ELISA: To quantify antigen-specific IgG1, IgG2a, and IgA in serum and nasal washes.

    • ELISpot: To measure the frequency of antigen-specific IFN-γ, IL-4, and IL-17 secreting cells in splenocytes after in vitro restimulation with the antigen.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase start Day 0 Primary Immunization boost1 Day 14 First Boost start->boost1 boost2 Day 28 Second Boost boost1->boost2 sample_collection Day 42 Sample Collection (Serum, Nasal Wash, Spleen) boost2->sample_collection elisa ELISA (Antibody Titer) sample_collection->elisa elispot ELISpot (Cytokine-secreting cells) sample_collection->elispot

Caption: General experimental workflow for comparative adjuvant studies.

Conclusion: Choosing the Right Adjuvant

The choice between this compound and c-di-AMP as a vaccine adjuvant is not straightforward and likely depends on the specific application, including the nature of the antigen, the desired type of immune response, and the route of administration.

  • c-di-AMP (and c-di-GMP) appears to be a more potent mucosal adjuvant , consistently inducing stronger humoral and cellular immune responses, particularly Th1 and Th17, in intranasal vaccination models.[8][9][10] This makes it a compelling candidate for vaccines against respiratory pathogens.

  • This compound , as the endogenous high-affinity STING ligand, is a powerful activator of the type I interferon pathway and has demonstrated efficacy as a parenteral adjuvant.[12][14] Its role in inducing robust T and B cell responses when administered intramuscularly is well-documented.[12]

Future research should focus on head-to-head comparisons of these adjuvants across various vaccine platforms, antigens, and delivery routes to fully elucidate their respective strengths and weaknesses. Furthermore, exploring synthetic analogs of both molecules could lead to the development of next-generation STING-activating adjuvants with enhanced stability and tailored immunomodulatory properties.[3]

References

Decoding Specificity: A Comparative Guide to Antibody Cross-Reactivity in 2',3'-cGAMP Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cyclic dinucleotide signaling, the precise detection of 2',3'-cGAMP is paramount. As a critical second messenger in the cGAS-STING pathway, accurate quantification of this compound is essential for understanding innate immunity, autoimmune disorders, and cancer immunotherapy. This guide provides an objective comparison of commercially available this compound detection assays, with a focus on the cross-reactivity of their core component: the antibody. Supported by experimental data, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs.

The fidelity of any immunoassay hinges on the specificity of the antibody. In the context of this compound detection, cross-reactivity with other structurally similar cyclic dinucleotides can lead to inaccurate quantification and misleading results. This guide delves into the performance of several commercially available ELISA kits, presenting their reported cross-reactivity data to facilitate an informed decision-making process.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of a this compound detection assay is determined by its antibody's ability to distinguish this compound from other cyclic dinucleotides and related molecules. The following table summarizes the reported cross-reactivity of various commercial ELISA kits. The data is presented as the percentage of cross-reactivity, which is calculated based on the concentration of the competing ligand required to displace 50% of the labeled this compound (IC50).

CompoundCayman Chemical (Item No. 501700) Cross-Reactivity (%)[1]Arbor Assays (K067-H1/H5) Cross-Reactivity (%)Invitrogen (EIAGAMP) Cross-Reactivity (%)
This compound 100 100 100
2',2'-cGAMP0.8Not ReportedNot Reported
3',3'-cGAMP<0.01<0.001Not Reported
c-di-AMP<0.01<0.001Not Reported
c-di-GMP<0.01<0.001Not Reported
2'3'-cGMP<0.01Not ReportedNot Reported
cAMP<0.01<0.001Not Reported
cGMP<0.01<0.001Not Reported
ATP<0.01<0.001Not Reported
GTP<0.01<0.001Not Reported
ADPNot Reported<0.001Not Reported
AMPNot Reported<0.001Not Reported
GDPNot Reported<0.001Not Reported
GMPNot Reported<0.001Not Reported

Note: Data for the Invitrogen kit was not publicly available in the product manual.

Based on the available data, both the Cayman Chemical and Arbor Assays kits demonstrate high specificity for this compound, with minimal cross-reactivity to a range of other cyclic dinucleotides and related molecules. The Cayman Chemical kit provides specific data on the 2',2'-cGAMP and 2'3'-cGMP isomers, showing very low cross-reactivity.

The cGAS-STING Signaling Pathway

To appreciate the importance of specific this compound detection, it is crucial to understand its role in the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_signaling Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates STING_translocated STING STING->STING_translocated translocates to TBK1 TBK1 STING_translocated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN induces transcription in nucleus

Caption: The cGAS-STING signaling pathway.

Experimental Protocols for Assessing Antibody Cross-Reactivity

The data presented in the comparison table is typically generated using a competitive ELISA (Enzyme-Linked Immunosorbent Assay). This method is a robust way to determine the specificity of an antibody.

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the unlabeled this compound (from the sample or a standard) for a limited number of antibody binding sites. The amount of labeled this compound that binds to the antibody is inversely proportional to the amount of unlabeled this compound present. To assess cross-reactivity, various related cyclic dinucleotides are tested to see if they can also compete with the labeled this compound for antibody binding.

Competitive_ELISA_Principle cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) Ab1 Antibody cGAMP_labeled1 Labeled this compound Ab1->cGAMP_labeled1 Binds Result1 High Signal (Accurate this compound measurement) Cross_reactant1 Cross-Reactant Cross_reactant1->Ab1 No/Weak Binding Ab2 Antibody cGAMP_labeled2 Labeled this compound Ab2->cGAMP_labeled2 Binds Result2 Low Signal (Inaccurate measurement due to interference) Cross_reactant2 Cross-Reactant Cross_reactant2->Ab2 Binds

Caption: Principle of antibody specificity in a competitive ELISA.

General Protocol for Competitive ELISA

The following is a generalized protocol for a competitive ELISA to determine antibody cross-reactivity. For specific details, always refer to the manufacturer's instructions for the particular ELISA kit being used.[1]

  • Plate Preparation: A 96-well microplate is pre-coated with an antibody that will capture the primary anti-2',3'-cGAMP antibody.

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Prepare solutions of the potential cross-reacting compounds at various concentrations.

  • Competitive Reaction:

    • Add the this compound standard or the potential cross-reacting compound to the appropriate wells.

    • Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well.

    • Add the primary anti-2',3'-cGAMP antibody to each well (except for the non-specific binding wells).

    • Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the IC50 value for this compound and for each of the potential cross-reacting compounds. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

ELISA_Workflow start Start plate_prep Prepare Antibody-Coated Plate start->plate_prep reagent_prep Prepare Standards & Cross-Reactants plate_prep->reagent_prep competitive_binding Add Reagents to Wells for Competitive Binding reagent_prep->competitive_binding incubation1 Incubate competitive_binding->incubation1 wash1 Wash Plate incubation1->wash1 substrate_add Add TMB Substrate wash1->substrate_add incubation2 Incubate for Color Development substrate_add->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate data_analysis Analyze Data & Calculate % Cross-Reactivity read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a competitive ELISA.

Alternative and Confirmatory Methods

While ELISA is a powerful and widely used technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules like this compound due to its high specificity and sensitivity. LC-MS/MS separates compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio, providing a high degree of confidence in the identification and quantification of the analyte. For critical applications, confirming ELISA results with an orthogonal method like LC-MS/MS is a recommended practice.

Conclusion

The selection of a this compound detection assay requires careful consideration of antibody specificity to ensure accurate and reliable results. This guide provides a comparative overview of the cross-reactivity of commercially available ELISA kits, highlighting the high specificity of the Cayman Chemical and Arbor Assays products. By understanding the principles of the detection methods and the potential for cross-reactivity, researchers can make more informed decisions, leading to higher quality data in their exploration of the cGAS-STING pathway and its role in health and disease. It is always recommended to consult the manufacturer's most recent product documentation for the latest performance data.

References

Decoding Specificity: A Comparative Guide to 2',3'-cGAMP ELISA Kits for Isomer Discrimination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cyclic dinucleotide signaling, the precise detection of 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is paramount. This second messenger, pivotal in the cGAS-STING pathway, orchestrates innate immune responses. However, the presence of structurally similar isomers, such as 3',3'-cGAMP and 2',2'-cGAMP, presents a significant analytical challenge. This guide provides an objective comparison of commercially available this compound ELISA kits, with a focus on their specificity for different isomers, supported by available experimental data and detailed methodologies.

The accurate quantification of this compound is critical for understanding its role in various physiological and pathological processes, including antiviral defense, autoimmune diseases, and cancer. The ability of an ELISA kit to distinguish this compound from its isomers is a key performance indicator that directly impacts the reliability of experimental results.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA, triggering a conformational change that activates its enzymatic activity. cGAS then synthesizes this compound from ATP and GTP. This non-canonical cyclic dinucleotide acts as a second messenger, binding to the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response.

cGAMP Signaling Pathway cGAMP Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates ATP_GTP ATP + GTP cGAMP This compound ATP_GTP->cGAMP synthesizes STING STING cGAMP->STING binds and activates IFN_genes Interferon Gene Transcription STING->IFN_genes signaling cascade

A simplified diagram of the cGAS-STING signaling pathway.

Comparative Analysis of this compound ELISA Kit Specificity

The specificity of an ELISA kit is determined by the cross-reactivity of its antibodies with molecules that are structurally related to the target analyte. In the context of this compound detection, it is crucial to assess the cross-reactivity with other cGAMP isomers and cyclic dinucleotides. The following tables summarize the available cross-reactivity data from various manufacturers.

Data Presentation: Cross-Reactivity of this compound ELISA Kits

ManufacturerKit NameAnalyteCross-Reactivity (%)
Cayman Chemical This compound ELISA KitThis compound 100
2',2'-cGAMP0.8
3',3'-cGAMP<0.01
cyclic di-AMP<0.01
cyclic di-GMP<0.01
cGMP<0.01
cAMP<0.01
ATP<0.01
GTP<0.01
Arbor Assays DetectX® 2',3'-Cyclic GAMP ELISA KitThis compound 100
Specific cross-reactivity data for isomers not provided in available documentation.-
Invitrogen 2',3'-Cyclic GAMP ELISA KitThis compound 100
Specific cross-reactivity data for isomers not provided in available documentation.-

Data Presentation: Cross-Reactivity of 3',3'-cGAMP ELISA Kits

For researchers studying the bacterial second messenger 3',3'-cGAMP, specific detection is equally important.

ManufacturerKit NameAnalyteCross-Reactivity (%)
Cayman Chemical 3',3'-cGAMP ELISA Kit3',3'-cGAMP 100
3',2'-cGAMP0.018
This compound0.006
cyclic di-GMP0.004
2',2'-cGAMP0.002
pApG0.002
ATP<0.001
GTP<0.001
AMP<0.001
GMP<0.001
cAMP<0.001
cGMP<0.001

Note: The data presented is based on the information publicly available from the manufacturers. The absence of specific cross-reactivity data for some kits does not necessarily imply a lack of specificity, but rather a lack of published information. Researchers are encouraged to contact the manufacturers directly for the most up-to-date and detailed information.

Experimental Protocols: Determining ELISA Kit Specificity

The determination of cross-reactivity is a critical step in the validation of any competitive ELISA. The general principle involves measuring the concentration of a structurally related compound that is required to displace 50% of the labeled analyte from the antibody, and comparing it to the concentration of the target analyte required for the same level of displacement.

Experimental Workflow for Specificity Testing

ELISA Specificity Workflow Experimental Workflow for ELISA Specificity Testing prep Prepare Serial Dilutions of Target Analyte (e.g., this compound) and Potential Cross-Reactants (e.g., 3',3'-cGAMP) plate Add Standards, Controls, and Samples (including cross-reactant dilutions) to Antibody-Coated Microplate prep->plate tracer Add Enzyme-Conjugated Tracer (e.g., this compound-HRP) plate->tracer incubate Incubate to Allow Competitive Binding tracer->incubate wash1 Wash Plate to Remove Unbound Reagents incubate->wash1 substrate Add Substrate Solution wash1->substrate develop Incubate for Color Development substrate->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data and Calculate Cross-Reactivity Percentage read->analyze

A generalized workflow for assessing the specificity of a competitive ELISA kit.

Detailed Methodology for Cross-Reactivity Assessment

The following is a representative protocol for determining the cross-reactivity of a this compound ELISA kit. Specific details may vary based on the manufacturer's instructions.

  • Preparation of Reagents: Prepare all reagents, including wash buffers, assay buffers, and standards, according to the kit manual.

  • Preparation of Analyte and Cross-Reactant Dilutions:

    • Prepare a standard curve for the target analyte (e.g., this compound) by performing serial dilutions in the provided assay buffer.

    • Prepare serial dilutions of the potential cross-reactants (e.g., 3',3'-cGAMP, 2',2'-cGAMP, c-di-AMP, c-di-GMP, ATP, GTP) in the same assay buffer. The concentration range for the cross-reactants should be broad enough to determine the 50% inhibitory concentration (IC50).

  • Assay Procedure (Competitive ELISA):

    • Add a specific volume of the standard dilutions, sample, or cross-reactant dilutions to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound tracer to each well.

    • Add the specific antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature with shaking).

    • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Add the stop solution to terminate the enzymatic reaction.

    • Measure the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standard.

    • Determine the IC50 value for this compound and for each of the tested cross-reactants from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Conclusion

The selection of a this compound ELISA kit with high specificity is crucial for obtaining accurate and reliable data in studies of the cGAS-STING pathway. Based on the available data, the Cayman Chemical this compound ELISA kit demonstrates excellent specificity with minimal cross-reactivity to major isomers and other related cyclic dinucleotides. While other manufacturers offer this compound ELISA kits, detailed public data on their isomer specificity is limited.

Researchers are strongly advised to carefully review the cross-reactivity data provided by the manufacturer and, if necessary, perform their own validation experiments to ensure the chosen kit meets the specific requirements of their study. By understanding the principles of specificity testing and critically evaluating the available products, scientists can confidently advance their research in this dynamic and important field.

Comparative Guide to the Validation of Potential Off-Target Effects of Novel 2',3'-cGAMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in oncology and infectious diseases. Novel synthetic 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) analogs are being developed to enhance the activation of STING (Stimulator of Interferator Genes) and overcome the limitations of the natural ligand, such as enzymatic degradation.[1][2][3] However, ensuring the specificity of these analogs is paramount to minimize potential toxicities arising from off-target interactions. This guide provides a comparative overview of methodologies to validate the on- and off-target effects of novel this compound analogs, supported by experimental data from published studies.

On-Target Activity Comparison

The primary measure of a novel this compound analog's function is its ability to activate the STING pathway. This is typically assessed by measuring the induction of downstream signaling events, such as the production of interferon-β (IFN-β). The table below summarizes the reported on-target activity of natural this compound and a representative synthetic analog.

CompoundTargetAssayCell LineEC50Reference
This compoundSTINGIFN-β SecretionTHP-1 monocytes~10-fold higher than 2’3’-cG(s)A(s)MP[2][3]
2’3’-cG(s)A(s)MP (bisphosphothioate analog)STINGIFN-β SecretionTHP-1 monocytes~10-fold lower than this compound[2][3]

Off-Target Effect Validation: A Multi-pronged Approach

A comprehensive assessment of off-target effects requires a combination of computational and experimental approaches. While direct comparative off-target data for a wide range of this compound analogs is still emerging in the literature, this section outlines the key methodologies and provides a template for data presentation.

Kinome Profiling

Given the central role of kinases in cellular signaling, assessing the interaction of novel analogs with the human kinome is a critical step in off-target profiling. Kinase inhibitor screening panels can be used to identify unintended interactions.

Table 2: Kinome-Wide Off-Target Profiling of a Hypothetical this compound Analog (Illustrative)

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMNotes
STING (TBK1 activation)95%99%On-target activity
Kinase A5%15%Minimal off-target activity
Kinase B45%85%Significant off-target interaction identified
... (other kinases)<10%<20%
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It measures the thermal stabilization or destabilization of a protein upon ligand binding, providing direct evidence of interaction.[4][5][6] This method can be applied in a targeted manner to investigate specific potential off-targets or in a proteome-wide fashion for unbiased discovery.[5]

Table 3: CETSA-Based Validation of On- and Off-Target Engagement (Illustrative)

ProteinTreatmentTemperature (°C)Soluble Protein Fraction (%)Interpretation
STINGVehicle5050Baseline
STINGAnalog X (10 µM)5085On-target engagement (stabilization)
Kinase BVehicle5540Baseline
Kinase BAnalog X (10 µM)5575Off-target engagement (stabilization)
Protein YVehicle6060Baseline
Protein YAnalog X (10 µM)6062No significant engagement

Experimental Protocols

Detailed Methodologies for Key Experiments

A robust validation of novel this compound analogs requires well-defined experimental protocols.

This protocol outlines a typical workflow for assessing the selectivity of a this compound analog against a panel of protein kinases.

  • Compound Preparation : Dissolve the test analog and control compounds in 100% DMSO to create a 10 mM stock solution. Serially dilute the compounds to the desired concentrations for the assay.

  • Kinase Panel : Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a broad panel of purified, active human kinases.

  • Assay Principle : The assay is typically based on measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a luminescence-based assay that quantifies the amount of ADP produced.

  • Reaction Setup :

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test analog at various concentrations. Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection :

    • Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Add a second detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase at each analog concentration relative to the DMSO control.

    • Generate a selectivity profile by plotting the percent inhibition against the kinase panel.

This protocol describes the steps for performing a CETSA experiment to validate the interaction between a this compound analog and its on- and off-targets in intact cells.[4][5][6]

  • Cell Culture and Treatment :

    • Culture the desired cell line (e.g., THP-1 monocytes) to 70-80% confluency.

    • Treat the cells with the test analog at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Gradient :

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.

  • Cell Lysis and Protein Extraction :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis :

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the target protein(s) of interest (e.g., STING, potential off-target kinases).

  • Data Analysis :

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, normalize the band intensity at each temperature to the intensity of the unheated control.

    • Plot the normalized soluble protein fraction as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the analog indicates protein stabilization and target engagement.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the validation of this compound analogs.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP This compound (or Analog) cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN Type I Interferon Gene Expression pIRF3->IFN translocates & induces

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Off_Target_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cellular start Novel this compound Analog comp_screen Computational Screening (e.g., Kinase Similarity) start->comp_screen kinome_scan Kinome-Wide Profiling start->kinome_scan cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa proteomics Quantitative Proteomics start->proteomics validation Validation of Hits (e.g., Dose-Response) comp_screen->validation kinome_scan->validation cetsa->validation proteomics->validation

Caption: Experimental workflow for validating off-target effects.

Comparative_Analysis cluster_analogs This compound Analogs cluster_assays Validation Assays cluster_outcome Comparative Outcome analog_a Analog A on_target On-Target Potency (IFN-β Induction) analog_a->on_target off_target_kinome Kinome Selectivity analog_a->off_target_kinome off_target_cetsa Cellular Engagement (CETSA) analog_a->off_target_cetsa analog_b Analog B analog_b->on_target analog_b->off_target_kinome analog_b->off_target_cetsa analog_c Analog C analog_c->on_target analog_c->off_target_kinome analog_c->off_target_cetsa outcome Selectivity Profile (High vs. Low Off-Target Risk) on_target->outcome off_target_kinome->outcome off_target_cetsa->outcome

Caption: Logical relationship in a comparative analysis of analogs.

References

comparative study of different delivery systems for 2',3'-cGAMP in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Comparative Analysis of Delivery Systems for 2',3'-cGAMP

The cyclic dinucleotide 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (this compound) is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising agent for cancer immunotherapy.[1][2] As the endogenous ligand for STING, this compound can trigger robust type I interferon (IFN) responses, leading to the activation of both innate and adaptive immunity against tumors.[1][2][3] However, the therapeutic potential of systemically administered, or "free," this compound is severely hampered by significant delivery challenges. Its anionic nature and hydrophilicity prevent efficient passage across cell membranes to reach the cytosolic STING protein.[4][5] Furthermore, it is rapidly degraded by enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and has a very short circulation half-life, which largely restricts its use to direct intratumoral injection.[6][7][8]

To overcome these limitations, various in vivo delivery systems have been developed to protect this compound from degradation, improve its pharmacokinetic profile, and facilitate its delivery into the cytosol of target immune cells within the tumor microenvironment (TME). This guide provides a comparative analysis of different delivery strategies, focusing on their in vivo performance supported by experimental data.

The cGAS-STING Signaling Pathway

The therapeutic activity of this compound is mediated through the cGAS-STING pathway. Cytosolic double-stranded DNA (dsDNA), often present in cancer cells due to genomic instability, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[9][10] Activated cGAS synthesizes this compound from ATP and GTP.[10] This second messenger then binds to the STING protein located on the endoplasmic reticulum.[2][8] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3).[2] Activated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[2] Concurrently, this pathway can activate NF-κB, leading to the production of pro-inflammatory cytokines.[2]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP This compound cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 Dimer IRF3->IRF3_P dimerizes Nucleus Nucleus IRF3_P->Nucleus translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN induces expression of Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines NFkB->Nucleus

Caption: The cGAS-STING signaling pathway.

Challenges in Free this compound Delivery

The inherent properties of this compound pose significant barriers to its effectiveness when administered systemically. Delivery systems are designed to specifically address these challenges.

Delivery_Challenges cluster_extracellular Extracellular Space cluster_cell Target Cell Free_cGAMP_ext Free this compound ENPP1 ENPP1 Enzyme Free_cGAMP_ext->ENPP1 Degradation No_Entry Free_cGAMP_ext->No_Entry Poor Membrane Permeability Membrane STING Cytosolic STING No_Activation No STING Activation

Caption: Hurdles for systemic free this compound delivery.

Comparative Analysis of Delivery Platforms

Nanoparticle-based delivery systems are the most widely studied approach for enhancing the in vivo efficacy of this compound. These platforms include lipid-based nanoparticles, polymer-based nanoparticles, and other novel formulations.

Lipid-Based Nanoparticles (LNPs & Liposomes)

Lipid-based carriers are a popular choice due to their biocompatibility and ease of formulation.[11] They encapsulate this compound, protecting it from enzymatic degradation while promoting cellular uptake and endosomal escape for cytosolic delivery.[1][5][12]

Performance Data:

Delivery SystemIn Vivo ModelAdministrationKey Efficacy & Pharmacodynamic OutcomesReference
cGAMP-LNP Syngeneic pancreatic cancer (KPC)IntratumoralSignificantly increased cellular uptake of this compound and exhibited promising antitumor activity compared to free cGAMP.[1][3]
Cationic Liposomes Orthotopic & metastatic melanoma (B16-F10)Intratumoral & IntravenousInduced regression of injected tumors and provided immunological memory.[5][12] Liposomal formulation allowed delivery to lung metastases and showed anti-tumor activity where free cGAMP did not.[12][5][12]
Mannose-modified Liposomes Lung cancer (M109-luc)EndotrachealInduced transient production of inflammatory cytokines in the lungs and repolarized immunosuppressive macrophages into antitumoral subtypes.[6]

Experimental Protocols:

  • Liposome Formulation: Cationic liposomes can be formulated by rehydrating lipid films (e.g., DOTAP, cholesterol, DSPE-PEG) with a solution containing this compound. The resulting mixture is then subjected to extrusion to obtain vesicles of a desired size. Fluorescently labeled this compound can be used for uptake and biodistribution studies.[12]

  • In Vivo Tumor Study (Orthotopic Melanoma): B16-F10 melanoma cells are injected into the flank of C57BL/6 mice. Once tumors are established (e.g., 50-100 mm³), mice receive intratumoral injections of free cGAMP or liposomal cGAMP formulations (e.g., 1 µg dose). Tumor growth is monitored over time with calipers. Gene expression analysis from tumor biopsies can be performed to assess the induction of pro-inflammatory genes like Cxcl9.[12]

Polymer-Based Nanoparticles (Polymersomes)

Polymer-based nanoparticles, such as polymersomes, offer a versatile platform for drug delivery. STING-activating nanoparticles (STING-NPs) have been designed with pH-responsive, endosome-destabilizing properties to specifically enhance the cytosolic delivery of their cargo.[8]

Performance Data:

Delivery SystemIn Vivo ModelAdministrationKey Efficacy & Pharmacokinetic OutcomesReference
STING-NPs (Polymersomes) Melanoma (B16-F10)IntravenousPharmacokinetics: Increased cGAMP elimination half-life by 40-fold (to 1.3 h) and enhanced tumor accumulation (1-3% of injected dose vs. none for free cGAMP).[8] Efficacy: Reprogrammed the TME with a >20-fold influx of CD4⁺ and CD8⁺ T-cells.[7][8] Increased response rates to anti-PD-L1 therapy, improving median survival.[7][7][8]

Experimental Protocols:

  • STING-NP Formulation: A solution of synthesized diblock copolymer in ethanol (B145695) is mixed with a concentrated aqueous solution of this compound (which can include ³H-labeled cGAMP for tracking). The mixture is allowed to equilibrate, then diluted in water and sonicated to disperse the nanoparticles.[8]

  • Pharmacokinetic Analysis: STING-NPs containing ³H-cGAMP are administered intravenously to tumor-bearing mice. At various time points, blood is collected to measure plasma concentrations of ³H-cGAMP. Tissues (tumor, liver, spleen, etc.) are harvested to quantify cGAMP accumulation using scintillation counting. The elimination half-life and area under the curve (AUC) are then calculated.[8]

  • In Vitro Release Assay: ³H-cGAMP-loaded nanoparticles are placed in a dialysis device (e.g., 20 kDa MWCO) and dialyzed against PBS at 37°C. Aliquots are taken from the nanoparticles at indicated time points, and the remaining ³H-cGAMP content is measured by scintillation counting to determine the release profile.[8]

Other Nanoparticle Systems

Novel materials are being explored to create multifunctional delivery systems that not only transport this compound but also contribute to the immune response.

Performance Data:

Delivery SystemIn Vivo ModelAdministrationKey Efficacy & Mechanistic OutcomesReference
Iron Oxide Nanoparticles (Fe-cGAMP) Multiple mouse tumor modelsNot specifiedMechanism: cGAMP is bound to the nanoparticle surface via coordination chemistry. IONPs also promote reactive oxygen species (ROS) production, leading to synergistic immune activation. Efficacy: Exhibited robust antitumor effects and, when combined with immune checkpoint inhibitors, induced complete tumor remission in over 50% of mice, providing long-lasting immunity.[13]
Thiolated Mn-cGAMP Nanovaccine (NVs) Melanoma (B16F10)Not specifiedMechanism: Co-delivers cGAMP and Mn²⁺, which potentiates STING activation. Polysulfides on the surface allow for direct cytosolic delivery. Efficacy: Suppressed primary and distal tumor growth and led to long-term survival. Showed synergistic antitumor response when combined with anti-PD-L1.[14]

General Experimental Workflow for In Vivo Studies

The evaluation of this compound delivery systems typically follows a standardized workflow, from formulation to in vivo assessment of efficacy and mechanism of action.

Experimental_Workflow cluster_analysis 5. In Vivo Analysis Formulation 1. Nanoparticle Formulation (e.g., cGAMP Encapsulation) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Loading) Formulation->Characterization Administration 4. Systemic or Local Administration (Free cGAMP vs. NP-cGAMP) Characterization->Administration Tumor_Model 3. Tumor Model Establishment (e.g., Syngeneic mouse model) Tumor_Model->Administration Efficacy Efficacy Assessment (Tumor Growth, Survival) Administration->Efficacy PK_PD PK/PD Studies (Biodistribution, Cytokine Levels) Administration->PK_PD Immune Immune Profiling (T-cell infiltration, Macrophage polarization) Administration->Immune

Caption: General workflow for evaluating this compound delivery systems.

Conclusion

The delivery of this compound remains a critical challenge for its broad application in cancer immunotherapy. Free this compound is limited by poor membrane permeability and rapid in vivo clearance.[5][7] Nanoparticle-based delivery systems, including lipid and polymer-based platforms, have demonstrated significant success in overcoming these hurdles. By encapsulating this compound, these systems enhance its circulatory half-life, promote its accumulation in tumors, and facilitate its cytosolic delivery to activate the STING pathway in target cells.[8][12]

Comparative data shows that nanoparticle delivery consistently outperforms free this compound, leading to superior tumor growth inhibition, enhanced survival, and the induction of robust, systemic anti-tumor immunity.[1][7][12] These advanced delivery strategies can reprogram the immunosuppressive tumor microenvironment and show synergistic effects when combined with other immunotherapies like checkpoint inhibitors.[7][13] Future research will likely focus on developing targeted delivery systems that can selectively deliver this compound to specific immune cell populations, such as dendritic cells, to maximize efficacy while minimizing potential off-target effects and systemic toxicity.[15]

References

Comparative Guide: The Role of 2',3'-cGAMP in IRF3 Phosphorylation and Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data and methodologies confirming the pivotal role of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) in the phosphorylation and subsequent nuclear translocation of Interferon Regulatory Factor 3 (IRF3). This process is a cornerstone of the innate immune response to cytosolic DNA, triggering the production of type I interferons (IFNs) and other inflammatory cytokines.

The cGAS-STING-IRF3 Signaling Pathway

The presence of double-stranded DNA (dsDNA) in the cytoplasm is a danger signal, indicating pathogen infection or cellular damage.[1][2] The cell detects this misplaced DNA via the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger, this compound, from ATP and GTP.[3][4][5]

This compound then binds with high affinity to the Stimulator of Interferon Genes (STING) protein, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[6][7] This binding event induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][8] During this trafficking process, STING recruits and activates the TANK-binding kinase 1 (TBK1).[5][8] Activated TBK1, in turn, phosphorylates IRF3 at specific serine/threonine residues in its C-terminal domain.[8][9][10]

This phosphorylation is a critical activation step, causing IRF3 to dimerize.[11] The IRF3 dimer then translocates from the cytoplasm into the nucleus, where it binds to specific DNA elements (Interferon-Stimulated Response Elements, or ISREs) in the promoters of target genes, most notably IFN-β, initiating a potent antiviral and immunomodulatory gene expression program.[3][7][8]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP This compound cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Translocates & Binds IFN Type I IFN Genes ISRE->IFN Activates Transcription

Diagram 1: The this compound-mediated STING-IRF3 signaling cascade.

Comparative Analysis of Experimental Data

The activation of IRF3 is a multi-step process that can be quantitatively assessed using various techniques. Below is a comparison of common methods and the types of data they generate.

Experimental AssayPrincipleKey MeasurementThroughputAlternativesReference
Western Blot Immunoassay using phospho-specific antibodies to detect phosphorylated IRF3 (e.g., p-Ser396, p-Ser386) in cell lysates.[12][13]Fold-change in phosphorylated IRF3 relative to total IRF3; Mobility shift of phosphorylated protein.LowELISA, HTRF[12][14]
Native PAGE Electrophoresis under non-denaturing conditions to separate protein complexes based on size and charge.Detection of a higher molecular weight band corresponding to the IRF3 dimer.LowSize Exclusion Chromatography
Immunofluorescence Microscopy Visualization of IRF3 localization within the cell using fluorescently labeled antibodies.Percentage of cells showing nuclear vs. cytoplasmic IRF3 staining.Low to MediumHigh-Content Imaging, Imaging Flow Cytometry[15][16]
Imaging Flow Cytometry (IFC) Combines the statistical power of flow cytometry with the imaging capabilities of microscopy.Quantitative "similarity score" between IRF3 and nuclear dye signals across thousands of single cells.HighHigh-Content Imaging[17][18]
Reporter Gene Assay Measures the transcriptional activity of IRF3 using a reporter gene (e.g., Luciferase) under the control of an ISRE promoter.Fold-increase in reporter gene expression (e.g., luminescence).HighqRT-PCR for endogenous IFN-β mRNA[19][16]
Cell TypeTreatmentAssayResultConclusionReference
Mouse Alveolar MacrophagesThis compound (in vivo)Western BlotRapid phosphorylation of IRF3 detected within 1-2 hours post-treatment.This compound efficiently activates the STING-IRF3 pathway in primary immune cells.[14]
THP-1 (Human Monocytic)This compoundImmunofluorescenceSignificant increase in nuclear translocation of IRF3.This compound is a potent inducer of IRF3 nuclear translocation.[15]
L929 (Mouse Fibroblast)This compoundNative PAGERobust IRF3 dimerization observed, which was absent in STING-knockdown cells.IRF3 dimerization is dependent on STING activation by this compound.[6]
Bone Marrow-Derived Dendritic Cells (BMDCs)STING Agonist (DMXAA)Western BlotLack of IRF3 phosphorylation in cells with STING mutations (S365A, L373A) that disrupt IRF3 recruitment.Specific residues in STING are critical for downstream IRF3 phosphorylation.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are standard protocols for key experiments.

  • Cell Culture and Treatment: Plate cells (e.g., THP-1, HeLa, or mouse embryonic fibroblasts) at an appropriate density. Stimulate with a known concentration of this compound (typically delivered via transfection or cell permeabilization) for a specified time course (e.g., 0, 1, 2, 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) and a separate membrane with an antibody for total IRF3, each diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-IRF3 signal to the total IRF3 signal.

  • Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate. Treat with this compound as described above. Include an untreated control.

  • Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS. Block with 1% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with a primary antibody against total IRF3 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.

  • Analysis: Capture images of the IRF3 (e.g., green channel) and nuclear (e.g., blue channel) signals. Quantify the percentage of cells where the IRF3 signal co-localizes with or is predominantly within the nucleus.

Experimental_Workflow cluster_pIRF3 IRF3 Phosphorylation Analysis cluster_translocation IRF3 Nuclear Translocation Analysis start Cell Seeding treatment Stimulation with this compound start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis fix_perm Fixation & Permeabilization harvest->fix_perm sds_page SDS-PAGE & Transfer lysis->sds_page western Western Blot (p-IRF3 / Total IRF3) sds_page->western quant_p Densitometry Analysis western->quant_p staining Immunostaining (IRF3 & DAPI) fix_perm->staining imaging Fluorescence Microscopy staining->imaging quant_t Image Analysis (% Nuclear IRF3) imaging->quant_t

Diagram 2: Workflow for analyzing IRF3 phosphorylation and translocation.

Conclusion

The experimental evidence overwhelmingly confirms that this compound is the direct, endogenous ligand for STING that initiates a signaling cascade culminating in the phosphorylation and nuclear translocation of IRF3.[6][7][14] The phosphorylation of IRF3 by TBK1 is the essential activation switch, and its subsequent movement into the nucleus is the critical step for initiating the transcription of type I interferons.[3][21] The methodologies outlined in this guide, from Western blotting to high-content imaging, provide a robust toolkit for researchers to quantitatively assess this pathway, compare the efficacy of STING agonists, and develop novel therapeutics targeting innate immunity.

References

side-by-side comparison of 2',3'-cGAMP and c-di-GMP in activating innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent STING Agonists

The activation of the innate immune system is a critical first line of defense against pathogens and a key area of research in immunotherapy. At the heart of a crucial cytosolic DNA sensing pathway lies the adaptor protein STING (Stimulator of Interferon Genes). Two cyclic dinucleotides, 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and cyclic di-GMP (c-di-GMP), have emerged as significant players in activating STING-mediated signaling. This guide provides a side-by-side comparison of their performance in activating innate immunity, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

At a Glance: Key Differences in Innate Immune Activation

FeatureThis compoundc-di-GMP
Origin Endogenous second messenger in mammalian cellsBacterial second messenger
STING Binding Affinity (Kd) ~3.79 nM[1]~1.37 µM
Potency in Inducing Type I Interferons High[1]Low to moderate
Primary Role Key mediator of the cGAS-STING pathway in response to cytosolic DNAPrimarily involved in bacterial signaling, but can activate mammalian STING

Quantitative Comparison of STING Activation

The following tables summarize the quantitative differences in the ability of this compound and c-di-GMP to bind to STING and induce downstream signaling, providing a clearer picture of their respective potencies.

Table 1: Binding Affinity to Human STING

LigandDissociation Constant (Kd)Reference
This compound~3.79 nM[1]
c-di-GMP~1.37 µM

This substantial difference in binding affinity, with this compound exhibiting over 360-fold tighter binding, is a primary determinant of its superior potency in activating the STING pathway.

Table 2: Induction of Type I Interferon (IFN-β)

LigandRelative IFN-β InductionNotesReference
This compoundHighPotent induction even at low concentrations.[1]
c-di-GMPLow to ModerateSignificantly less potent than this compound, often requiring higher concentrations for detectable IFN-β production.[2]

Experimental data consistently demonstrates that this compound is a much more potent inducer of IFN-β, a hallmark of STING activation, compared to c-di-GMP.

Signaling Pathways: A Visual Guide

The activation of innate immunity by both this compound and c-di-GMP converges on the STING protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Golgi Apparatus cluster_3 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription caption This compound Signaling Pathway

This compound Signaling Pathway

G cluster_0 Extracellular/Phagosome cluster_1 Cytosol cluster_2 Golgi Apparatus cluster_3 Nucleus bacteria Bacteria c_di_GMP_out c-di-GMP bacteria->c_di_GMP_out secretes c_di_GMP_in c-di-GMP c_di_GMP_out->c_di_GMP_in enters cytosol STING_dimer STING (dimer) c_di_GMP_in->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription caption c-di-GMP Signaling Pathway

c-di-GMP Signaling Pathway

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Experimental Workflow: STING Activation and Analysis

G cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., HEK293T, THP-1, RAW264.7) stimulate Stimulation with Ligand (this compound or c-di-GMP) start->stimulate lyse Cell Lysis stimulate->lyse western Western Blot (p-STING, p-TBK1, p-IRF3) lyse->western elisa ELISA (IFN-β, other cytokines) lyse->elisa qpcr RT-qPCR (IFNB1, ISG transcripts) lyse->qpcr caption General workflow for in vitro STING activation assays.

General workflow for in vitro STING activation assays.

Protocol 1: In Vitro STING Binding Assay using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound and c-di-GMP to purified STING protein.

Materials:

  • Purified recombinant human STING protein (C-terminal domain, residues 139-379)

  • This compound and c-di-GMP

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Dialysis equipment

Methodology:

  • Protein Preparation:

    • Express and purify the C-terminal domain of human STING.

    • Dialyze the purified STING protein extensively against the ITC buffer to ensure buffer matching.

    • Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Ligand Preparation:

    • Dissolve this compound and c-di-GMP in the same ITC buffer used for the protein to the desired stock concentrations.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the STING protein solution into the sample cell of the calorimeter.

    • Load the ligand solution (this compound or c-di-GMP) into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat of binding for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: Cellular STING Activation and IFN-β Quantification by ELISA

Objective: To compare the potency of this compound and c-di-GMP in inducing IFN-β production in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW264.7)

  • Cell culture medium and supplements

  • This compound and c-di-GMP

  • Transfection reagent (e.g., Lipofectamine)

  • IFN-β ELISA kit (human or mouse, as appropriate)

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture the cells according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation:

    • Prepare a dilution series of this compound and c-di-GMP in serum-free medium.

    • Complex the cyclic dinucleotides with a transfection reagent according to the manufacturer's instructions to facilitate cytosolic delivery.

    • Remove the culture medium from the cells and add the transfection complexes containing different concentrations of the ligands.

    • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatants.

  • IFN-β ELISA:

    • Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's protocol.

    • Briefly, this involves adding the supernatants to wells pre-coated with an IFN-β capture antibody, followed by incubation with a detection antibody and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-β standards.

    • Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.

    • Plot the IFN-β concentration against the ligand concentration to generate dose-response curves and determine the EC50 values.

Protocol 3: Western Blot Analysis of STING Pathway Activation

Objective: To assess the phosphorylation of key signaling proteins (STING, TBK1, IRF3) following stimulation with this compound or c-di-GMP.

Materials:

  • Cell line of interest (e.g., HEK293T expressing STING, THP-1)

  • This compound and c-di-GMP

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Stimulation:

    • Culture and seed cells as described in Protocol 2.

    • Stimulate the cells with this compound or c-di-GMP at various concentrations and for different time points.

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a significantly more potent activator of the STING-mediated innate immune response compared to c-di-GMP. This is primarily attributed to its much higher binding affinity for human STING. For researchers and drug development professionals, this distinction is crucial. While both molecules can serve as valuable tools to probe the STING pathway, this compound and its analogs represent a more promising avenue for the development of novel immunotherapies, vaccine adjuvants, and anti-cancer agents that aim to harness the power of the innate immune system. The provided experimental protocols offer a robust framework for further investigation and validation of these findings in various research settings.

References

The Criticality of the 2'-5' Linkage for High-Affinity STING Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cyclic dinucleotides (CDNs) and the Stimulator of Interferon Genes (STING) protein is paramount for the rational design of novel immunotherapies. This guide provides a detailed comparison of STING binding affinities for different CDN linkage isomers, underscoring the essential role of the 2'-5' phosphodiester bond. We present supporting experimental data, detailed protocols for key binding assays, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

The innate immune system relies on the cGAS-STING pathway to detect cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes a unique second messenger, cyclic GMP-AMP (cGAMP), which possesses a mixed linkage: one 2'-5' and one 3'-5' phosphodiester bond (c[G(2'-5')pA(3'-5')p], hereafter referred to as 2',3'-cGAMP).[1] This non-canonical CDN is the endogenous, high-affinity ligand for STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[2][3][4][5]

Comparative Analysis of STING Binding Affinity

Experimental evidence unequivocally demonstrates that the presence of the 2'-5' linkage in cGAMP is crucial for potent activation of human STING.[1] In contrast, canonical CDNs with exclusively 3'-5' linkages, such as c[G(3'-5')pA(3'-5')p] (3',3'-cGAMP), exhibit significantly lower binding affinity and reduced ability to induce a STING-dependent interferon response in human cells.[3][6]

The following table summarizes the quantitative binding data for various CDN linkage isomers to human STING, highlighting the superior affinity of the native this compound.

Cyclic Dinucleotide (CDN)Linkage TypeBinding Affinity (KD) to human STINGReference
This compound Mixed 2'-5' and 3'-5'~0.543 µM [4][7]
Modified 2',3'-CDN (compound 8d) Mixed 2'-5' and 3'-5'~0.038 µM [4][7]
3',3'-cGAMP Dual 3'-5'Higher KD (lower affinity) than this compound[8]
2',2'-cGAMP Dual 2'-5'Higher KD (lower affinity) than this compound[8]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a higher binding affinity.

As the data illustrates, the naturally occurring this compound demonstrates a clear binding advantage. Furthermore, synthetic analogs that retain the 2',3'-linkage but incorporate other modifications can achieve even greater affinity, as seen with compound 8d.[4][7] This underscores the 2'-5' linkage as a key structural motif for optimal interaction with the STING binding pocket.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental methodologies are crucial. Below are protocols for two common techniques used to quantify the interaction between CDNs and STING: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[9][10]

Objective: To determine the binding kinetics and affinity (KD) of CDN analogs to purified human STING protein.

Materials:

  • Recombinant human STING protein (C-terminal domain, residues 139-379)

  • CDN analogs (e.g., this compound, 3',3'-cGAMP)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • STING Immobilization: Covalently immobilize the purified human STING protein onto the surface of a sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the CDN analogs in the running buffer.

  • Binding Measurement: Inject the CDN solutions over the immobilized STING surface at a constant flow rate. The binding of the CDN to STING causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the CDN from STING.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[9][10]

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of CDN binding to human STING.

Materials:

  • Recombinant human STING protein

  • CDN analogs

  • ITC instrument

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Dialyze the purified STING protein and dissolve the CDN analogs in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the STING protein into the sample cell of the calorimeter and the CDN analog into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the CDN into the STING solution.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of CDN to STING. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Visualizing the Molecular Logic

To better understand the context of STING activation and the experimental approach to its study, the following diagrams are provided.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (Dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription Activated_STING Activated STING STING_dimer->Activated_STING translocates Activated_STING->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow Experimental Workflow for STING Binding Affinity Start Start CDN_Synthesis Synthesize CDN Analogs (2'-5' vs 3'-5' linkages) Start->CDN_Synthesis Protein_Purification Purify Human STING Protein (C-terminal domain) Start->Protein_Purification Binding_Assay Perform Binding Assay CDN_Synthesis->Binding_Assay Protein_Purification->Binding_Assay SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC Data_Analysis Data Analysis (Calculate Kd) SPR->Data_Analysis ITC->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison Conclusion Validate Necessity of 2'-5' Linkage Comparison->Conclusion

Caption: Workflow for validating STING binding affinity.

Conclusion

References

Comparative Transcriptomic Analysis of Cellular Responses to 2',3'-cGAMP and Other Cyclic Dinucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (CDNs) are potent immune stimulators that activate the cGAS-STING signaling pathway, making them promising candidates for vaccine adjuvants and cancer immunotherapy. Understanding the nuanced cellular responses to different CDNs is crucial for therapeutic development. This guide provides a comparative transcriptomic overview of cells treated with the canonical mammalian CDN, 2',3'-cGAMP, and other notable CDNs, supported by experimental data and detailed protocols.

Quantitative Transcriptomic Data Summary

The following tables summarize the differential gene expression in immune cells upon treatment with various CDNs. It is important to note that the data are compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions, such as cell type, CDN concentration, and treatment duration.

Table 1: Comparative Gene Regulation by this compound and 3',2'-cGAMP in Mouse Bone Marrow-Derived Macrophages (BMDMs)

Cyclic DinucleotideTreatment TimeTotal Differentially Expressed Genes (DEGs)Upregulated DEGsDownregulated DEGsKey Upregulated Pathways
This compound 3 hours1,482874608Innate immunity, Type I interferon signaling, Cellular senescence
3',2'-cGAMP 3 hours1,514896618Innate immunity, Type I interferon signaling, Nucleosome assembly, Epigenetic regulation

Data synthesized from a comparative transcriptome analysis of digitonin-permeabilized mouse primary macrophages.[1]

Table 2: Protein Regulation by this compound and c-di-GMP in RAW Macrophages

Cyclic DinucleotideDifferentially Abundant ProteinsUpregulated ProteinsDownregulated ProteinsKey Upregulated Proteins
This compound 404211193Ifi47, Ifi202, Ifi204, Uba7, Ifit1, Ifit2, Ifit3, ISG15, Tap2, Sp100
c-di-GMP 236Not specifiedNot specifiedIfi47, Ifi202, Ifi204, Uba7, Ifit1, Ifit2, Ifit3, ISG15, ADAR

Data from a label-free quantitative proteomic analysis of RAW macrophages. While not a direct measure of transcription, protein abundance is indicative of upstream gene expression.[2][3]

Signaling Pathways and Experimental Overview

The diagrams below illustrate the canonical cGAS-STING signaling pathway activated by CDNs and a general workflow for comparative transcriptomic analysis.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates Other_CDNs Other CDNs (e.g., 3',3'-cGAMP, c-di-GMP) Other_CDNs->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 Gene_Expression Type I IFN & Inflammatory Gene Expression p_IRF3->Gene_Expression translocates & initiates transcription p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Gene_Expression translocates & initiates transcription STING->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway activated by cyclic dinucleotides.

Experimental_Workflow Cell_Culture 1. Immune Cell Culture (e.g., Macrophages, THP-1) CDN_Treatment 2. Treatment with CDNs (this compound, other CDNs, Control) Cell_Culture->CDN_Treatment RNA_Extraction 3. Total RNA Extraction CDN_Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (DEG, Pathway Enrichment) Sequencing->Data_Analysis

Caption: A generalized workflow for comparative transcriptomics of CDN-treated cells.

CDN_Comparison_Logic cluster_cdns Cyclic Dinucleotides cluster_responses Transcriptomic Responses CDN_Stimulation Cellular Stimulation with CDNs 23_cGAMP This compound CDN_Stimulation->23_cGAMP 32_cGAMP 3',2'-cGAMP CDN_Stimulation->32_cGAMP cdiGMP c-di-GMP CDN_Stimulation->cdiGMP Other_CDNs Other CDNs... CDN_Stimulation->Other_CDNs STING_Activation STING Activation 23_cGAMP->STING_Activation 32_cGAMP->STING_Activation cdiGMP->STING_Activation Other_CDNs->STING_Activation Core_Response Core STING-Dependent Response (e.g., Type I IFN signaling) STING_Activation->Core_Response Unique_Signatures CDN-Specific Gene Signatures STING_Activation->Unique_Signatures

Caption: Logical flow of CDN-induced differential transcriptomic responses.

Experimental Protocols

This section outlines a generalized protocol for the comparative transcriptomic analysis of immune cells treated with various CDNs. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][5][6]

1. Cell Culture and Differentiation

  • For primary macrophages: Isolate bone marrow from mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

  • For THP-1 cell line: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[6] After differentiation, wash the cells and allow them to rest in fresh media for 24 hours before CDN treatment.

  • For primary T cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.[4]

2. CDN Treatment

  • Prepare stock solutions of this compound, 3',2'-cGAMP, 3',3'-cGAMP, c-di-AMP, and c-di-GMP in nuclease-free water.

  • Seed differentiated macrophages or T cells in appropriate culture plates.

  • For adherent cells like macrophages, treatment can be done directly in the culture plate. For suspension cells like T cells, stimulation can be performed in culture tubes or plates.

  • To facilitate intracellular delivery of CDNs, cells can be permeabilized. A common method is to use digitonin (B1670571) (e.g., 10 µg/mL) for a short period (e.g., 5-10 minutes) immediately prior to or during CDN addition.

  • Treat cells with each CDN at a final concentration typically ranging from 1 to 10 µg/mL. Include a mock-treated control (e.g., vehicle only).

  • Incubate the cells for a desired time course (e.g., 3, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

3. RNA Extraction and Quality Control

  • Lyse the cells directly in the culture vessel using a lysis buffer (e.g., RLT buffer from Qiagen) containing β-mercaptoethanol.

  • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0 and 2.2.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA sequencing.

4. RNA-seq Library Preparation and Sequencing

  • Prepare RNA-seq libraries from 100 ng to 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit). This typically involves:

    • Poly(A) selection to enrich for mRNA.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Adenylation of 3' ends.

    • Ligation of adapters with unique indices for multiplexing.

    • PCR amplification of the library.

  • Assess the quality and quantity of the final libraries using an automated electrophoresis system and a fluorometric method (e.g., Qubit).

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

5. Bioinformatic Analysis

  • Quality control of raw reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic or similar tools to remove adapter sequences and low-quality bases.

  • Alignment to a reference genome: Align the trimmed reads to the appropriate reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of gene expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential gene expression (DGE) analysis: Use packages such as DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify differentially expressed genes between different CDN treatment groups and the control. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.

  • Pathway and gene ontology (GO) enrichment analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways, molecular functions, and cellular components that are significantly enriched in the lists of differentially expressed genes. This provides insights into the biological processes modulated by each CDN.

References

Validating 2',3'-cGAMP-Induced Cytokine Profiles in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytokine profiles induced by 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) and its alternatives in primary immune cells. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development to evaluate the performance of these innate immune activators. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.

Introduction to this compound and the cGAS-STING Pathway

This compound is a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. This molecule is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of the cGAS-STING pathway leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, orchestrating an immune response.

Several alternatives to this compound exist, including other cyclic dinucleotides (CDNs) of bacterial origin, such as 3'3'-cGAMP, cyclic di-AMP (c-di-AMP), and cyclic di-GMP (c-di-GMP), as well as synthetic STING agonists like ADU-S100. Understanding the distinct cytokine profiles elicited by these molecules in different primary immune cells is crucial for their therapeutic development as vaccine adjuvants, in cancer immunotherapy, and for treating infectious diseases.

Comparative Analysis of Cytokine Induction

The following tables summarize the quantitative data on cytokine production by various primary immune cells in response to this compound and its alternatives.

Human Peripheral Blood Mononuclear Cells (PBMCs)
AgonistConcentrationIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)Reference
This compound 10 µMHighIntermediateIntermediateLow[1]
3'3'-cGAMP 10 µMHighIntermediateIntermediateLow[1]
c-di-AMP 10 µMModerateLowLowNot Reported[2]
c-di-GMP 10 µMLowLowLowNot Reported[3]

Note: "High," "Intermediate," and "Low" are relative terms based on the referenced studies and are intended for comparative purposes.

Human Monocyte-Derived Macrophages (MDMs)
AgonistConcentrationIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)Reference
This compound 25 µMNot ReportedHighHighLow[4]
c-di-GMP 25 µMNot ReportedModerateModerateLow[5]
ADU-S100 10 µMHighHighHighNot Reported[6]

Note: Cytokine levels can vary significantly based on donor variability and specific experimental conditions.

Human Monocyte-Derived Dendritic Cells (moDCs)
AgonistConcentrationIFN-β (pg/mL)TNF-α (pg/mL)IL-12p70 (pg/mL)IL-10 (pg/mL)Reference
This compound 10 µg/mLHighModerateModerateLow[1]
3'3'-cGAMP 10 µg/mLHighModerateModerateLow[1]

Note: Data for other alternatives in moDCs is limited in the reviewed literature.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pNFkB p-NF-κB NFkB->pNFkB IFNs Type I IFNs (IFN-β) pIRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pNFkB->Cytokines induces transcription

Caption: cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Cell Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Differentiation Differentiate into Macrophages or Dendritic Cells PBMC_Isolation->Cell_Differentiation Plating Plate primary immune cells Cell_Differentiation->Plating Stimulation Stimulate with this compound or alternatives Plating->Stimulation Supernatant Collect supernatant Stimulation->Supernatant ELISA Quantify cytokines by ELISA Supernatant->ELISA Data_Analysis Analyze and compare cytokine profiles ELISA->Data_Analysis

Caption: Experimental workflow for cytokine profile validation.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs and Differentiation into Macrophages

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the isolated PBMCs twice with PBS.

  • Monocyte Isolation and Macrophage Differentiation:

    • Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in tissue culture plates and allow monocytes to adhere for 2 hours at 37°C.

    • Wash away non-adherent cells with warm PBS.

    • Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.

    • Incubate for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.

Protocol 2: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

Materials:

  • Isolated human monocytes (from Protocol 1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Human IL-4 (Interleukin-4)

  • Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)

Procedure:

  • Immature moDC Generation:

    • Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL of human GM-CSF, and 20 ng/mL of human IL-4.

    • Incubate for 5-6 days, adding fresh medium with cytokines on day 3.

  • moDC Maturation:

    • On day 6, add a maturation cocktail to the culture. A common cocktail consists of 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1000 U/mL IL-6, and 1 µg/mL PGE2.

    • Incubate for an additional 24-48 hours to obtain mature moDCs.

Protocol 3: Stimulation of Primary Immune Cells and Cytokine Quantification by ELISA

Materials:

  • Differentiated primary immune cells (Macrophages or Dendritic Cells) or freshly isolated PBMCs

  • This compound and other STING agonists

  • Cell culture plates

  • Cytokine-specific ELISA kits (e.g., for IFN-β, TNF-α, IL-6, IL-12)

  • ELISA plate reader

Procedure:

  • Cell Plating and Stimulation:

    • Plate the primary immune cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Prepare serial dilutions of this compound and alternative agonists in the appropriate cell culture medium.

    • Add the stimulants to the cells and incubate for 18-24 hours at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification by ELISA:

    • Perform the ELISA according to the manufacturer's instructions for each specific cytokine.

    • Briefly, this involves coating the ELISA plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Conclusion

The validation of this compound-induced cytokine profiles in primary immune cells reveals a potent and specific activation of the innate immune system. Comparative analysis with other cyclic dinucleotides and synthetic agonists highlights distinct patterns of cytokine secretion, which are crucial for tailoring immunomodulatory therapies. While this compound and 3'3'-cGAMP induce a robust and broad cytokine response, other agonists may offer a more biased or selective activation profile. The provided data and protocols serve as a valuable resource for the rational design and evaluation of novel STING-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2',3'-cGAMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, step-by-step procedures for the proper disposal of 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP), a key signaling molecule in innate immunity research. While one major supplier, Cayman Chemical, classifies this compound as not hazardous under the Globally Harmonized System (GHS)[1], another, Selleck Chemicals, indicates it should be handled as a toxic and irritating substance[2]. Given this discrepancy, a conservative approach to its disposal is recommended to ensure the safety of all laboratory personnel and to maintain environmental stewardship.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a standard laboratory coat, safety glasses, and chemical-resistant gloves. All handling of the solid, powdered form of this compound should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₁₀O₁₃P₂ (free acid)[3]
Molecular Weight 674.42 g/mol (free acid)[3]
Appearance White to off-white solid[3]
Solubility Soluble in water[4]
Hazard Classification (Cayman Chemical) Not classified as hazardous[1]
Hazard Statements (Selleck Chemicals) Toxic, moderate to severe skin and eye irritant[2]
Storage Temperature -20°C[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired solid this compound should be treated as chemical waste.

  • Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, microcentrifuge tubes, and flasks, should be considered contaminated.

  • Aqueous Solutions: Solutions containing this compound should be collected for chemical waste disposal. Due to its biological activity, it is prudent to avoid disposal down the sanitary sewer system unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Storage:

  • Solid Waste: Collect all solid waste, including unused product and contaminated disposables, in a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with aqueous waste.

3. Final Disposal:

  • All collected waste containing this compound must be disposed of through your institution's official EHS-approved hazardous waste management program.

  • Do not attempt to neutralize or treat this compound waste in the laboratory.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Is the waste solid or liquid? A->B C Solid Waste: - Unused/Expired this compound - Contaminated Labware B->C Solid D Liquid Waste: - Aqueous solutions of this compound B->D Liquid E Collect in a designated, sealed, and labeled hazardous waste container. C->E F Collect in a designated, leak-proof, and labeled hazardous waste container. D->F G Arrange for pickup and disposal by the institutional Environmental Health & Safety (EHS) department. E->G F->G

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the secure and effective use of 2',3'-cGAMP in the laboratory. This guide provides crucial procedural guidance for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this potent STING agonist.

Immediate Safety and Personal Protective Equipment (PPE)

Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when working with the powdered form.[3][4] The following table summarizes the recommended personal protective equipment.

Equipment Specification Purpose
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[5][6]
Body Protection A lab coat that closes at the frontTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood or biological safety cabinetUse a NIOSH-approved respirator if there is a risk of generating aerosols outside of a containment system.

Operational Plan: From Receipt to Use

Following a structured workflow is essential for the safe and effective use of this compound in your research.

Step 1: Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Most suppliers ship small molecules at room temperature, as they are stable for the duration of shipping.[7] For long-term storage, consult the manufacturer's instructions, which typically recommend storage at -20°C.

Step 2: Reconstitution of Powdered this compound
  • Preparation : Before opening the vial, ensure you are wearing the appropriate PPE as outlined in the table above. Perform all manipulations of the powdered compound within a chemical fume hood or biological safety cabinet to prevent inhalation of the powder.[3]

  • Solvent Addition : For quantities of 10 mg or less, it is often recommended to add the solvent directly to the manufacturer's vial.[7] This minimizes the risk of losing material during transfer.

  • Aliquotting : Once reconstituted, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store these aliquots at -20°C or below.

Step 3: Use in Experiments

When using the reconstituted this compound solution in your experiments, continue to wear appropriate PPE. Handle the liquid with care to avoid splashes and aerosol generation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.

  • Unused this compound : Unused or expired this compound should be disposed of as chemical waste in accordance with your institution's and local regulations.

  • Contaminated Labware :

    • Sharps : Any needles, syringes, or other sharps that have come into contact with this compound should be disposed of in a designated sharps container.[3]

    • Non-Sharps : Disposable labware such as pipette tips, microcentrifuge tubes, and gloves that are contaminated with this compound should be collected in a biohazard bag.[3] While this compound is not infectious, treating it as biological waste is a good laboratory practice.[8] This waste should then be autoclaved or chemically disinfected before being disposed of as regular waste, if permitted by your institution.[8][9]

  • Liquid Waste : Liquid waste containing this compound should be collected and disposed of as chemical waste. In some cases, after appropriate decontamination, it may be permissible to dispose of it down the sanitary sewer, but you must consult your institution's specific guidelines.[9][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Eye Protection B Work in a Ventilated Hood A->B C Receive and Inspect Shipment B->C D Store at Recommended Temperature C->D E Reconstitute Powder with Solvent D->E F Aliquot for Single Use E->F G Use in Experiment F->G H Dispose of Unused Compound as Chemical Waste G->H I Dispose of Contaminated Sharps in Sharps Container G->I J Dispose of Contaminated Labware in Biohazard Bag G->J K Dispose of Liquid Waste as Chemical Waste G->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.